molecular formula C27H44O4 B1227596 Spirostan-3,6-diol

Spirostan-3,6-diol

Cat. No.: B1227596
M. Wt: 432.6 g/mol
InChI Key: PZNPHSFXILSZTM-PFDNCDRMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spirostan-3,6-diol is a steroidal sapogenin of significant interest in medicinal chemistry and phytochemical research. This compound, with the molecular formula C27H44O4 and a molecular weight of 432.65 g/mol, serves as a key intermediate and core structure for the synthesis of more complex spirostan-type derivatives . It is part of a class of compounds known for a wide range of reported biological activities, primarily investigated for their potential as anticancer agents . Research indicates that spirostan derivatives can be designed to target specific pathways; for instance, computational studies suggest that some related spirostan saponins exhibit strong binding affinity to the PI3K-alpha protein, a key target in oncology, and can induce apoptosis in cancer cells . Furthermore, spirostan cores are frequently functionalized, for example, by introducing 1,2,3-triazole moieties at the C-6 position, to create novel compounds with enhanced cytotoxic activity against various human cancer cell lines, including glioblastoma, neuroblastoma, and breast cancer . This compound and its analogs are naturally occurring in plants such as various Solanum species . The compound is for Research Use Only and is strictly intended for laboratory research purposes. It is not intended for use in diagnostics, therapeutics, or consumption by humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H44O4

Molecular Weight

432.6 g/mol

IUPAC Name

(1R,2S,4S,5'R,7S,8R,9S,12S,13R,16S,18S,19R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16,19-diol

InChI

InChI=1S/C27H44O4/c1-15-5-10-27(30-14-15)16(2)24-23(31-27)13-20-18-12-22(29)21-11-17(28)6-8-25(21,3)19(18)7-9-26(20,24)4/h15-24,28-29H,5-14H2,1-4H3/t15-,16+,17+,18-,19+,20+,21-,22-,23+,24+,25-,26+,27?/m1/s1

InChI Key

PZNPHSFXILSZTM-PFDNCDRMSA-N

Isomeric SMILES

C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CCC(C6)O)C)O)C)C)OC1

Synonyms

5 beta-spirostane-3 beta,6 alpha-diol
ruizgenin
ruizgenin, (3beta,5alpha,6alpha,25R)-isomer
ruizgenin, (3beta,5alpha,6alpha,25S)-isomer
ruizgenin, (3beta,5alpha,6beta,25R)-isome

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Spirostan-3,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirostan-3,6-diol, a steroidal sapogenin, is a significant natural product with emerging interest in the pharmaceutical and biomedical fields. This technical guide provides a comprehensive overview of the physical and chemical properties of a specific stereoisomer, (3β,5α,6β,25R)-Spirostan-3,6-diol, also known as beta-Chlorogenin. This document collates available data on its structural characteristics, physicochemical parameters, and spectroscopic profile. Furthermore, it delves into its biological activities, particularly its anti-inflammatory effects, and outlines relevant experimental protocols for its synthesis and characterization. The information is presented to support further research and development of this compound and its derivatives as potential therapeutic agents.

Chemical and Physical Properties

(3β,5α,6β,25R)-Spirostan-3,6-diol is a polycyclic organic compound belonging to the spirostanol (B12661974) class of steroids.[1][2] While one supplier has listed its appearance as liquid, this is likely an error or refers to the compound in a solution, as steroids with this molecular weight are typically solids at room temperature.[3]

Table 1: General and Physicochemical Properties of (3β,5α,6β,25R)-Spirostan-3,6-diol

PropertyValueSource
IUPAC Name (1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18S,19R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosane-6,2'-oxane]-16,19-diol[2]
Synonyms beta-Chlorogenin, (25R)-5alpha-spirostan-3beta,6beta-diol[2][4]
CAS Number 41743-71-9[4]
Molecular Formula C₂₇H₄₄O₄[2]
Molecular Weight 432.6 g/mol [2]
Appearance Expected to be a solid/powder at room temperature.Inferred
XLogP3 5.1[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 0[2]
Exact Mass 432.32395988 Da[2]
Storage Temperature 2-8°C (recommended for related compounds)[4]

Table 2: Spectroscopic Data for Spirostanol Derivatives

Spectroscopic TechniqueKey Features and Expected Chemical Shifts (δ)Reference CompoundSource
¹H NMR Signals for the geminal protons of the oxymethylene group (H₂-26) are expected to be less dispersed for the 25R configuration (Δδ < 0.2 ppm).(25R)-Spirostanes[5]
¹³C NMR Characteristic signals for the spiroketal carbon (C-22) and methyl groups (C-21, C-27).(25R)-5α-Spirostanes[5]
Infrared (IR) Absorption bands corresponding to O-H stretching (hydroxyl groups) and C-O stretching (ether and alcohol functionalities).General SteroidsInferred
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass, along with characteristic fragmentation patterns of the spirostan (B1235563) skeleton.General SteroidsInferred

Experimental Protocols

General Synthesis of Spirostanol Diols from Diosgenin (B1670711)

A common precursor for the synthesis of many steroidal compounds, including spirostanol diols, is diosgenin.[6][7] The following is a generalized protocol based on the synthesis of related compounds.

Experimental Workflow for Synthesis

G Diosgenin Diosgenin Protection Protection of 3β-hydroxyl group Diosgenin->Protection Epoxidation Epoxidation of Δ⁵ double bond Protection->Epoxidation e.g., m-CPBA Ring_Opening Acid-catalyzed ring opening Epoxidation->Ring_Opening Acidic conditions Deprotection Deprotection Ring_Opening->Deprotection Spirostan_diol This compound Deprotection->Spirostan_diol

A generalized synthetic workflow from diosgenin.
  • Protection of the 3β-hydroxyl group: The 3β-hydroxyl group of diosgenin is protected, for example, by acetylation using acetic anhydride (B1165640) in pyridine.

  • Epoxidation of the Δ⁵ double bond: The protected diosgenin is then subjected to epoxidation, typically using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), to form the 5α,6α-epoxide.[8]

  • Acid-catalyzed ring opening: The epoxide ring is opened under acidic conditions. The choice of acid and solvent can influence the stereochemistry of the resulting diol.

  • Deprotection: The protecting group at the 3β-position is removed to yield the final this compound.

  • Purification: The final product is purified using chromatographic techniques such as column chromatography.

Isolation and Structure Elucidation

This compound and its glycosides can be isolated from various plant sources.[2] The general procedure involves extraction and chromatographic separation.

Experimental Workflow for Isolation and Characterization

G Plant_Material Plant Material (e.g., rhizomes) Extraction Extraction with a suitable solvent (e.g., Methanol) Plant_Material->Extraction Partitioning Solvent-solvent partitioning Extraction->Partitioning Chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) Partitioning->Chromatography Isolated_Compound Isolated this compound Chromatography->Isolated_Compound Structure_Elucidation Structure Elucidation Isolated_Compound->Structure_Elucidation NMR NMR (¹H, ¹³C, 2D) Structure_Elucidation->NMR MS Mass Spectrometry (MS) Structure_Elucidation->MS IR Infrared (IR) Spectroscopy Structure_Elucidation->IR G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK TLR4->MAPK IKK IKK TLR4->IKK Spirostanol This compound Spirostanol->MAPK Inhibits Spirostanol->IKK Inhibits MAPK_p p-MAPK Transcription Transcription of Pro-inflammatory Genes MAPK_p->Transcription MAPK->MAPK_p Phosphorylation IKK_p p-IKK IKK->IKK_p Phosphorylation IκBα IκBα IKK_p->IκBα Phosphorylates IκBα_p p-IκBα IκBα->IκBα_p NFκB_active Active NF-κB (p65/p50) IκBα_p->NFκB_active Degradation of IκBα NFκB_complex NF-κB/IκBα Complex NFκB_active->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) iNOS, COX-2 Transcription->Cytokines

References

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Spirostan-3,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and stereochemistry of Spirostan-3,6-diol, a member of the spirostanol (B12661974) class of steroids. This document is intended for an audience with a strong background in organic chemistry and biochemistry, particularly those involved in natural product chemistry, medicinal chemistry, and drug development.

Core Molecular Structure

This compound is a steroidal sapogenin characterized by a C27 cholestane (B1235564) skeleton arranged into a tetracyclic steroid nucleus (rings A, B, C, and D) and a spiroketal side chain (rings E and F). The fundamental structure is substituted with hydroxyl groups at the C-3 and C-6 positions. The molecular formula for this compound is C₂₇H₄₄O₄, and its molecular weight is approximately 432.6 g/mol .[1]

The systematic IUPAC name for a specific isomer, (1R,2S,4S,5'R,7S,8R,9S,12S,13R,16S,18S,19R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosane-6,2'-oxane]-16,19-diol, highlights the complex stereochemistry inherent to this class of molecules.[1]

The Spirostan (B1235563) Skeleton

The spirostan skeleton consists of a rigid tetracyclic steroid core and a characteristic spiroketal moiety.

  • Steroid Nucleus (Rings A, B, C, D): This is the foundational structure of all steroids, comprising three cyclohexane (B81311) rings (A, B, and C) and one cyclopentane (B165970) ring (D) fused together. The rigidity of this system is a key determinant of the molecule's overall shape and biological activity.

  • Spiroketal Group (Rings E and F): This distinctive feature is formed by a tetrahydrofuran (B95107) ring (E) and a tetrahydropyran (B127337) ring (F) connected through a spirocyclic linkage at carbon C-22. This spiro center is a chiral center, and its configuration is crucial for the molecule's stereochemistry.

Stereochemistry

The biological activity of this compound is intrinsically linked to its complex stereochemistry. The molecule contains multiple chiral centers, leading to a large number of possible stereoisomers. For the purpose of this guide, we will focus on the commonly occurring (3β,5α,6β,25R)-Spirostan-3,6-diol .

Ring Conformation and Fusion
  • A/B Ring Fusion (C-5): The stereochemistry at C-5 determines the fusion of rings A and B. In the 5α-series , the hydrogen atom at C-5 is in the α-position (trans fusion), resulting in a relatively flat, planar-like structure for the A/B ring system. In contrast, the 5β-series has a cis-fused A/B ring system, leading to a bent overall shape.

  • B/C and C/D Ring Fusions: In naturally occurring steroids, the B/C and C/D ring fusions are typically trans, contributing to the rigid and extended conformation of the steroid nucleus.

  • Chair Conformation: The six-membered rings (A, B, C, and F) predominantly adopt a stable chair conformation to minimize steric strain.

Substituent Orientation
  • Hydroxyl Group at C-3: The configuration indicates that the hydroxyl group on the A ring is in the equatorial position, pointing "up" from the plane of the ring.

  • Hydroxyl Group at C-6: The configuration places the hydroxyl group on the B ring in the axial position on the same side as the C-19 methyl group.

Spiroketal Stereochemistry (C-22 and C-25)
  • C-22 Configuration: The spiro carbon C-22 has a defined stereochemistry, which is typically (R) in naturally occurring spirostanols.

  • C-25 Configuration: The stereochemistry at C-25 in the F ring is a critical determinant of the overall shape of the side chain. The two common epimers are designated as 25R and 25S . The 25R configuration, as specified in our example, is often referred to as the "iso" series in older literature. The orientation of the methyl group at C-27 is equatorial in the 25R isomer and axial in the 25S isomer. The determination of the C-25 configuration is readily achieved using ¹H NMR spectroscopy by analyzing the chemical shift difference between the two geminal protons at C-26.[2]

Quantitative Data

The following tables summarize key quantitative data for a representative (25R)-5α-spirostan skeleton. It is important to note that the presence of hydroxyl groups at C-3 and C-6 will induce shifts in the NMR data for the neighboring carbon and proton atoms.

Table 1: Computed Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₂₇H₄₄O₄PubChem CID: 3082544[1]
Molecular Weight432.6 g/mol PubChem CID: 3082544[1]
XLogP35.1PubChem CID: 3082544[1]
Hydrogen Bond Donor Count2PubChem CID: 3082544[1]
Hydrogen Bond Acceptor Count4PubChem CID: 3082544[1]
Rotatable Bond Count1PubChem CID: 3082544[1]
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a (25R)-5α-Spirostan Skeleton

Note: These are representative values. The actual chemical shifts for (3β,5α,6β,25R)-Spirostan-3,6-diol will be influenced by the hydroxyl substituents.

Carbon No.¹³C Chemical Shift (ppm)Proton(s)¹H Chemical Shift (ppm)
1~37.2H-1α, H-1β~1.0-1.8
2~28.7H-2α, H-2β~1.5-1.9
3~71.1 (with OH)H-3α~3.5-4.5
4~38.2H-4α, H-4β~1.2-2.0
5~44.9H-5α~0.8-1.2
6~70-75 (with OH)H-6α~3.6-4.2
7~28.8H-7α, H-7β~1.4-1.9
8~35.2H-8β~1.5
9~54.3H-9α~0.9
10~35.6--
11~21.1H-11α, H-11β~1.5-1.7
12~40.1H-12α, H-12β~1.2-1.8
13~40.8--
14~56.4H-14α~1.0
15~31.9H-15α, H-15β~1.3-2.0
16~80.9H-16α~4.4
17~62.2H-17α~1.8
18~16.3H₃-18~0.8
19~12.3H₃-19~0.7-0.8
20~41.7H-20~1.9
21~14.6H₃-21~0.9 (d)
22~109.3--
23~31.5H-23ax, H-23eq~1.6-1.7
24~28.9H-24ax, H-24eq~1.5-1.6
25~30.4H-25~1.6
26~66.9H-26ax, H-26eq~3.3-3.5
27~17.2H₃-27~0.8 (d)

Experimental Protocols

General Protocol for Isolation of Spirostanol Saponins (B1172615) and Subsequent Hydrolysis to Sapogenins
  • Extraction:

    • Dried and powdered plant material is subjected to extraction with a polar solvent, typically methanol (B129727) or ethanol, using methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction.

    • The crude extract is then concentrated under reduced pressure.

  • Solvent Partitioning:

    • The concentrated extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol.

    • Spirostanol glycosides (saponins) are typically enriched in the n-butanol fraction.

  • Chromatographic Separation of Saponins:

    • The n-butanol fraction is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of chloroform-methanol or ethyl acetate-methanol-water.

    • Fractions are monitored by thin-layer chromatography (TLC).

    • Further purification of fractions containing saponins is achieved using repeated column chromatography, including reversed-phase (C18) chromatography, to yield pure saponin (B1150181) glycosides.

  • Acid Hydrolysis to Sapogenins:

    • The purified saponin is dissolved in an acidic solution (e.g., 2M HCl in methanol/water) and heated under reflux for several hours.

    • This cleaves the glycosidic bonds, releasing the aglycone (sapogenin) and the sugar moieties.

  • Isolation and Purification of the Sapogenin (this compound):

    • The reaction mixture is neutralized and extracted with a non-polar solvent like chloroform or ethyl acetate.

    • The organic extract is washed, dried, and concentrated.

    • The resulting crude sapogenin is purified by column chromatography on silica gel to yield the pure this compound.

Visualizations

The following diagrams illustrate the core structure and a conceptual workflow for stereochemical determination.

G Core Structure of (3β,5α,6β,25R)-Spirostan-3,6-diol cluster_steroid Spirostan Skeleton cluster_substituents Key Substituents and Stereocenters A Ring A B Ring B A->B trans (5α) OH3 3β-OH A->OH3 C5 5α-H A->C5 C Ring C B->C trans OH6 6β-OH B->OH6 D Ring D C->D trans E Ring E (THF) D->E F Ring F (THP) E->F spiroketal (C-22) C25 25R-CH3 F->C25

Caption: Core structure of (3β,5α,6β,25R)-Spirostan-3,6-diol.

G Workflow for Stereochemical Determination cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_determination Stereochemical Assignment start Plant Material extraction Solvent Extraction start->extraction partition Solvent Partitioning extraction->partition chromatography Column Chromatography partition->chromatography hydrolysis Acid Hydrolysis chromatography->hydrolysis purification Final Purification hydrolysis->purification nmr 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ring_fusion Ring Fusion Stereochemistry (NOESY, J-coupling) nmr->ring_fusion substituents Substituent Orientation (NOESY, J-coupling) nmr->substituents c25_config C-25 Configuration (Δδ of H-26 protons in ¹H NMR) nmr->c25_config

Caption: Workflow for stereochemical determination of this compound.

References

Spirostan-3,6-diol: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirostan-3,6-diol is a member of the spirostanol (B12661974) saponin (B1150181) family, a class of naturally occurring steroids with a wide range of reported biological activities. These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their potential therapeutic applications. This technical guide provides a comprehensive overview of the known natural sources of this compound and its closely related derivatives, along with a detailed examination of the experimental methodologies employed for their isolation and characterization.

Natural Sources of this compound and Related Compounds

While direct reports on the isolation of this compound are limited in the readily available scientific literature, the presence of its oxidized form, (25R)-5α-spirostane-3,6-dione, has been documented in plants of the Solanum genus. This suggests that this compound may also be present as a native compound or can be derived from the reduction of the corresponding dione (B5365651).

The primary plant sources identified for structurally similar spirostanols are summarized in the table below. It is important to note that the presence and concentration of these compounds can vary based on factors such as plant part, geographical location, and harvest time.

Plant SpeciesCompound FamilyPlant PartReference
Solanum hirtumSpirostanol SapogeninsNot Specified[1]
Solanum torvumSpirostanol SapogeninsFruits, Leaves[1][2][3]
Dioscorea species (e.g., Wild Yam)Spirostanol Saponins (B1172615)Tubers, Rhizomes
Tribulus terrestrisSpirostanol SaponinsAerial Parts
Yucca schidigeraSpirostanol SaponinsStems

Table 1: Natural Sources of this compound and Structurally Related Compounds

Quantitative data on the specific yield of this compound from these natural sources is not extensively reported in the current literature. However, studies on related spirostanol saponins in Dioscorea species have reported total saponin content to be in the range of 0.12% to 1.74% of the dry weight of the tubers.

Isolation and Purification: A General Protocol

Experimental Protocol: Generalized Isolation of Spirostanol Sapogenins from Solanum Fruits

1. Extraction:

  • Plant Material Preparation: Air-dry the fresh fruits of Solanum torvum at room temperature and then grind them into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material with methanol (B129727) (MeOH) at room temperature for 24-48 hours. Repeat the extraction process three times to ensure exhaustive extraction of the compounds.

  • Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Acid Hydrolysis (to yield sapogenins):

  • Hydrolysis: Resuspend the crude extract in a 2M solution of hydrochloric acid (HCl) in 50% aqueous methanol.

  • Heating: Reflux the mixture at 80-90°C for 4-6 hours to cleave the glycosidic bonds.

  • Neutralization and Extraction: After cooling, neutralize the reaction mixture with a suitable base (e.g., sodium carbonate) and partition it with an organic solvent such as chloroform (B151607) (CHCl₃) or ethyl acetate (B1210297) (EtOAc). The sapogenins will preferentially move to the organic layer.

  • Washing and Drying: Wash the organic layer with distilled water to remove any remaining salts and sugars. Dry the organic layer over anhydrous sodium sulfate.

3. Chromatographic Purification:

  • Column Chromatography: Concentrate the dried organic extract and subject it to column chromatography on silica (B1680970) gel.

  • Elution Gradient: Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. For example, a gradient of n-hexane:EtOAc from 100:0 to 0:100 can be employed.

  • Fraction Collection: Collect the fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:EtOAc 7:3) and a visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

  • Further Purification: Combine the fractions containing the compound of interest (as indicated by TLC) and subject them to further purification steps like preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure sapogenin.

4. Characterization:

  • The structure of the isolated compound can be elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR - ¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of spirostanol sapogenins from plant material.

Isolation_Workflow cluster_extraction Extraction cluster_hydrolysis Hydrolysis cluster_purification Purification Plant_Material Dried & Powdered Plant Material (e.g., Solanum fruits) Solvent_Extraction Maceration with Methanol Plant_Material->Solvent_Extraction Concentration Evaporation of Solvent Solvent_Extraction->Concentration Crude_Extract Crude Methanolic Extract Concentration->Crude_Extract Acid_Hydrolysis Acid Hydrolysis (2M HCl) Crude_Extract->Acid_Hydrolysis Partitioning Partitioning with Organic Solvent (e.g., Chloroform) Acid_Hydrolysis->Partitioning Organic_Phase Organic Phase (containing sapogenins) Partitioning->Organic_Phase Column_Chromatography Silica Gel Column Chromatography Organic_Phase->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Further_Purification Preparative TLC or HPLC Fraction_Collection->Further_Purification Pure_Compound Pure Spirostanol Sapogenin (e.g., Spirostan-3,6-dione) Further_Purification->Pure_Compound

Caption: Generalized workflow for the isolation of spirostanol sapogenins.

Conclusion

This compound and its related dione represent a promising area for phytochemical and pharmacological research. While Solanum species are identified as a likely natural source, further investigation is required to establish a definitive and quantitative isolation protocol for this compound. The generalized methodology presented in this guide provides a solid foundation for researchers to develop specific protocols for the extraction and purification of this and other related spirostanol sapogenins. The continued exploration of these natural compounds is crucial for the discovery of novel therapeutic agents.

References

The Architecture of Bioactivity: An In-depth Technical Guide to the Biosynthesis of Spirostanol Saponins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirostanol (B12661974) saponins (B1172615) represent a diverse class of naturally occurring glycosides with a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-fungal properties. Their complex structures, which feature a steroidal aglycone backbone linked to one or more sugar moieties, are the result of an intricate and highly regulated biosynthetic pathway. Understanding this pathway is paramount for the metabolic engineering of high-value saponins and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the spirostanol saponin (B1150181) biosynthesis pathway, detailing the core enzymatic reactions, regulatory networks, and key experimental methodologies for its elucidation.

Core Biosynthesis Pathway

The biosynthesis of spirostanol saponins can be broadly divided into three main stages:

  • Formation of the Isoprenoid Precursor: The pathway begins with the synthesis of the 30-carbon precursor, 2,3-oxidosqualene (B107256), via the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways.

  • Cyclization and Formation of the Steroidal Skeleton: 2,3-oxidosqualene is cyclized to form cycloartenol (B190886), which is then converted through a series of enzymatic reactions to cholesterol.

  • Tailoring of the Steroidal Skeleton: The cholesterol backbone undergoes a series of oxidative modifications, primarily hydroxylation, catalyzed by cytochrome P450 monooxygenases (CYP450s), followed by glycosylation reactions mediated by UDP-dependent glycosyltransferases (UGTs) to produce the vast array of spirostanol saponins.

A simplified overview of this intricate pathway is depicted below.

Spirostanol Saponin Biosynthesis Pathway cluster_0 Upstream Pathway cluster_1 Sterol Backbone Synthesis cluster_2 Spirostanol Saponin Formation Acetyl-CoA Acetyl-CoA Mevalonate Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate Pathway Multiple Steps Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate Pathway->Isopentenyl Pyrophosphate (IPP) Pyruvate + G3P Pyruvate + G3P MEP Pathway MEP Pathway Pyruvate + G3P->MEP Pathway Multiple Steps MEP Pathway->Isopentenyl Pyrophosphate (IPP) 2,3-Oxidosqualene 2,3-Oxidosqualene Isopentenyl Pyrophosphate (IPP)->2,3-Oxidosqualene Multiple Steps Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol CAS Cholesterol Cholesterol Cycloartenol->Cholesterol Multiple Steps (e.g., SSR) Hydroxylated Intermediates Hydroxylated Intermediates Cholesterol->Hydroxylated Intermediates CYP450s Spirostanol Aglycone\n(e.g., Diosgenin) Spirostanol Aglycone (e.g., Diosgenin) Hydroxylated Intermediates->Spirostanol Aglycone\n(e.g., Diosgenin) CYP450s Spirostanol Saponins Spirostanol Saponins Spirostanol Aglycone\n(e.g., Diosgenin)->Spirostanol Saponins UGTs

Figure 1: Overview of the spirostanol saponin biosynthetic pathway.

Key Enzymes and Their Kinetic Properties

The biosynthesis of spirostanol saponins is orchestrated by a suite of specialized enzymes. The kinetic properties of these enzymes are crucial for understanding the efficiency and regulation of the pathway.

Enzyme ClassEnzyme Name (Example)SubstrateProductKm (µM)Vmax (nmol/mg protein/min)kcat (s⁻¹)Source Plant (Example)
Oxidosqualene Cyclase Cycloartenol Synthase (CAS)2,3-OxidosqualeneCycloartenol15 - 505 - 200.1 - 0.5Panax ginseng
Sterol Reductase Sterol Side Chain Reductase 2 (SSR2)Δ24-sterolsDihydrosterols20 - 1001 - 100.05 - 0.3Solanum tuberosum
Cytochrome P450 CYP90B1Campestanol6-deoxocathasterone5 - 300.1 - 1.00.01 - 0.1Arabidopsis thaliana
Cytochrome P450 CYP72A familyOleanolic acidHederagenin10 - 600.5 - 5.00.02 - 0.2Barbarea vulgaris[1]
Glycosyltransferase UGT73C10HederageninHederagenin 3-O-glucoside50 - 2002 - 150.1 - 0.8Barbarea vulgaris
Glycosyltransferase UGT94BY1Deapi-platycodin DPlatycodin D100 - 5001 - 80.05 - 0.4Platycodon grandiflorum[2]

Note: The kinetic parameters presented are approximate and can vary significantly depending on the specific enzyme isoform, plant species, and experimental conditions.

Regulatory Mechanisms: The Role of Jasmonate Signaling

The biosynthesis of spirostanol saponins, as with many plant secondary metabolites, is tightly regulated by various signaling molecules, with jasmonates (JAs) playing a central role. Methyl jasmonate (MeJA), a volatile derivative of jasmonic acid, is a well-known elicitor that can induce the expression of genes encoding key enzymes in the saponin biosynthetic pathway.[3]

The JA signaling cascade is initiated by the perception of JA-Isoleucine (JA-Ile) by the F-box protein CORONATINE INSENSITIVE1 (COI1). This leads to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins, thereby releasing transcription factors (TFs) that activate the expression of JA-responsive genes, including those involved in saponin biosynthesis.[4][5] Key transcription factor families implicated in this regulation include MYC, ERF (Ethylene Response Factor), and WRKY.[6][7]

Jasmonate Signaling Pathway Methyl Jasmonate (MeJA) Methyl Jasmonate (MeJA) JA-Ile JA-Ile Methyl Jasmonate (MeJA)->JA-Ile Biosynthesis COI1 COI1 JA-Ile->COI1 Binds to JAZ Repressor JAZ Repressor COI1->JAZ Repressor Promotes degradation of Transcription Factors (MYC, ERF, WRKY) Transcription Factors (MYC, ERF, WRKY) JAZ Repressor->Transcription Factors (MYC, ERF, WRKY) Represses Saponin Biosynthesis Genes (CAS, CYP450s, UGTs) Saponin Biosynthesis Genes (CAS, CYP450s, UGTs) Transcription Factors (MYC, ERF, WRKY)->Saponin Biosynthesis Genes (CAS, CYP450s, UGTs) Activate transcription of

Figure 2: Jasmonate signaling pathway regulating saponin biosynthesis.

Experimental Protocols

Elucidating the spirostanol saponin biosynthetic pathway requires a combination of biochemical and molecular biology techniques. This section provides detailed methodologies for key experiments.

In Vitro Enzyme Assay for Cycloartenol Synthase (CAS)

This protocol is adapted from the functional characterization of CAS from various plant sources.[8]

Objective: To determine the enzymatic activity of Cycloartenol Synthase by measuring the conversion of 2,3-oxidosqualene to cycloartenol.

Materials:

  • Microsomal fraction containing the recombinant CAS enzyme.

  • Substrate: 2,3-oxidosqualene.

  • Reaction Buffer: 0.1 M Potassium phosphate buffer (pH 7.4).

  • Detergent: 0.1% (v/v) Triton X-100.

  • Stop Solution: 20% (w/v) KOH in 50% (v/v) ethanol.

  • Extraction Solvent: n-hexane.

  • GC-MS for product analysis.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine 98 µL of the microsomal fraction with 1 µL of 1 mg/mL 2,3-oxidosqualene (in acetone) and 1 µL of 10% Triton X-100.

  • Incubation: Incubate the reaction mixture at 30°C for 2-4 hours.

  • Reaction Termination: Stop the reaction by adding 100 µL of the stop solution.

  • Saponification: Incubate at 80°C for 10 minutes to saponify lipids.

  • Product Extraction: After cooling, add 200 µL of water and 500 µL of n-hexane. Vortex vigorously and centrifuge at 13,000 x g for 5 minutes.

  • Sample Preparation for GC-MS: Transfer the upper hexane (B92381) layer to a new tube and evaporate to dryness under a stream of nitrogen. Resuspend the residue in 100 µL of n-hexane.

  • GC-MS Analysis: Analyze the sample by GC-MS to identify and quantify the cycloartenol product. Compare the retention time and mass spectrum with an authentic cycloartenol standard.

In Vitro Characterization of Cytochrome P450s (CYP450s)

This protocol outlines a general method for assaying the activity of CYP450s involved in sterol modification.[9]

Objective: To determine the catalytic activity and substrate specificity of a candidate CYP450 enzyme.

Materials:

  • Microsomes from yeast or insect cells expressing the recombinant CYP450 and a cytochrome P450 reductase (CPR).

  • Substrate: Cholesterol or a hydroxylated intermediate (e.g., in DMSO).

  • Reaction Buffer: 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactor: NADPH.

  • Quenching Solution: Acetonitrile (B52724) or ethyl acetate.

  • LC-MS for product analysis.

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, microsomes (to a final protein concentration of 0.1-0.5 mg/mL), and the substrate (final concentration typically 10-100 µM).

  • Pre-incubation: Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Reaction Initiation: Start the reaction by adding NADPH to a final concentration of 1 mM.

  • Incubation: Incubate for 30-60 minutes with shaking.

  • Reaction Termination: Stop the reaction by adding an equal volume of the quenching solution.

  • Sample Preparation for LC-MS: Centrifuge the mixture to pellet the protein. Transfer the supernatant to a new tube, evaporate to dryness, and resuspend in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis: Analyze the products by LC-MS to identify and quantify the hydroxylated sterols.

UDP-Glycosyltransferase (UGT) Activity Assay

This protocol describes a general method for assaying UGT activity with a steroidal aglycone substrate.[10]

Objective: To measure the glycosylation of a spirostanol aglycone by a candidate UGT enzyme.

Materials:

  • Purified recombinant UGT enzyme.

  • Aglycone Substrate: Diosgenin or other spirostanol precursor (dissolved in DMSO).

  • Sugar Donor: UDP-glucose (or other UDP-sugar).

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5) containing 10 mM MgCl₂.

  • Stop Solution: Acetonitrile.

  • HPLC-MS/MS for product analysis.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified UGT enzyme (1-10 µg), aglycone substrate (final concentration 50-200 µM), and UDP-sugar (final concentration 1-5 mM) in a total volume of 100 µL.

  • Incubation: Incubate the reaction at 30°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding 100 µL of cold acetonitrile.

  • Sample Preparation for HPLC-MS/MS: Centrifuge to pellet the precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC-MS/MS Analysis: Analyze the formation of the glycosylated product by HPLC-MS/MS.

Enzyme Assay Workflow cluster_cas CAS Assay cluster_cyp CYP450 Assay cluster_ugt UGT Assay CAS_Start Prepare Reaction Mix (Microsomes, Substrate) CAS_Incubate Incubate at 30°C CAS_Start->CAS_Incubate CAS_Stop Terminate Reaction (KOH/Ethanol) CAS_Incubate->CAS_Stop CAS_Extract Extract with n-hexane CAS_Stop->CAS_Extract CAS_Analyze GC-MS Analysis CAS_Extract->CAS_Analyze CYP_Start Prepare Reaction Mix (Microsomes, Substrate) CYP_Initiate Initiate with NADPH CYP_Start->CYP_Initiate CYP_Incubate Incubate at 30°C CYP_Initiate->CYP_Incubate CYP_Stop Quench Reaction (Acetonitrile) CYP_Incubate->CYP_Stop CYP_Analyze LC-MS Analysis CYP_Stop->CYP_Analyze UGT_Start Prepare Reaction Mix (Enzyme, Substrates) UGT_Incubate Incubate at 30°C UGT_Start->UGT_Incubate UGT_Stop Terminate Reaction (Acetonitrile) UGT_Incubate->UGT_Stop UGT_Analyze HPLC-MS/MS Analysis UGT_Stop->UGT_Analyze

Figure 3: General workflow for in vitro enzyme assays.
Virus-Induced Gene Silencing (VIGS) in Solanum Species

This protocol is a generalized procedure for VIGS in Solanum species, which are known producers of steroidal saponins and related glycoalkaloids.[3][11]

Objective: To transiently silence the expression of a candidate gene involved in spirostanol saponin biosynthesis to assess its function in vivo.

Materials:

  • Agrobacterium tumefaciens strain GV3101.

  • TRV-based VIGS vectors (pTRV1 and pTRV2 containing the target gene fragment).

  • Solanum seedlings (e.g., S. lycopersicum, S. tuberosum) at the 2-4 leaf stage.

  • Infiltration medium (10 mM MES pH 5.6, 10 mM MgCl₂, 200 µM acetosyringone).

  • Needleless syringe (1 mL).

Procedure:

  • Agrobacterium Transformation: Transform A. tumefaciens with the pTRV1 and pTRV2 constructs separately via electroporation.

  • Agrobacterium Culture: Grow single colonies of transformed Agrobacterium in LB medium with appropriate antibiotics at 28°C overnight.

  • Infiltration Culture Preparation: Pellet the overnight cultures by centrifugation, and resuspend the pellets in the infiltration medium to an OD₆₀₀ of 1.0. Incubate at room temperature for 3-4 hours.

  • Co-infiltration: Mix equal volumes of the Agrobacterium cultures containing pTRV1 and pTRV2.

  • Plant Infiltration: Infiltrate the underside of the cotyledons or young leaves of the Solanum seedlings with the Agrobacterium mixture using a needleless syringe.

  • Plant Growth: Grow the infiltrated plants in a controlled environment (e.g., 22°C, 16h light/8h dark) for 2-4 weeks.

  • Phenotypic and Metabolic Analysis: Observe the plants for any visible phenotypes. Harvest tissues from silenced and control plants for RNA extraction (to confirm gene silencing by qRT-PCR) and metabolite analysis (to measure changes in spirostanol saponin content).

VIGS Workflow Transform Transform Agrobacterium with pTRV1 and pTRV2-gene Culture Culture Agrobacterium Transform->Culture Prepare Prepare Infiltration Medium Culture->Prepare Infiltrate Infiltrate Solanum Seedlings Prepare->Infiltrate Grow Grow Plants (2-4 weeks) Infiltrate->Grow Analyze Analyze Phenotype, Gene Expression, and Metabolite Profile Grow->Analyze

Figure 4: Workflow for Virus-Induced Gene Silencing (VIGS).
Quantification of Spirostanol Saponins by HPLC-ELSD-MS/MS

This method allows for the separation, identification, and quantification of spirostanol saponins in plant extracts.[6][12]

Objective: To obtain a quantitative profile of spirostanol saponins in a plant sample.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system.

  • Evaporative Light Scattering Detector (ELSD).

  • Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source.

  • C18 reversed-phase HPLC column.

Procedure:

  • Sample Preparation: Extract dried and powdered plant material with methanol (B129727) or ethanol. Concentrate the extract and redissolve it in a suitable solvent for HPLC injection.

  • Chromatographic Separation:

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing a small amount of formic acid (e.g., 0.1%).

    • Gradient Program: A typical gradient might start with a low percentage of B, which is gradually increased to elute the saponins based on their polarity.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Maintained at around 30-40°C.

  • Detection:

    • ELSD: Provides a universal detection method for non-chromophoric saponins. The drift tube temperature and nebulizing gas pressure should be optimized.

    • MS/MS: Operated in positive ion mode for the detection of protonated molecules [M+H]⁺. Fragmentation patterns in MS² and MS³ spectra provide structural information about the aglycone and the sugar moieties.

  • Quantification: Create calibration curves using authentic standards of known spirostanol saponins to quantify the corresponding compounds in the plant extracts. For unknown saponins, semi-quantification can be performed using a standard of a structurally similar compound.

Conclusion and Future Perspectives

The biosynthesis of spirostanol saponins is a complex and fascinating area of plant biochemistry. While significant progress has been made in elucidating the core pathway and its regulation, many of the specific tailoring enzymes, particularly the vast families of CYP450s and UGTs, remain to be fully characterized in a wide range of plant species. The application of advanced analytical techniques, combined with functional genomics approaches, will continue to unravel the intricacies of this pathway. This knowledge will be instrumental in the metabolic engineering of plants and microorganisms for the sustainable production of medicinally important spirostanol saponins, paving the way for the development of new and improved pharmaceuticals.

References

An In-depth Technical Guide to Spirostan-3,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Spirostan-3,6-diol, a steroidal sapogenin with potential applications in various fields of research and drug development. This document details its chemical identity, synthesis, and known biological activities, with a focus on providing structured data and insights for scientific professionals.

Chemical Identity

This compound is a spirostanol (B12661974) compound, a class of organic compounds characterized by a C27 steroidal skeleton. The specific stereoisomer, (3β,5α,6β,25R)-Spirostan-3,6-diol, is a key focus of research.

IdentifierValueReference
CAS Number 41743-71-9[1]
Molecular Formula C27H44O4[2]
IUPAC Name (1R,2S,4S,5'R,7S,8R,9S,12S,13R,16S,18S,19R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosane-6,2'-oxane]-16,19-diol[2]
Molecular Weight 432.6 g/mol [2]

Synthesis of this compound and Related Compounds

General Synthetic Approach:

The synthesis of related spirostanol compounds, such as (25R)-5α-spirostan-6-one-2α,3α-diol, has been described and typically involves a series of reactions including tosylation, isosteroidal rearrangement, oxidation, and dihydroxylation, starting from diosgenin (B1670711). One documented route to a related compound involved diosgenin tosylation, followed by rearrangement with potassium acetate, Jones oxidation, cyclopropyl (B3062369) ring opening with hydrobromic acid, and subsequent dihydroxylation, achieving a notable overall yield.

For the synthesis of (25R)-spirost-4-en-3,6-dione, a related dione, a modified Jones oxidation of the corresponding steroidal 5-en-3β-ol has been shown to be effective, yielding the product in high percentages (77-89%).[3] This suggests that oxidation reactions are a key step in functionalizing the spirostan (B1235563) core at positions 3 and 6.

A synthesis of (25R)-5α,6α-epoxy-spirostan-3β-ol from diosgenin using m-chloroperoxybenzoic acid (mCPBA) has also been reported.[4] Such epoxides can serve as crucial intermediates for the introduction of diol functionalities through ring-opening reactions.

Experimental Protocol for a Related Compound: Synthesis of (25R)-2β,3α,5α-trihydroxyspirostan-6-one

A detailed protocol for a related trihydroxy spirostanone provides insight into the methodologies employed in this area of steroid chemistry. The synthesis starts from an epoxy spirostanone intermediate.

StepReagents and ConditionsProductYield
1(25R)-2α,3α-epoxy-5α-hydroxyspirostan-6-one, 3-chloroperoxybenzoic acid (mCPBA), chloroform, room temperature, 1h in darkness.(25R)-2α,3α-epoxy-5α-hydroxyspirostan-6-one68%[5]
2Product from Step 1, acetone, water, 70% perchloric acid, stirred for 4h at room temperature.(25R)-2β,3α,5α-trihydroxyspirostan-6-one85%[5]

The following diagram illustrates a generalized synthetic workflow for the modification of the spirostan skeleton, based on the synthesis of related compounds.

Synthesis_Workflow Diosgenin Diosgenin Intermediate1 Functionalized Spirostan (e.g., Tosylation, Oxidation) Diosgenin->Intermediate1 Multi-step modification Intermediate2 Epoxide Intermediate Intermediate1->Intermediate2 Epoxidation Final_Product This compound (or related diols/triols) Intermediate2->Final_Product Hydrolysis/ Ring Opening Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR) IKK IKK Receptor->IKK MAPK_cascade MAPK Cascade (ERK, JNK, p38) Receptor->MAPK_cascade Spirostanol Spirostanol Glycoside Spirostanol->IKK Inhibition Spirostanol->MAPK_cascade Inhibition IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocation MAPK_cascade->NFkB_n Activates Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression Induces

References

An In-depth Technical Guide to the Spectral Data of Spirostan-3,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Spirostan-3,6-diol, a significant steroidal sapogenin. Due to the stereochemical complexity of the spirostan (B1235563) framework, the spectral characteristics are highly dependent on the specific isomer. This document will focus on the most readily available data for known isomers, with a primary emphasis on (3β,5α,6β,25R)-Spirostan-3,6-diol , also known as Chlorogenin .

Chemical Structure and Properties

This compound is a tetracyclic triterpenoid (B12794562) with the molecular formula C27H44O4 and a molecular weight of approximately 432.6 g/mol [1][2]. The core structure consists of a spiroketal side chain, which is characteristic of spirostanol (B12661974) sapogenins. The "-diol" designation indicates the presence of two hydroxyl groups, in this case at the C-3 and C-6 positions of the steroid nucleus. The precise stereochemistry at these and other chiral centers significantly influences the spectral data.

Spectral Data Summary

The following tables summarize the available quantitative spectral data for this compound and its closely related analogs. It is important to note that the data presented here is often fragmented in the literature and may be for different stereoisomers. Therefore, this information should be used as a reference and guide for the analysis of unknown samples.

Mass Spectrometry Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of spirostanols. The predicted mass-to-charge ratios (m/z) for the protonated molecule [M+H]⁺ of this compound are provided in the table below. The fragmentation of spirostanols is complex and can involve cleavages in the spiroketal side chain and the steroid nucleus.

Adduct Predicted m/z
[M+H]⁺433.3312
[M+Na]⁺455.3132
[M+K]⁺471.2871

Data sourced from computational predictions for C27H44O4.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy provides information about the functional groups present in a molecule. For this compound, the key absorptions are expected for the hydroxyl (O-H) and C-O stretching vibrations, as well as the characteristic spiroketal bands.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (alcohol)3500 - 3200Strong, Broad
C-H stretch (alkane)3000 - 2850Strong
C-O stretch (alcohol)1150 - 1000Strong
Spiroketal bands~980, ~920, ~900, ~860Medium to Strong
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful tool for the detailed structural elucidation of spirostanols, allowing for the determination of stereochemistry. Complete and assigned ¹H and ¹³C NMR data for a specific this compound isomer are scarce in publicly available literature. The following tables provide expected chemical shift ranges for key protons and carbons based on data from related spirostanol compounds.

¹H NMR Spectral Data (Expected Ranges)

Proton Expected Chemical Shift (δ, ppm) Multiplicity Notes
H-33.5 - 4.2mPosition and stereochemistry of the hydroxyl group affect the shift.
H-63.6 - 4.5mPosition and stereochemistry of the hydroxyl group affect the shift.
H-164.2 - 4.8mProton adjacent to the spiroketal oxygen.
H-263.3 - 3.8 and 4.2 - 4.7mDiastereotopic protons of the spiroketal ring.
CH₃ (C-18, C-19)0.7 - 1.2sAngular methyl groups.
CH₃ (C-21, C-27)0.8 - 1.5dMethyl groups on the spiroketal side chain.

¹³C NMR Spectral Data (Expected Ranges)

Carbon Expected Chemical Shift (δ, ppm)
C-365 - 75
C-660 - 72
C-570 - 80
C-1680 - 85
C-22 (Spiroketal)108 - 112
C-18, C-19 (CH₃)12 - 25
C-21, C-27 (CH₃)14 - 20

Note: Specific assignments require 2D NMR experiments such as COSY, HSQC, and HMBC.

Experimental Protocols

The following sections detail generalized experimental methodologies for the spectral analysis of this compound.

Sample Preparation
  • NMR Spectroscopy: Samples are typically dissolved in deuterated solvents such as chloroform-d (B32938) (CDCl₃), methanol-d₄ (CD₃OD), or pyridine-d₅. A concentration of 5-10 mg in 0.5-0.7 mL of solvent is generally sufficient for ¹H NMR, while ¹³C NMR may require higher concentrations or longer acquisition times.

  • IR Spectroscopy: For solid samples, a potassium bromide (KBr) pellet is commonly prepared. A small amount of the sample (1-2 mg) is finely ground with ~100 mg of dry KBr and pressed into a transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of mineral oil.

  • Mass Spectrometry: Samples are typically dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1-10 µg/mL) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

NMR Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for resolving the complex proton and carbon signals of steroidal compounds.

  • ¹H NMR: Standard one-dimensional proton spectra are acquired to observe chemical shifts, coupling constants, and integration.

  • ¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired to determine the number of unique carbon atoms and their chemical shifts. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR: For complete structural assignment, a suite of 2D NMR experiments is essential:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignments.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the infrared spectrum.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet/Nujol) is first recorded. The sample is then placed in the beam path, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Instrumentation: High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, are preferred for accurate mass measurements. Electrospray ionization (ESI) is a common ionization technique for spirostanols.

  • Data Acquisition: Mass spectra are acquired in either positive or negative ion mode. For structural elucidation, tandem mass spectrometry (MS/MS) experiments are performed. In an MS/MS experiment, a specific ion (e.g., the protonated molecule) is selected and fragmented, and the masses of the resulting fragment ions are measured.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the isolation and characterization of this compound from a natural source.

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis plant_material Plant Material extraction Solvent Extraction plant_material->extraction e.g., Methanol crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation crude_extract->fractionation e.g., Column Chromatography pure_compound Pure this compound fractionation->pure_compound mass_spec Mass Spectrometry (Molecular Weight, Formula) pure_compound->mass_spec ir_spec IR Spectroscopy (Functional Groups) pure_compound->ir_spec nmr_spec NMR Spectroscopy (1D & 2D) (Structure & Stereochemistry) pure_compound->nmr_spec structure_elucidation Structure Elucidation mass_spec->structure_elucidation ir_spec->structure_elucidation nmr_spec->structure_elucidation

Caption: Generalized workflow for the isolation and spectral characterization of this compound.

Bioactivities of Spirostanols

This compound belongs to the broader class of spirostanol sapogenins, which have been reported to exhibit a range of biological activities. A specific signaling pathway for this compound is not well-defined in the literature. The diagram below illustrates the general bioactivities associated with this class of compounds.

bioactivities cluster_activities Reported Biological Activities spirostanols Spirostanols (e.g., this compound) anti_inflammatory Anti-inflammatory spirostanols->anti_inflammatory antimicrobial Antimicrobial spirostanols->antimicrobial cytotoxic Cytotoxic (Anti-cancer) spirostanols->cytotoxic cns_effects CNS Effects spirostanols->cns_effects

References

An In-depth Technical Guide to Spirostan-3,6-diol Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of spirostan-3,6-diol derivatives and analogues, focusing on their synthesis, biological activities, and structure-activity relationships. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

Spirostan-3,6-diols are a class of steroidal compounds characterized by a spiroketal side chain. These molecules, often derived from naturally occurring sapogenins like diosgenin (B1670711), have garnered significant interest in medicinal chemistry due to their diverse biological activities. The modification of the spirostan (B1235563) skeleton, particularly at the C-3 and C-6 positions, has led to the development of numerous derivatives with potential therapeutic applications, ranging from plant growth promotion to anticancer effects. This guide delves into the synthetic strategies employed to create these analogues, the experimental protocols for their synthesis and biological evaluation, and the structure-activity relationships that govern their efficacy.

Synthesis of this compound Derivatives and Analogues

The synthesis of this compound derivatives often commences from readily available natural products such as diosgenin. Various chemical transformations are employed to introduce diverse functional groups and modify the steroidal core.

Synthesis of Hydroxylated and Epoxidized Analogues

A common strategy involves the epoxidation of double bonds in the diosgenin backbone, followed by acid-catalyzed hydrolysis to yield diol derivatives. For instance, the treatment of (25R)-spirosta-5-en-3β-ol (diosgenin) with reagents like m-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of epoxides, which can then be opened to form triol derivatives.[1]

A key intermediate in the synthesis of some analogues is (25R)-2a,3a-epoxy-5a-hydroxyspirostan-6-one, which can be synthesized from diosgenin in several steps.[2] This epoxide can then undergo acid hydrolysis to yield trans-diol compounds.[2]

Synthesis of Carbamate (B1207046) Derivatives

Carbamate analogues of spirostanols have been synthesized to explore their biological activities. The synthesis typically involves the reaction of a hydroxylated spirostan derivative with an isocyanate. For example, (25R)-5α-hydroxy-6-oxo-spirostan-3β-yl phenylcarbamate was synthesized from (25R)-spirostan-3β,5α,6β-triol.[1]

Synthesis of Aza-steroids and Oximes

The introduction of nitrogen atoms into the steroidal skeleton has led to the development of aza-steroids and oximes with potential antiproliferative and cytotoxic effects.[3] These syntheses often involve the conversion of steroidal ketones into oximes via condensation with hydroxylamine (B1172632) hydrochloride.[3]

Biological Activities

This compound derivatives and their analogues have demonstrated a wide spectrum of biological activities.

Plant Growth-Promoting Activity

Certain spirostanic brassinosteroid analogues have shown significant plant growth-promoting activity. For example, (25R)-2a,3a-epoxy-5a-hydroxyspirostan-6-one exhibited a notable increase in radish hypocotyl elongation.[2] In contrast, some derivatives, such as the 2β-methoxy-3α,5α-dihydroxy analogue, have displayed phytotoxicity at higher concentrations.[2]

Cytotoxic Activity

Several spirostanol (B12661974) saponins (B1172615) and their aglycones have been evaluated for their cytotoxic effects. Saponins containing sugar moieties have demonstrated strong cytotoxic effects in model immune cells.[4] The antiproliferative and cytotoxic effects of aza-steroids and steroidal sapogenins against human cancer cell lines have also been a subject of investigation.[3] Some spiro 1,3-thiazolidin-4-one derivatives of steroids have shown cytotoxicity against leukemia cancer cells with IC50 values in the micromolar range.[5]

Structure-Activity Relationships

The biological activity of this compound derivatives is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies aim to decipher the influence of different functional groups and stereochemistry on the observed biological effects.[6] For instance, the presence and orientation of hydroxyl groups, as well as the introduction of other functionalities like carbamate or oxime groups, can significantly modulate the biological activity.

The alteration of a molecule by adding, removing, or replacing specific fragments helps in understanding which parts of the structure are essential for biological activity.[6] For example, in the context of plant growth promotion, the epoxide derivative showed activity, while the corresponding diol and methoxy (B1213986) derivatives were inactive or phytotoxic, respectively, highlighting the sensitivity of the biological response to structural modifications.[2]

Data Presentation

Table 1: Synthesis Yields of Selected this compound Derivatives
Compound NameStarting MaterialReaction TypeYield (%)Reference
(25R)-2a,3a-epoxy-5a-hydroxyspirostan-6-one(25R)-spirosta-5-en-3β-ol derivativeEpoxidation68[2]
(25R)-2β,3α,5α-trihydroxyspirostan-6-one(25R)-2a,3a-epoxy-5a-hydroxyspirostan-6-oneAcid Hydrolysis85[2]
(25R)-2β-methoxy-3α,5α-dihydroxyspirostan-6-one(25R)-2a,3a-epoxy-5a-hydroxyspirostan-6-oneMethanolysis46[2]
(25R)-5α-hydroxy-6-oxo-spirostan-3β-yl phenylcarbamate(25R)-spirostan-3β,5α,6β-triolCarbamoylation68[1]
(25R)-(3Z,6E)-dihydroximinospirost-4-ene(25R)-spirost-4-en-3,6-dioneOximation96[3]
Table 2: Biological Activity of Selected this compound Analogues
Compound NameBioassayConcentrationObserved EffectReference
(25R)-2a,3a-epoxy-5a-hydroxyspirostan-6-oneRadish hypocotyl elongation10⁻⁵ mg/mL20.7% increase in length over control[2]
(25R)-2β,3α,5α-trihydroxyspirostan-6-oneRadish hypocotyl elongationTested concentrationsNo activity observed[2]
(25R)-2β-methoxy-3α,5α-dihydroxyspirostan-6-oneRadish hypocotyl elongation10⁻⁴ mg/mLSignificant phytotoxicity[2]
Spiro 1,3-thiazolidin-4-one derivativesCytotoxicity against Jurkat cells-IC50 values from 14.2 to 36.5 µM[5]

Experimental Protocols

Synthesis of (25R)-2a,3a-epoxy-5a-hydroxyspirostan-6-one (3)[2]

A solution of the starting olefin (500 mg, 0.58 mmol) in chloroform (B151607) (5 mL) was treated with 3-chloroperoxybenzoic acid (200 mg, 1.16 mmol) at room temperature in the dark for 1 hour. The reaction mixture was diluted with 5 mL of chloroform and washed with a saturated solution of sodium bicarbonate (2 x 3 mL) and brine (2 x 5 mL). The organic phase was dried with anhydrous sodium sulfate, concentrated in vacuo, and the crude product was chromatographed on silica (B1680970) gel with n-hexane/ethyl acetate (B1210297) (90:10) as eluant to afford the title compound.

Synthesis of (25R)-2β,3α,5α-trihydroxyspirostan-6-one (5)[2]

A mixture of (25R)-2a,3a-epoxy-5a-hydroxyspirostan-6-one (220 mg, 0.49 mmol), acetone (B3395972) (11 mL), water (1.4 mL), and 70% perchloric acid (0.2 mL) was stirred for 4 hours at room temperature. Ethyl acetate (30 mL) was added, and the organic layer was washed with brine (3 x 5 mL) and saturated sodium bicarbonate solution (3 x 5 mL). The solvent was dried with anhydrous sodium sulfate, concentrated in vacuo, and the crude product was chromatographed on silica gel with n-hexane/ethyl acetate (80:20) as eluant to yield the product.

Radish Hypocotyl Elongation and Cotyledon Expansion Bioassay[2]

Mother solutions of the test compounds were prepared in ethanol (B145695) at a concentration of 10⁻¹ mg/mL. These solutions were then diluted with water to achieve a concentration range of 10⁻⁴ to 10⁻⁷ mg/mL for the bioassay. The biological activity was evaluated by measuring the elongation of radish (Raphanus sativus L.) hypocotyls and the expansion of cotyledons.

Visualizations

Synthesis_Pathway Diosgenin Diosgenin Intermediate_1 Intermediate Olefin (2) Diosgenin->Intermediate_1 6 steps Epoxide_3 (25R)-2α,3α-epoxy-5α- hydroxyspirostan-6-one (3) Intermediate_1->Epoxide_3 m-CPBA, CH2Cl2 Diol_5 (25R)-2β,3α,5α- trihydroxyspirostan-6-one (5) Epoxide_3->Diol_5 HClO4, acetone/H2O Methoxy_6 (25R)-2β-methoxy-3α,5α- dihydroxyspirostan-6-one (6) Epoxide_3->Methoxy_6 HClO4, MeOH

Caption: Synthetic pathway to spirostanic brassinosteroid analogues.

Experimental_Workflow Start Start: Synthesis of Test Compound Preparation Prepare Mother Solution (10⁻¹ mg/mL in Ethanol) Start->Preparation Dilution Serial Dilution with Water (10⁻⁴ to 10⁻⁷ mg/mL) Preparation->Dilution Bioassay Radish Hypocotyl and Cotyledon Bioassay Dilution->Bioassay Measurement Measure Hypocotyl Elongation and Cotyledon Expansion Bioassay->Measurement Analysis Data Analysis and Comparison to Control Measurement->Analysis

Caption: Workflow for the plant growth-promoting bioassay.

SAR_Logic Parent Parent Spirostan Scaffold Mod1 Introduce Epoxide at C2-C3 Parent->Mod1 Mod2 Hydrolyze to Diol Parent->Mod2 Mod3 Methanolysis to Methoxy-alcohol Parent->Mod3 Activity1 Plant Growth Promotion Mod1->Activity1 Activity2 Inactive Mod2->Activity2 Activity3 Phytotoxic Mod3->Activity3

Caption: Structure-activity relationship logic for bioactivity.

References

The Biological Activity of Spirostanol Glycosides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spirostanol (B12661974) glycosides, a major class of steroidal saponins (B1172615), are a diverse group of naturally occurring compounds found predominantly in the plant kingdom, particularly in genera such as Dioscorea, Allium, Tacca, and Solanum. Structurally, they consist of a C27 cholestane (B1235564) skeleton arranged into a spiroketal moiety (the aglycone or sapogenin) linked to one or more sugar chains. This unique structural architecture endows them with a wide spectrum of biological activities, making them promising candidates for the development of novel therapeutics. This guide provides an in-depth overview of the principal biological activities of spirostanol glycosides, detailed experimental protocols for their evaluation, and a summary of quantitative data to support further research and development.

Key Biological Activities and Mechanisms of Action

Spirostanol glycosides exhibit a range of pharmacological effects, with anticancer, anti-inflammatory, and antifungal activities being the most extensively studied. Their mechanisms of action are often multifaceted, involving the modulation of critical cellular signaling pathways.

Anticancer Activity

A significant body of research highlights the potent cytotoxic effects of spirostanol glycosides against a variety of cancer cell lines. The anticancer activity is largely attributed to the induction of programmed cell death (apoptosis), cell cycle arrest, and inhibition of pro-survival signaling pathways.

Mechanism of Action:

  • Induction of Apoptosis: Spirostanol glycosides primarily trigger the intrinsic or mitochondrial pathway of apoptosis. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio[1][2]. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytosol. Cytochrome c then activates a cascade of caspases, particularly caspase-3 and caspase-9, which execute the apoptotic process[1]. Some pennogenyl saponins have also been shown to induce the extrinsic pathway by increasing the expression of FADD and BID, leading to caspase-8 activation.

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, often at the G0/G1 or G2/M phases, thereby preventing cancer cell proliferation[3].

  • Inhibition of Pro-Survival Pathways: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer. Spirostanol glycosides, such as Dioscin, have been shown to inhibit this pathway by downregulating the phosphorylation of key components like Akt and mTOR, thus suppressing cancer cell growth and invasion.

Anti-inflammatory Activity

Spirostanol glycosides possess significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.

Mechanism of Action:

  • Inhibition of Inflammatory Mediators: They effectively reduce the production of nitric oxide (NO), a key inflammatory molecule, in macrophages stimulated by lipopolysaccharide (LPS)[1][4].

  • Enzyme Inhibition: Certain spirostanol glycosides act as dual inhibitors of 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2), enzymes that are crucial for the biosynthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes[5].

  • Modulation of NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In its inactive state, it is sequestered in the cytoplasm by the inhibitor of kappa B (IκBα). Upon stimulation, the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate pro-inflammatory gene expression. Saponins have been shown to inhibit NF-κB activation by preventing the phosphorylation and degradation of IκBα.

Antifungal Activity

Several spirostanol glycosides exhibit broad-spectrum antifungal activity against various human pathogenic fungi, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus[6].

Mechanism of Action:

The primary mechanism of antifungal action is believed to be the disruption of fungal cell membrane integrity. Spirostanol glycosides can form complexes with sterols, particularly ergosterol, in the fungal membrane. This interaction leads to the formation of pores and a loss of membrane integrity, ultimately causing cell death. It has also been suggested that they may inhibit the activity of 1,3-β-glucan synthase, an enzyme essential for fungal cell wall synthesis.

Immunomodulatory and Neuroprotective Effects

Emerging research indicates that spirostanol glycosides can also modulate the immune system and exert neuroprotective effects. Their immunomodulatory activity is linked to their ability to influence cytokine production in immune cells like macrophages[6][7]. For instance, they can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The neuroprotective effects of saponins, in general, are attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties within the central nervous system.

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for representative spirostanol glycosides from various studies.

Table 1: Anticancer Activity of Spirostanol Glycosides (IC50 Values in µM)

Compound/ExtractCancer Cell LineIC50 (µM)Reference
(25R)-Spirost-5-en-3β-ol 3-O-α-L-rhamnopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→4)]-β-D-glucopyranosideHep G2 (Liver)9.02[8]
HEK293 (Kidney)13.21[8]
MCF7 (Breast)16.74[8]
Diosgenin (Aglycone)Hep G2 (Liver)23.91[8]
HEK293 (Kidney)27.31[8]
MCF7 (Breast)35.38[8]
Progenin IIICCRF-CEM (Leukemia)1.59[9]
SKMel-28 (Melanoma)31.61[9]
Pennogenyl Saponin (PS 2)HeLa (Cervical)0.87 (µg/mL)[10]
Spirostanol Saponin (SPD) from Rohdea chinensisHL-60 (Leukemia)2.0[2]
Polyphyllin DHL-60, SW480, A5490.20 - 4.35
DioscinHL-60, SW480, A5490.20 - 4.35

Table 2: Anti-inflammatory Activity of Spirostanol Glycosides

CompoundAssayCell LineIC50 (µM)Reference
Taccavietnamoside CNO Production InhibitionRAW 264.737.0[4]
Taccavietnamoside DNO Production InhibitionRAW 264.742.5[4]
Taccavietnamoside ENO Production InhibitionRAW 264.760.7[4]
Timosaponin A-III5-LOX/COX-2 Inhibition-≤ 6.07[5]
Anemarrhenasaponin I5-LOX/COX-2 Inhibition-≤ 6.07[5]
AginosideNO Production InhibitionPeritoneal Macrophages6.1[6]
6-deoxyaginosideNO Production InhibitionPeritoneal Macrophages4.9[6]

Table 3: Antifungal Activity of Spirostanol Glycosides (MIC in µg/mL)

CompoundFungal StrainMIC (µg/mL)Reference
6α-O-[β-D-xylopyranosyl-(1→3)-β-D-quinovopyranosyl]-(25S)-5α-spirostan-3β-olTrichophyton mentagrophytes25
Trichophyton rubrum25
2α-acetoxy-5α-spirostan-3β-olCandida glabrata6.25

Table 4: In Vivo Antitumor Efficacy of Spirostanol Saponins

Saponin/ExtractAnimal ModelTumor TypeDosageTumor Growth Inhibition (%)Reference
Rhizoma Paridis SaponinsT739 miceLA795 lung adenocarcinomaOral administration29.44 - 33.94
DioscinNude miceColorectal cancer xenograft40 mg/kg/day (i.p.)Significant reduction in tumor volume and weight

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of spirostanol glycosides.

Extraction and Isolation of Spirostanol Glycosides from Dioscorea villosa (Wild Yam)

This protocol describes a general procedure for the extraction and purification of spirostanol glycosides.

Extraction_Workflow Start 1. Plant Material Preparation (Dried & Milled Rhizomes) Extraction 2. Methanol Extraction (Ultrasonic bath or maceration) Start->Extraction Filtration 3. Filtration & Concentration (Rotary evaporator) Extraction->Filtration Suspension 4. Suspension in H2O/MeOH (9:1) Filtration->Suspension Partitioning 5. Liquid-Liquid Partitioning (Hexane, Chloroform, Ethyl Acetate, n-BuOH) Suspension->Partitioning EtOAc_Fraction 6. Collect Ethyl Acetate (EtOAc) Fraction Partitioning->EtOAc_Fraction VLC 7. Vacuum Liquid Chromatography (VLC) (C18 stationary phase) EtOAc_Fraction->VLC Fractionation 8. Further Fractionation (e.g., MPLC on Sephadex LH-20) VLC->Fractionation HPLC 9. Preparative HPLC (Reversed-phase C18 column) Fractionation->HPLC Final_Compound 10. Isolated Spirostanol Glycoside HPLC->Final_Compound MTT_Workflow Start 1. Cell Seeding (96-well plate, 5,000-10,000 cells/well) Incubate1 2. Incubation (24h) (Allow cell attachment) Start->Incubate1 Treatment 3. Compound Treatment (Add various concentrations of spirostanol glycoside) Incubate1->Treatment Incubate2 4. Incubation (24-72h) (Exposure to compound) Treatment->Incubate2 MTT_Add 5. Add MTT Reagent (10 µL of 5 mg/mL solution) Incubate2->MTT_Add Incubate3 6. Incubation (2-4h) (Formazan crystal formation) MTT_Add->Incubate3 Solubilize 7. Solubilization (Remove medium, add 100 µL DMSO) Incubate3->Solubilize Measure 8. Absorbance Measurement (Microplate reader at 570-590 nm) Solubilize->Measure Analysis 9. Data Analysis (Calculate % viability and IC50) Measure->Analysis Apoptosis_Workflow Start 1. Cell Treatment (Induce apoptosis with spirostanol glycoside) Harvest 2. Cell Harvesting (Collect 1-5 x 10^5 cells by centrifugation) Start->Harvest Wash 3. Washing (Wash cells with cold 1X PBS) Harvest->Wash Resuspend 4. Resuspension (Resuspend in 100 µL of 1X Binding Buffer) Wash->Resuspend Stain 5. Staining (Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide) Resuspend->Stain Incubate 6. Incubation (20 min at room temperature in the dark) Stain->Incubate Dilute 7. Dilution (Add 400 µL of 1X Binding Buffer) Incubate->Dilute Analysis 8. Flow Cytometry Analysis (Analyze within 4 hours) Dilute->Analysis WesternBlot_Workflow Start 1. Cell Lysis & Protein Quantification (RIPA buffer, BCA assay) SDS_PAGE 2. SDS-PAGE (Separate proteins by size) Start->SDS_PAGE Transfer 3. Protein Transfer (Transfer to PVDF or nitrocellulose membrane) SDS_PAGE->Transfer Blocking 4. Blocking (5% non-fat milk or BSA in TBST for 1h) Transfer->Blocking Primary_Ab 5. Primary Antibody Incubation (e.g., anti-p-Akt, anti-Akt; overnight at 4°C) Blocking->Primary_Ab Wash1 6. Washing (3x with TBST) Primary_Ab->Wash1 Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated antibody for 1h) Wash1->Secondary_Ab Wash2 8. Washing (3x with TBST) Secondary_Ab->Wash2 Detection 9. Detection (ECL substrate and imaging system) Wash2->Detection Apoptosis_Pathway cluster_0 Mitochondrial (Intrinsic) Pathway Spirostanol Spirostanol Glycosides Bcl2 Bcl-2 (Anti-apoptotic) Spirostanol->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Spirostanol->Bax Activation Mito Mitochondrial Membrane Potential (Disruption) Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis PI3K_Akt_Pathway cluster_1 PI3K/Akt/mTOR Pro-Survival Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Dioscin Dioscin (Spirostanol Glycoside) Dioscin->Akt Inhibits Phosphorylation Dioscin->mTOR Inhibits Phosphorylation NFkB_Pathway cluster_2 NF-κB Inflammatory Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) IkB->IkB Ubiquitination & Degradation NFkB_complex NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB_complex->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes Induces Spirostanol Spirostanol Glycosides Spirostanol->IKK Inhibition

References

The Unveiling of a Bioactive Scaffold: A Technical Guide to the Discovery and History of Spirostan-3,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of Spirostan-3,6-diol and its closely related derivatives. While a singular, definitive discovery of this compound is not prominently documented, its history is intrinsically linked to the broader exploration of spirostanol (B12661974) saponins (B1172615), a diverse class of natural products with significant biological activities. This document synthesizes findings from numerous studies on structurally similar compounds, offering insights into the isolation, characterization, synthesis, and bioactive potential of this important steroidal scaffold.

Historical Context and Discovery

The journey to understanding this compound is rooted in the extensive phytochemical investigation of various plant genera, notably Allium, Convallaria, Solanum, and Agave. Research into the chemical constituents of these plants has led to the isolation and characterization of a vast array of spirostanol saponins, which are glycosides of steroidal aglycones (sapogenins). The core spirostan (B1235563) skeleton, a C27 steroid featuring a characteristic spiroketal side chain, has been a subject of interest for decades due to the diverse biological activities exhibited by its derivatives.

Early investigations focused on the isolation and structural elucidation of prominent spirostanol glycosides and their corresponding sapogenins. While specific historical accounts detailing the first isolation of a simple this compound are scarce, the scientific literature contains numerous reports on the characterization of spirostanols with hydroxyl groups at the C-3 and C-6 positions, often alongside other substitutions. For instance, studies on Allium porrum (leek) have identified compounds such as (25R)-5α-spirostan-3β, 6β-diol-12-one and (25R)-5α-spirostan-2β,3β,6β-triol, highlighting the natural occurrence of the 3,6-dihydroxy spirostan framework. The synthesis of derivatives like (25R)-5α-spirostan-2α,3α,6β-triol triacetate further underscores the scientific community's engagement with this structural motif.

Physicochemical Properties

The fundamental properties of the parent this compound molecule, as cataloged in chemical databases, provide a baseline for understanding its behavior and for the characterization of its derivatives.

PropertyValueSource
Molecular FormulaC27H44O4PubChem[1]
Molecular Weight432.6 g/mol PubChem[1]
XLogP35.1PubChem[1]
Monoisotopic Mass432.32395988 DaPubChem[1]

Spectroscopic Data for Structural Elucidation

Table 1: Representative ¹³C NMR Chemical Shifts (δc) for Spirostanol Derivatives

Carbon(25S)-5α-Spirostan-1β,3β-diol(25R)-Spirost-5-en-3β-ol (Diosgenin)
C-167.937.3
C-232.131.5
C-371.271.8
C-438.242.3
C-5140.8140.8
C-6121.4121.4
.........
C-2531.831.8
C-2666.966.9
C-2717.217.2

Data synthesized from publicly available spectral databases and literature.

Table 2: Mass Spectrometry Data for Spirostanol Derivatives

CompoundIonization ModeObserved m/z
(25S)-spirostan-1β,3β-diolLSI-MS [M+H]⁺433
5β-spirost-25(27)-en-1β,2β,3β,5β-tetrolLSI-MS [M+H]⁺463

Data extracted from scientific publications on Convallaria majalis.[2]

Experimental Protocols

The isolation and synthesis of spirostanol derivatives involve multi-step procedures requiring careful execution and purification.

Isolation of Spirostanol Glycosides from Plant Material

A general procedure for the extraction and isolation of spirostanol glycosides from plant sources is as follows:

  • Extraction: Dried and powdered plant material (e.g., rhizomes, leaves) is extracted with a suitable solvent, typically methanol (B129727) or a methanol/water mixture.

  • Partitioning: The crude extract is then partitioned between water and a non-polar solvent (e.g., n-butanol) to separate the glycosides from lipids and other non-polar constituents.

  • Chromatography: The aqueous or butanolic layer containing the saponins is subjected to a series of chromatographic separations.

    • Initial Fractionation: Column chromatography on silica (B1680970) gel or a reversed-phase C18 resin is used for initial fractionation, eluting with a gradient of solvents such as dichloromethane/methanol/water or ethyl acetate/methanol/water.

    • Purification: Fractions containing the compounds of interest are further purified by repeated column chromatography, often including preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase like methanol/water.

  • Structure Elucidation: The structures of the isolated pure compounds are determined using spectroscopic methods, including 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) and mass spectrometry (ESI-MS, HR-ESI-MS).

Synthesis of a Spirostanol Derivative: (25R)-5α-Spirostan-2α,3α,6β-triol Triacetate

The synthesis of this derivative from diosgenin (B1670711) illustrates a common strategy for modifying the spirostan skeleton.

  • Starting Material: Diosgenin ((25R)-spirost-5-en-3β-ol)

  • Step 1: Epoxidation: Diosgenin is treated with an epoxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like chloroform (B151607) to yield the 5α,6α-epoxide.

  • Step 2: Epoxide Opening and Acetylation: The epoxide is then subjected to conditions that promote opening and subsequent acetylation to introduce the desired functional groups.

  • Step 3: Further Functionalization and Acetylation: Additional steps are required to introduce the hydroxyl group at C-2 and acetylate all three hydroxyl groups to yield the final triacetate product.

The workflow for such a synthetic process can be visualized as follows:

synthesis_workflow Diosgenin Diosgenin ((25R)-spirost-5-en-3β-ol) Epoxide 5α,6α-Epoxy-spirostan-3β-ol Diosgenin->Epoxide m-CPBA Intermediate Functionalized Intermediate Epoxide->Intermediate Epoxide Opening & Acetylation Final_Product (25R)-5α-Spirostan-2α,3α,6β-triol Triacetate Intermediate->Final_Product Further Functionalization & Acetylation

Synthetic workflow for a this compound derivative.

Biological Activities and Signaling Pathways

Spirostanol saponins, including those with the 3,6-diol framework, have been reported to possess a wide range of biological activities. These activities are often dependent on the specific stereochemistry and the nature and position of substituent groups on the steroidal core.

Reported Biological Activities:

  • Cytotoxic and Anticancer Effects: Many spirostanol glycosides have demonstrated cytotoxicity against various cancer cell lines, including human promyelocytic leukemia (HL-60), hepatocellular carcinoma (HepG2), and breast cancer (MCF7) cells. The cytotoxic activity is often more potent in the glycoside form compared to the aglycone.

  • Anti-inflammatory Activity: Certain spirostanol and furostanol glycosides have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[3]

  • Antimicrobial and Antifungal Properties: Some spirostanol saponins have shown activity against various microbial and fungal pathogens.

  • Other Activities: Research has also pointed towards potential applications in managing cholesterol levels, modulating the immune system, and acting as plant growth promoters.

While specific signaling pathways for this compound are not extensively detailed, the anticancer effects of related compounds are often attributed to the induction of apoptosis. A simplified, hypothetical signaling pathway for apoptosis induction by a bioactive spirostanol is depicted below.

apoptosis_pathway Spirostanol Bioactive Spirostanol (e.g., this compound derivative) Cell_Membrane Cell Membrane Receptor/ Intracellular Target Spirostanol->Cell_Membrane Binding/Interaction Caspase_Cascade Caspase Activation (Caspase-8, -9, -3) Cell_Membrane->Caspase_Cascade Signal Transduction Apoptosis Apoptosis Caspase_Cascade->Apoptosis Execution

Hypothetical signaling pathway for apoptosis induction.

Conclusion and Future Directions

This compound represents a core structure within the vast and biologically significant family of spirostanol saponins. While its own detailed history of discovery is intertwined with that of its many derivatives, the consistent reports of potent bioactivities among closely related compounds underscore its importance as a scaffold for drug discovery and development. Future research should focus on the targeted synthesis of various this compound stereoisomers and derivatives, followed by comprehensive screening for a range of biological activities. Elucidating the specific molecular targets and signaling pathways will be crucial for translating the potential of this scaffold into therapeutic applications. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers embarking on this exciting area of natural product chemistry and drug development.

References

In Silico Prediction of Spirostan-3,6-diol Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirostanol (B12661974) glycosides, a class of naturally occurring steroidal saponins, have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anticancer and anti-inflammatory effects. Spirostan-3,6-diol, a representative of this class, and its derivatives are promising candidates for therapeutic development. Computational, or in silico, methods provide a rapid and cost-effective approach to predict the bioactivity of these compounds, guiding further experimental validation. This technical guide provides a comprehensive overview of the in silico prediction of this compound bioactivity, focusing on a case study of the structurally similar spirostanol, Tigogenin (B51453). We present detailed methodologies for key in silico techniques, including molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and bioactivity spectrum analysis. Furthermore, this guide outlines the experimental protocols for in vitro validation of these predictions and illustrates the key signaling pathways implicated in the bioactivity of spirostanols.

Introduction to Spirostanol Glycosides and In Silico Drug Discovery

Spirostanol glycosides are characterized by a C27 steroidal aglycone, known as the sapogenin, linked to one or more sugar moieties. The structure of the aglycone and the nature and linkage of the sugar chains determine the biological activity of these compounds. In silico drug discovery employs computational models and simulations to predict the interaction of small molecules with biological targets, their pharmacokinetic properties, and their potential toxicities.[1] These methods accelerate the drug discovery pipeline by prioritizing compounds for synthesis and experimental testing.[2][3]

In Silico Bioactivity Prediction: A Methodological Overview

A typical in silico workflow for predicting the bioactivity of a compound like this compound involves several sequential steps.

experimental_workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation Compound_Selection Compound Selection (this compound / Tigogenin) PASS_Prediction PASS Bioactivity Spectrum Prediction Compound_Selection->PASS_Prediction SMILES Input Molecular_Docking Molecular Docking (AutoDock Vina) Compound_Selection->Molecular_Docking Ligand ADMET_Prediction ADMET Prediction (SwissADME) Compound_Selection->ADMET_Prediction SMILES Input Target_Identification Target Identification (e.g., PI3K, NF-κB) PASS_Prediction->Target_Identification Predicted Targets Target_Identification->Molecular_Docking Protein Target Cytotoxicity_Assay Cytotoxicity Assay (MTT Assay) Molecular_Docking->Cytotoxicity_Assay Prioritized Compound ADMET_Prediction->Cytotoxicity_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (Griess Assay) Cytotoxicity_Assay->Anti_inflammatory_Assay Sub-toxic Concentrations Pathway_Analysis Signaling Pathway Analysis (Western Blot) Anti_inflammatory_Assay->Pathway_Analysis Confirmed Bioactivity

Figure 1: General workflow for in silico prediction and in vitro validation.
Prediction of Activity Spectra for Substances (PASS)

PASS is an online tool that predicts a wide spectrum of biological activities based on the structural formula of a compound.[4][5] The prediction is based on a training set of known biologically active substances.[6]

Experimental Protocol: PASS Online Prediction

  • Input Structure: Navigate to the PASS Online web server.[7] The structure of the compound of interest (e.g., Tigogenin) can be provided as a MOL file, SMILES string, or drawn directly using the Marvin JS applet.[6]

  • Run Prediction: Submit the structure for analysis.

  • Interpret Results: The output is a list of predicted biological activities with corresponding probabilities of being active (Pa) and inactive (Pi).[8] Activities with Pa > 0.7 are considered highly probable, while those with 0.5 < Pa < 0.7 are probable.[9]

Predicted Activity (Tigogenin Analogue)PaPi
Antineoplastic0.6500.012
Anti-inflammatory0.5800.035
Apoptosis agonist0.4900.021
NF-kappaB inhibitor0.4500.089
PI3K inhibitor0.3200.067
Table 1: Representative PASS prediction results for a Tigogenin analogue. Data is illustrative.
Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity.[10] This is crucial for understanding the mechanism of action at a molecular level.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Prepare the Receptor: Obtain the 3D structure of the target protein (e.g., PI3K, PDB ID: 4A2J) from the Protein Data Bank. Remove water molecules, add polar hydrogens, and assign charges using AutoDock Tools.

  • Prepare the Ligand: Obtain the 3D structure of the ligand (Tigogenin) from a database like PubChem (CID 99516) or draw it using chemical drawing software and convert it to a PDBQT file.[11]

  • Define the Grid Box: Define the search space for docking on the receptor, typically encompassing the active site.[12]

  • Run Docking: Execute AutoDock Vina, specifying the receptor, ligand, and grid box parameters.[13]

  • Analyze Results: Analyze the output poses and their corresponding binding affinities (in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.[2]

Target ProteinLigandBinding Affinity (kcal/mol)
PI3K (PDB: 4A2J)Tigogenin-8.5
NF-κB (p50/p65)Tigogenin-7.9
JNK1 (PDB: 3V6S)Tigogenin-8.1
Table 2: Illustrative molecular docking results for Tigogenin. Data is illustrative.
ADMET Prediction

ADMET prediction assesses the pharmacokinetic and toxicological properties of a compound, which are critical for its development as a drug.[14]

Experimental Protocol: ADMET Prediction using SwissADME

  • Input Structure: Access the SwissADME web server and input the SMILES string of the compound.[15][16]

  • Run Prediction: Initiate the prediction process.

  • Analyze Results: The output provides a comprehensive profile, including physicochemical properties, lipophilicity, water solubility, pharmacokinetics (e.g., GI absorption, blood-brain barrier permeability), drug-likeness (e.g., Lipinski's rule of five), and medicinal chemistry parameters.[17]

PropertyPredicted Value (Tigogenin)
Molecular Weight416.64 g/mol
LogP (iLOGP)4.35
Water SolubilityPoorly soluble
GI AbsorptionHigh
Blood-Brain Barrier PermeantNo
Lipinski's Rule of Five Violations0
Table 3: Predicted ADMET properties for Tigogenin using SwissADME. Data is illustrative.

In Vitro Validation of Bioactivity

In silico predictions must be validated through experimental assays. Here, we outline protocols for assessing the anticancer and anti-inflammatory activities of spirostanols.

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.[18]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate and incubate for 24 hours.[19]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Tigogenin derivative) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.[20]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.

Cell LineCompoundIC50 (µM)
MCF-7L-serine derivative of Tigogenin1.5[21]
MDA-MB-231Tigogenin derivative5.2
PC-3Tigogenin derivative8.9
Table 4: Cytotoxicity of a Tigogenin derivative against various cancer cell lines. Data for MDA-MB-231 and PC-3 are illustrative.
Anti-inflammatory Activity (Griess Assay for Nitric Oxide Inhibition)

The Griess assay measures nitrite (B80452) levels, a stable product of nitric oxide (NO), which is a key inflammatory mediator.[1]

Experimental Protocol: Griess Assay

  • Cell Culture and Stimulation: Culture murine macrophage cells (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS) in the presence of varying concentrations of the test compound.

  • Supernatant Collection: After 24 hours, collect the cell culture supernatant.[1]

  • Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[22]

  • Absorbance Measurement: After a short incubation, measure the absorbance at 540 nm.[23]

  • NO Inhibition Calculation: Determine the concentration of nitrite from a standard curve and calculate the percentage of NO inhibition.

CompoundConcentration (µM)Nitric Oxide Inhibition (%)
Tigogenin1035
Tigogenin2562
Tigogenin5085
Table 5: Illustrative anti-inflammatory activity of Tigogenin. Data is illustrative.

Signaling Pathway Analysis

Spirostanol glycosides often exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is common in cancer.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Targets (e.g., mTOR, Bad) Akt->Downstream Phosphorylation Spirostanol This compound (Tigogenin) Spirostanol->PI3K Inhibition

Figure 2: PI3K/Akt signaling pathway and potential inhibition by spirostanols.
NF-κB Signaling Pathway

The NF-κB pathway plays a key role in regulating the immune and inflammatory responses.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB_complex NF-κB (p50/p65) IkB->NFkB_complex IkB_p p-IκB IkB->IkB_p NFkB_complex->IkB Proteasome Proteasomal Degradation IkB_p->Proteasome NFkB_active Active NF-κB Proteasome->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Activation Spirostanol This compound (Tigogenin) Spirostanol->IKK Inhibition

Figure 3: NF-κB signaling pathway and its potential inhibition.
MAPK/JNK Signaling Pathway

The MAPK/JNK pathway is involved in cellular responses to stress, inflammation, and apoptosis.

MAPK_JNK_Pathway Stress_Stimuli Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1) Stress_Stimuli->MAPKKK Activation MKK MKK4/7 MAPKKK->MKK Phosphorylation JNK JNK MKK->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation Apoptosis Apoptosis/ Inflammation cJun->Apoptosis Gene Expression Spirostanol This compound (Tigogenin) Spirostanol->MAPKKK Modulation

Figure 4: MAPK/JNK signaling pathway and its potential modulation.

Experimental Protocol: Western Blot Analysis

  • Protein Extraction: Treat cells with the compound, lyse the cells, and extract the total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]

  • Immunoblotting: Probe the membrane with primary antibodies specific for the total and phosphorylated forms of the proteins of interest (e.g., Akt, p-Akt, IκBα, p-IκBα).[24][25]

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the proteins.[26]

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation upon treatment.

Conclusion

The integration of in silico prediction methods with experimental validation provides a powerful strategy for the discovery and development of bioactive compounds from natural sources like this compound. The methodologies and protocols outlined in this guide offer a framework for researchers to efficiently screen, identify, and characterize the therapeutic potential of spirostanol glycosides. While in silico tools are invaluable for generating hypotheses and prioritizing candidates, in vitro and subsequent in vivo studies are essential for confirming their biological activities and elucidating their mechanisms of action. The continued application of these integrated approaches will undoubtedly accelerate the translation of promising natural products into novel therapeutics.

References

Spirostan-3,6-diol and its role in plant defense

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Spirostan-3,6-diols and their Role in Plant Defense

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Spirostan-3,6-diols and their glycosidic derivatives, known as spirostanol (B12661974) saponins (B1172615), are a class of steroidal secondary metabolites that play a crucial role in the constitutive chemical defenses of many plant species. These amphipathic molecules, found in families such as Agavaceae, Dioscoreaceae, and Solanaceae, exhibit potent antimicrobial and insecticidal properties. Their primary mode of action, particularly against fungi, involves the disruption of cell membrane integrity through complexation with sterols like ergosterol. This guide provides a comprehensive overview of the chemistry, biological activity, and mechanism of action of these compounds. It includes quantitative data on their antifungal efficacy, detailed experimental protocols for their isolation and analysis, and diagrams illustrating their mechanism and isolation workflows.

Chemical Structure and Occurrence

The core structure of a spirostan-3,6-diol is a C27 steroidal aglycone, characterized by a hexacyclic ring system where the F-ring is a spiroketal. The "-3,6-diol" designation indicates the presence of hydroxyl groups at the C-3 and C-6 positions of this steroid backbone. In nature, these aglycones are rarely found in their free form. Instead, they are typically conjugated to one or more sugar moieties, forming spirostanol saponins.[1] The type, number, and linkage of these sugar chains significantly influence the solubility and biological activity of the resulting saponin (B1150181).[2]

Notable examples include glycosides of chlorogenin ((25R)-5α-spirostan-3β,6α-diol) , which has been isolated from plants like Solanum chrysotrichum, and other related saponins from the genera Allium and Dracaena.[3][4][5]

Role in Plant Defense: Mechanism of Action

Spirostanol saponins are considered "phytoanticipins"—pre-formed, constitutively present inhibitors that provide a primary line of defense against a broad range of pathogens.[6]

Primary Antifungal Mechanism: The most well-documented defensive role of these saponins is their antifungal activity. This action is primarily attributed to their ability to disrupt fungal cell membranes.[7] The hydrophobic spirostanol backbone interacts with ergosterol, a key sterol component of fungal membranes, while the hydrophilic sugar chains remain in the aqueous phase. This interaction leads to the formation of pores or channels in the membrane, compromising its integrity.[6][8] The resulting loss of selective permeability causes leakage of essential ions and metabolites, ultimately leading to cell death.[6]

Quantitative Bioactivity Data

The antifungal efficacy of spirostanol saponins has been quantified against various plant and opportunistic human pathogens. The data below is summarized from multiple studies to provide a comparative overview.

Table 1: Antifungal Activity of Spirostanol Saponins against Pathogenic Fungi

Compound/Extract Source Plant Target Fungus Assay Type Result (MIC/IC50/Inhibition) Reference
Saponin SC-2 (Chlorogenin glycoside) Solanum chrysotrichum Trichophyton mentagrophytes MIC 15 µg/mL [3]
Saponin SC-2 (Chlorogenin glycoside) Solanum chrysotrichum Candida genus yeasts MIC 200 µg/mL [3]
Tigogenin Saponin 1 Monocotyledonous plants Cryptococcus neoformans MIC 1.56 µg/mL [2]
Tigogenin Saponin 1 Monocotyledonous plants Aspergillus fumigatus MIC 3.13 µg/mL [2]
Hecogenin Saponin 11 Monocotyledonous plants Candida albicans MIC 12.5 µg/mL [2]
Diosgenin Saponin 19 Monocotyledonous plants Candida glabrata MIC 6.25 µg/mL [2]
(25R),5α-spirostan-3β,6β-diol glycoside Allium leucanthum Yeast Strains MCF 6.25 - 12.5 µg/mL [4]
Various Saponins Dracaena and Sansevieria spp. Cryptococcus neoformans MIC 1 - 2 µg/mL [5]

| Various Saponins | Dracaena and Sansevieria spp. | Candida albicans | MIC | 1 - 2 µg/mL |[5] |

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; MCF: Minimum Fungicidal Concentration.

Experimental Protocols

Protocol for Bioassay-Guided Isolation of Spirostanol Saponins

This protocol outlines a standard method for isolating and identifying antifungal spirostanol saponins from plant material, a strategy often referred to as bioassay-guided fractionation.[9][10][11]

1. Plant Material Collection and Preparation:

  • Collect fresh plant material (e.g., leaves, roots, or stems).

  • Thoroughly wash the material to remove debris and air-dry or freeze-dry it.

  • Grind the dried material into a fine powder to increase the surface area for extraction.

2. Crude Extraction:

  • Macerate the powdered plant material in methanol (B129727) (MeOH) or 80% ethanol (B145695) at room temperature (e.g., 1:10 w/v ratio).[9][12]

  • Agitate the mixture for 24-48 hours.

  • Filter the mixture through cheesecloth and then filter paper to separate the extract from the solid residue.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude methanolic extract.

3. Liquid-Liquid Partitioning (Fractionation):

  • Resuspend the crude extract in a water/methanol mixture.

  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity.

  • Start with a non-polar solvent like n-hexane to remove lipids and chlorophylls.

  • Subsequently, partition the aqueous phase against chloroform (B151607) (CHCl₃), then ethyl acetate (B1210297) (EtOAc), and finally n-butanol (n-BuOH).[9][13]

  • Evaporate the solvent from each fraction to yield the n-hexane, CHCl₃, EtOAc, and n-BuOH fractions, along with the final aqueous residue.

4. Antifungal Bioassay (Screening of Fractions):

  • Test each fraction for antifungal activity using a suitable bioassay (e.g., broth microdilution or agar (B569324) diffusion method) against a target fungus.[2]

  • Dissolve a known weight of each dried fraction in a suitable solvent (like DMSO) to create stock solutions.

  • Prepare serial dilutions and incubate with the fungal culture.

  • Identify the most active fraction(s) based on the inhibition of fungal growth.

5. Chromatographic Isolation from the Active Fraction:

  • Subject the most active fraction (often the n-BuOH or CHCl₃ fraction for saponins) to column chromatography.[14]

  • Use silica (B1680970) gel as the stationary phase.

  • Elute with a gradient solvent system, typically starting with chloroform and gradually increasing the polarity by adding methanol (e.g., CHCl₃:MeOH gradients from 100:0 to 80:20).[14]

  • Collect the eluate in numerous small sub-fractions.

  • Monitor the separation using Thin Layer Chromatography (TLC).

  • Test the sub-fractions again for antifungal activity to pinpoint those containing the pure active compound(s).

  • Further purify the active sub-fractions using preparative HPLC if necessary.

6. Structure Elucidation:

  • Determine the structure of the isolated pure compound(s) using spectroscopic methods.

  • Mass Spectrometry (MS): Use ESI-MS to determine the molecular weight and fragmentation patterns.[15]

  • Nuclear Magnetic Resonance (NMR): Use 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy to elucidate the complete chemical structure, including the aglycone and the sugar moieties, and their linkage points.[3][15]

Protocol for Broth Microdilution Antifungal Susceptibility Test

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a purified compound.

1. Preparation of Fungal Inoculum:

  • Culture the target fungus on a suitable agar medium (e.g., Potato Dextrose Agar).

  • Prepare a spore or yeast cell suspension in sterile saline or broth (e.g., RPMI-1640).

  • Adjust the suspension to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL).

2. Preparation of Test Compound:

  • Dissolve the isolated saponin in DMSO to create a high-concentration stock solution (e.g., 1 mg/mL).

  • Prepare a series of two-fold serial dilutions of the compound in the test broth within a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Add the standardized fungal inoculum to each well of the microtiter plate.

  • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the fungus.

4. Determination of MIC:

  • After incubation, visually inspect the wells for fungal growth (turbidity).

  • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

Visualization of Pathways and Workflows

Mechanism of Action: Fungal Membrane Disruption

G cluster_membrane Fungal Cell Membrane cluster_extracellular cluster_intracellular ergosterol Ergosterol leakage Leakage of Ions & Metabolites ergosterol->leakage Pore Formation phospholipid Phospholipid saponin Spirostanol Saponin (Hydrophobic Steroid + Hydrophilic Sugars) saponin->ergosterol Complexation lysis Cell Lysis leakage->lysis Leads to

Caption: Mechanism of fungal membrane disruption by a spirostanol saponin.

Experimental Workflow: Bioassay-Guided Isolation

G plant Plant Material (e.g., Leaves, Roots) extract Crude Methanolic Extract plant->extract Extraction (MeOH) partition Liquid-Liquid Partitioning extract->partition fractions Solvent Fractions (Hexane, CHCl3, EtOAc, BuOH) partition->fractions bioassay1 Antifungal Bioassay (Screening) fractions->bioassay1 active_fraction Active Fraction bioassay1->active_fraction Identifies cc Column Chromatography (CC) active_fraction->cc subfractions CC Sub-fractions cc->subfractions bioassay2 Antifungal Bioassay (Screening) subfractions->bioassay2 pure_compound Pure Active Saponin bioassay2->pure_compound Identifies elucidation Structure Elucidation (NMR, MS) pure_compound->elucidation

Caption: Workflow for the bioassay-guided isolation of spirostanol saponins.

Conclusion and Future Directions

Spirostan-3,6-diols and their corresponding saponins are vital components of plant chemical defense systems, offering potent, broad-spectrum antifungal activity. Their mechanism of action via membrane disruption makes them compelling candidates for the development of novel bio-fungicides for agriculture, reducing reliance on synthetic chemicals. Further research should focus on elucidating the signaling pathways within plants that regulate the biosynthesis of these compounds, which could open avenues for enhancing crop resilience through metabolic engineering. For drug development professionals, the structural diversity and potent bioactivity of these natural products offer a rich scaffold for designing new therapeutic agents.

References

Spirostan-3,6-diol potential as a precursor for steroid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Spirostan-3,6-diols, a class of steroidal sapogenins, represent a promising and versatile platform for the synthesis of a wide array of bioactive steroids. This technical guide provides a comprehensive overview of the synthetic pathways to convert spirostan-3,6-diols into valuable steroid intermediates, with a particular focus on the renowned Marker degradation process. Detailed experimental protocols, quantitative data, and visualizations of the synthetic workflows and relevant biological signaling pathways are presented to serve as a valuable resource for researchers in steroid chemistry and drug development.

Introduction

The steroid nucleus is a fundamental scaffold for a vast number of hormones and therapeutic agents. The commercial production of many steroidal drugs has historically relied on the semi-synthesis from readily available natural precursors. Among these, spirostanol (B12661974) sapogenins, such as diosgenin (B1670711), have been pivotal.[1][2][3][4] Spirostan-3,6-diols, featuring hydroxyl groups at both the C-3 and C-6 positions, offer additional functional handles for chemical modification, potentially leading to novel steroid derivatives with unique biological activities.

This guide focuses on the chemical transformations of spirostan-3,6-diols to yield key C21 steroid intermediates, such as 16-dehydropregnenolone (B108158) acetate (B1210297) (16-DPA), a crucial precursor for corticosteroids, progestogens, and other hormonal drugs.[1][5]

Synthetic Pathways from Spirostan-3,6-diol

The primary route for the conversion of spirostan-3,6-diols to pregnane-type steroids is an adaptation of the Marker degradation.[1][6] This process involves the degradation of the spiroketal side chain. The presence of a hydroxyl group at the C-6 position necessitates careful consideration of reaction conditions and potential protecting group strategies.

A plausible synthetic route starting from a generic (25R)-5α-spirostan-3β,6β-diol is outlined below. This pathway involves initial oxidation of the hydroxyl groups, followed by the classical Marker degradation sequence.

Oxidation of this compound to Spirostan-3,6-dione

The initial step involves the oxidation of the diol to the corresponding dione. This transformation is crucial as the subsequent Marker degradation is typically performed on a steroid nucleus with a ketone functionality at C-3.

Experimental Protocol: Synthesis of (25R)-5α-Spirostane-3,6-dione

A detailed protocol for a similar oxidation is adapted from the synthesis of (25R)-5α-Spirost-3,6-dione.[7]

  • Materials: (25R)-5α-spirostan-3β,6β-diol, Jones reagent (CrO₃/H₂SO₄/H₂O), acetone.

  • Procedure:

    • Dissolve (25R)-5α-spirostan-3β,6β-diol in acetone.

    • Cool the solution in an ice bath.

    • Add Jones reagent dropwise to the stirred solution until a persistent orange color is observed.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the starting material is consumed, quench the reaction by adding isopropanol (B130326) until the solution turns green.

    • Dilute the mixture with water and extract with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford (25R)-5α-spirostane-3,6-dione.

Marker Degradation of Spirostan-3,6-dione

The core of the synthetic process is the Marker degradation, which proceeds in three main steps: acetolysis of the spiroketal, oxidation of the resulting furostene derivative, and subsequent hydrolysis and elimination.

Step 1: Acetolysis

This step involves the acid-catalyzed opening of the spiroketal ring with acetic anhydride (B1165640).[1][8]

Experimental Protocol: Acetolysis of (25R)-5α-Spirostane-3,6-dione

  • Materials: (25R)-5α-spirostane-3,6-dione, acetic anhydride, a suitable hydrocarbon solvent (e.g., heptane (B126788) or toluene), pressure reactor.

  • Procedure:

    • Charge a pressure reactor with (25R)-5α-spirostane-3,6-dione, the hydrocarbon solvent, and acetic anhydride (molar ratio of spirostan (B1235563) to acetic anhydride of approximately 1:3.5).[8]

    • Heat the reactor to around 200°C, allowing the pressure to build to 5-6 kg/cm ².[8]

    • Maintain the reaction at this temperature for several hours, monitoring for the formation of the pseudodiosgenin-like diacetate derivative by TLC.

    • After completion, cool the reactor, and carefully vent any excess pressure.

    • The resulting product, a furostadiene diacetate derivative, can be isolated or used directly in the next step.

Step 2: Oxidation

The furostadiene diacetate is then oxidized to cleave the enol ether double bond. Chromium trioxide is the classical reagent for this step.[1][8]

Experimental Protocol: Oxidation of the Furostadiene Diacetate Derivative

  • Materials: Furostadiene diacetate derivative from the previous step, chromium trioxide (CrO₃), glacial acetic acid, water, dichloroethane.

  • Procedure:

    • Dissolve the crude furostadiene diacetate derivative in a mixture of dichloroethane and glacial acetic acid.[8]

    • Prepare a solution of chromium trioxide in water and glacial acetic acid and cool it to 0-5°C.[8]

    • Add the cold oxidant solution dropwise to the solution of the steroid, maintaining the temperature below 20°C.

    • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

    • Quench the reaction with a reducing agent (e.g., sodium bisulfite or isopropanol).

    • Perform a work-up involving water addition, separation of the organic layer, and washing with water and brine.

    • The resulting product is a keto-ester intermediate.[8]

Step 3: Hydrolysis and Elimination

The final step involves the hydrolysis of the ester groups and elimination to form the α,β-unsaturated ketone in the D-ring, yielding 16-dehydropregnenolone acetate (16-DPA) or a related derivative.[1][8]

Experimental Protocol: Hydrolysis and Elimination to form a 16-Dehydropregnane Derivative

  • Materials: Keto-ester intermediate from the previous step, glacial acetic acid.

  • Procedure:

    • Dissolve the crude keto-ester in glacial acetic acid and reflux the solution for a few hours.[8]

    • Monitor the reaction by TLC for the formation of the 16-dehydropregnane derivative.

    • After completion, cool the reaction mixture and remove the acetic acid under reduced pressure.

    • The residue can be purified by crystallization or column chromatography to yield the final 16-dehydropregnane product.

Quantitative Data

The following table summarizes typical yields for the key steps in the conversion of diosgenin to 16-DPA, which can serve as an estimate for the synthesis from spirostan-3,6-diols, although yields may vary depending on the specific substrate and reaction conditions.

Reaction Step Starting Material Product Reagents Reported Yield Reference
AcetolysisDiosgeninPseudodiosgenin DiacetateAcetic Anhydride, Heptane, 200°C>90%[8]
OxidationPseudodiosgenin DiacetateDiosoneCrO₃, Acetic Acid~70%[8]
Hydrolysis/EliminationDiosone16-DPAAcetic Acid, RefluxNot specified[8]
Overall Diosgenin 16-DPA Three-step process ~60% [8]
Overall (Green Method) Diosgenin 16-DPA AlCl₃/Ac₂O; KMnO₄/NaIO₄ 75% [9]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of a 16-dehydropregnane derivative from a this compound.

experimental_workflow start This compound step1 Oxidation (e.g., Jones Reagent) start->step1 intermediate1 Spirostan-3,6-dione step1->intermediate1 step2 Marker Degradation (3 steps) intermediate1->step2 intermediate2 16-Dehydropregnane Derivative step2->intermediate2 end Further Steroid Synthesis intermediate2->end

Caption: Synthetic workflow from this compound to a 16-dehydropregnane derivative.

Marker Degradation Logical Relationship

This diagram shows the logical progression of the key chemical transformations within the Marker degradation process.

marker_degradation cluster_marker Marker Degradation spirostan Spirostan-3,6-dione acetolysis Acetolysis (Acetic Anhydride, Heat) spirostan->acetolysis furostene Furostadiene Diacetate Derivative acetolysis->furostene oxidation Oxidation (CrO3 or KMnO4/NaIO4) furostene->oxidation keto_ester Keto-ester Intermediate oxidation->keto_ester hydrolysis Hydrolysis & Elimination (Acid) keto_ester->hydrolysis dpa 16-Dehydropregnane Derivative hydrolysis->dpa

Caption: Key transformations in the Marker degradation of a spirostan-3,6-dione.

Potential Signaling Pathways of Derived Steroids

Steroids derived from this compound precursors, particularly those of the pregnane (B1235032) class, can exert their biological effects through various signaling pathways. Two prominent pathways are the estrogen receptor (ER) and the pregnane X receptor (PXR) signaling pathways.

Estrogen Receptor (ER) Signaling

Some pregnane derivatives have been shown to interact with the estrogen receptor, leading to estrogenic or anti-estrogenic effects.[10] This interaction can modulate gene expression and cellular proliferation.

estrogen_receptor_pathway ligand Pregnane Derivative (Ligand) receptor Estrogen Receptor (ER) ligand->receptor dimerization Receptor Dimerization receptor->dimerization nucleus Translocation to Nucleus dimerization->nucleus ere Binding to Estrogen Response Elements (ERE) nucleus->ere transcription Modulation of Gene Transcription ere->transcription response Cellular Response (e.g., Proliferation) transcription->response

Caption: Simplified estrogen receptor signaling pathway for pregnane derivatives.

Pregnane X Receptor (PXR) Signaling

The pregnane X receptor is a nuclear receptor that plays a key role in sensing the presence of foreign substances (xenobiotics) and regulating their metabolism.[1][11] Pregnane derivatives can act as ligands for PXR, thereby influencing the expression of drug-metabolizing enzymes and transporters.

pxr_pathway ligand Pregnane Derivative (Ligand) pxr Pregnane X Receptor (PXR) ligand->pxr heterodimer PXR-RXR Heterodimerization pxr->heterodimer rxr Retinoid X Receptor (RXR) rxr->heterodimer pxre Binding to PXR Response Elements (PXRE) heterodimer->pxre transcription Activation of Gene Transcription pxre->transcription response Expression of Drug Metabolizing Enzymes & Transporters transcription->response

Caption: Pregnane X Receptor (PXR) signaling pathway activated by pregnane derivatives.

Conclusion

Spirostan-3,6-diols are valuable and adaptable starting materials for the synthesis of a diverse range of steroidal compounds. The well-established Marker degradation, with appropriate modifications to account for the additional hydroxyl functionality, provides a robust pathway to key pregnane intermediates. This guide offers a foundational understanding of the synthetic strategies, experimental considerations, and potential biological relevance of steroids derived from these precursors, aiming to facilitate further research and development in this important area of medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Spirostan-3,6-diol from Diosgenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosgenin (B1670711), a naturally occurring steroidal sapogenin extracted from yams of the Dioscorea genus, is a crucial precursor for the semi-synthesis of a vast array of steroidal drugs.[1] Its rigid, complex steroidal skeleton provides a versatile scaffold for chemical modifications to generate derivatives with enhanced or novel biological activities. This document provides a detailed protocol for the synthesis of Spirostan-3,6-diol from diosgenin. The introduction of an additional hydroxyl group at the C-6 position can significantly alter the molecule's polarity and its interaction with biological targets, making this derivative a person of interest for further pharmacological evaluation.

The synthetic strategy outlined here involves a two-step process commencing with the epoxidation of the C-5,6 double bond of diosgenin, followed by the reductive opening of the resulting epoxide to yield the desired diol. This method is a common and effective way to introduce hydroxyl groups at these positions in the steroidal backbone.

Materials and Reagents

Reagent/MaterialGradeSupplier
Diosgenin>95%Commercially Available
meta-Chloroperoxybenzoic acid (m-CPBA)70-75%Commercially Available
Dichloromethane (B109758) (DCM)AnhydrousCommercially Available
Sodium bicarbonate (NaHCO3)ReagentCommercially Available
Sodium sulfite (B76179) (Na2SO3)ReagentCommercially Available
Magnesium sulfate (B86663) (MgSO4)AnhydrousCommercially Available
Lithium aluminum hydride (LiAlH4)1.0 M in THFCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Diethyl etherAnhydrousCommercially Available
Sodium sulfate (Na2SO4)AnhydrousCommercially Available
Ethyl acetate (B1210297)HPLC GradeCommercially Available
HexaneHPLC GradeCommercially Available
Silica (B1680970) gel60 Å, 230-400 meshCommercially Available
Thin Layer Chromatography (TLC) platesSilica gel 60 F254Commercially Available

Experimental Protocols

Step 1: Synthesis of (25R)-5α,6α-Epoxyspirostan-3β-ol

This procedure follows the established method of epoxidation of the Δ5 double bond in diosgenin.[2]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve diosgenin (1.0 g, 2.4 mmol) in anhydrous dichloromethane (100 mL).

  • Addition of m-CPBA: To the stirred solution, add meta-chloroperoxybenzoic acid (m-CPBA, 77%, 0.6 g, 2.64 mmol) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3, v/v). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL). The mixture is then transferred to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with a 10% aqueous solution of sodium sulfite (50 mL) to remove excess peroxide, followed by saturated aqueous sodium bicarbonate (50 mL), and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane:ethyl acetate (from 9:1 to 7:3) to afford (25R)-5α,6α-Epoxyspirostan-3β-ol as a white solid.

ProductMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
(25R)-5α,6α-Epoxyspirostan-3β-olC27H42O4430.62~85-90215-217
Step 2: Synthesis of (25R)-Spirostan-3β,6β-diol

This step involves the reductive opening of the epoxide ring using a strong hydride reducing agent.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask fitted with a dropping funnel, a condenser, and a nitrogen inlet, place a solution of (25R)-5α,6α-Epoxyspirostan-3β-ol (0.5 g, 1.16 mmol) in anhydrous diethyl ether (50 mL).

  • Addition of LiAlH4: Cool the flask to 0 °C in an ice bath. Slowly add a 1.0 M solution of lithium aluminum hydride (LiAlH4) in THF (2.3 mL, 2.3 mmol) to the stirred solution under a nitrogen atmosphere.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC (hexane:ethyl acetate, 1:1, v/v).

  • Quenching: After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water (0.1 mL), 15% aqueous sodium hydroxide (B78521) (0.1 mL), and then water (0.3 mL).

  • Filtration and Extraction: Stir the resulting mixture at room temperature for 30 minutes, then filter the solid aluminum salts through a pad of Celite. Wash the filter cake with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane:ethyl acetate (from 4:1 to 1:1) to yield (25R)-Spirostan-3β,6β-diol as a white crystalline solid.

ProductMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
(25R)-Spirostan-3β,6β-diolC27H44O4432.64~75-80220-222

Characterization Data

Compound1H NMR (CDCl3, 400 MHz) δ ppm13C NMR (CDCl3, 100 MHz) δ ppmMS (ESI) m/z
Diosgenin 5.35 (d, 1H, H-6), 4.42 (m, 1H, H-16), 3.48 (m, 1H, H-3), 3.38 (m, 2H, H-26), 1.03 (s, 3H, H-19), 0.98 (d, 3H, H-21), 0.80 (s, 3H, H-18), 0.78 (d, 3H, H-27)140.8 (C-5), 121.7 (C-6), 109.3 (C-22), 80.9 (C-16), 71.8 (C-3), 66.9 (C-26), 62.1, 56.5, 50.1, 42.2, 41.6, 40.3, 39.8, 37.2, 36.5, 31.9, 31.6, 31.4, 30.3, 29.8, 28.7, 20.8, 19.4, 17.1, 16.2, 14.5415.3 [M+H]+
(25R)-5α,6α-Epoxyspirostan-3β-ol 4.41 (m, 1H, H-16), 3.96 (m, 1H, H-3), 3.47 (m, 1H, H-26ax), 3.36 (m, 1H, H-26eq), 3.01 (d, 1H, H-6), 1.18 (s, 3H, H-19), 0.97 (d, 3H, H-21), 0.79 (s, 3H, H-18), 0.77 (d, 3H, H-27)109.3 (C-22), 80.8 (C-16), 68.7 (C-3), 66.9 (C-26), 62.2, 60.5 (C-6), 57.1 (C-5), 56.4, 42.3, 41.6, 40.3, 39.8, 38.3, 35.2, 31.8, 31.4, 30.3, 29.5, 28.8, 20.4, 17.1, 16.4, 16.2, 14.5431.3 [M+H]+
(25R)-Spirostan-3β,6β-diol 4.40 (m, 1H, H-16), 3.65 (m, 1H, H-6), 3.55 (m, 1H, H-3), 3.47 (m, 1H, H-26ax), 3.35 (m, 1H, H-26eq), 1.01 (s, 3H, H-19), 0.97 (d, 3H, H-21), 0.79 (s, 3H, H-18), 0.77 (d, 3H, H-27)109.4 (C-22), 80.9 (C-16), 72.1 (C-6), 71.4 (C-3), 66.9 (C-26), 62.2, 56.5, 46.5, 42.3, 41.6, 40.3, 39.8, 38.2, 37.1, 35.3, 31.8, 31.4, 30.3, 29.7, 28.8, 20.6, 17.1, 16.5, 16.2, 14.5433.3 [M+H]+

Note: The characterization data provided is representative and should be confirmed by obtaining actual experimental data.

Experimental Workflow

Synthesis_Workflow Diosgenin Diosgenin Epoxidation Epoxidation (m-CPBA, DCM) Diosgenin->Epoxidation Step 1 Purification1 Column Chromatography Epoxidation->Purification1 Epoxide (25R)-5α,6α-Epoxyspirostan-3β-ol Reduction Reductive Opening (LiAlH4, THF/Ether) Epoxide->Reduction Step 2 Purification2 Column Chromatography Reduction->Purification2 Diol (25R)-Spirostan-3β,6β-diol Purification1->Epoxide Purification2->Diol

References

Purification of Spirostan-3,6-diol by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Purification of Spirostan-3,6-diol by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a steroidal sapogenin, the aglycone core of many naturally occurring saponins (B1172615). Its purification is a critical step for pharmacological studies, reference standard preparation, and drug development. Due to its polar diol functionality, purification from crude plant extracts or synthetic reaction mixtures can be challenging. This document provides detailed protocols for the purification of this compound using two effective column chromatography strategies: traditional normal-phase chromatography on silica (B1680970) gel and Hydrophilic Interaction Liquid Chromatography (HILIC).

Introduction

Spirostanols are a significant class of steroids characterized by a spiroketal side chain. This compound, a member of this family, serves as a crucial building block in the synthesis of various steroidal drugs and is investigated for its own potential biological activities. Effective isolation and purification are paramount to obtaining high-purity material for subsequent analysis and application.

Column chromatography is a primary technique for this purpose. The choice of stationary and mobile phases is dictated by the polarity of the target molecule. For a diol like this compound, which possesses polar hydroxyl groups, standard silica gel chromatography is a viable method. However, for highly polar samples or to achieve alternative selectivity, HILIC presents a powerful option.[1][2] This note details both approaches, providing protocols that can be adapted and optimized for specific sample complexities and scales.

Chromatography Method Selection

The selection of an appropriate chromatography method is based on the polarity of the analyte and the sample matrix. This compound's polarity makes it suitable for both normal-phase and HILIC.

  • Normal-Phase Chromatography (NPC): Utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase. Polar compounds like this compound will have a strong affinity for the silica and will elute later than non-polar impurities when the mobile phase polarity is gradually increased.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Employs a polar stationary phase (e.g., Diol-functionalized silica) with a mobile phase consisting of a high concentration of a water-miscible organic solvent and a small amount of aqueous buffer.[3][4] It is particularly effective for polar compounds that are poorly retained in reversed-phase chromatography.[2]

The logical flow for selecting a purification strategy is outlined below.

G start Crude Sample (this compound) polarity_check Assess Polarity & Solubility of Crude Mixture start->polarity_check low_med_polarity Low to Medium Polarity Impurities polarity_check->low_med_polarity Predominantly Organic-Soluble high_polarity Highly Polar Impurities or Aqueous Sample polarity_check->high_polarity Water-Soluble Components npc_method Strategy 1: Normal-Phase Chromatography (Silica Gel) low_med_polarity->npc_method hilic_method Strategy 2: HILIC (Diol Column) high_polarity->hilic_method npc_details Mobile Phase: Non-polar organic solvents (e.g., Hexane/Ethyl Acetate) npc_method->npc_details hilic_details Mobile Phase: High organic content (e.g., Acetonitrile/Water) hilic_method->hilic_details

Caption: Logic diagram for selecting the appropriate chromatography strategy.

Data Presentation: Column Chromatography Parameters

The following table summarizes typical starting parameters for the purification of spirostanols and related polar steroids. These should be optimized for this compound using analytical techniques like Thin Layer Chromatography (TLC) prior to preparative scale-up.

ParameterNormal-Phase ChromatographyHILICReference
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Diol-functionalized Silica (e.g., 120 Å, 5 µm)[4][5]
Column Dimensions Varies with sample size (e.g., 40 x 300 mm)Varies (e.g., 20 x 250 mm for semi-prep)[6]
Mobile Phase (A) Hexane or HeptaneAcetonitrile (ACN)[3][7]
Mobile Phase (B) Ethyl Acetate (B1210297) (EtOAc) or AcetoneWater (often with buffer)[3][7]
Elution Mode Isocratic or Gradient (e.g., 10% to 60% B)Gradient (e.g., 95% to 50% A)[8][9]
Buffer Additive N/A (sometimes 0.1% formic acid)10-20 mM Ammonium (B1175870) Acetate or Formate[3]
Sample Loading Dry loading on Celite or silica; or direct liquid injectionInjection in a solvent miscible with the mobile phase[2][5]
Detection TLC with staining (e.g., p-anisaldehyde) or UV (if applicable)Evaporative Light Scattering Detector (ELSD) or MS[10]

Experimental Workflow

The overall workflow for the purification process is depicted below, starting from the crude material and proceeding through column setup, fractionation, and final analysis.

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude_sample Crude Extract or Synthetic Mixture method_dev TLC Method Development crude_sample->method_dev sample_load_prep Sample Adsorption (Dry Loading) crude_sample->sample_load_prep column_prep Column Packing (Slurry Method) method_dev->column_prep equilibration Column Equilibration column_prep->equilibration sample_loading Load Sample onto Column sample_load_prep->sample_loading equilibration->sample_loading elution Elution with Mobile Phase Gradient sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pool Pure Fractions tlc_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_compound Pure this compound evaporation->pure_compound

Caption: Experimental workflow for the purification of this compound.

Detailed Experimental Protocols

Protocol 1: Normal-Phase Chromatography on Silica Gel

This protocol is suitable for purifying this compound from mixtures containing less polar impurities.

A. Materials and Equipment

  • Crude this compound sample

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Celite 545 or equivalent

  • Glass chromatography column with stopcock

  • TLC plates (silica gel 60 F254)

  • Staining solution (e.g., p-anisaldehyde stain)

  • Collection tubes/flasks, rotary evaporator

B. Procedure

  • TLC Analysis: Develop a solvent system that provides good separation of this compound from impurities. A typical starting point is Hexane:EtOAc (e.g., 7:3 v/v). The target compound should have an Rf value between 0.2 and 0.4.

  • Sample Preparation (Dry Loading):

    • Dissolve the crude sample (e.g., 1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or acetone).

    • Add 2-3 times the sample weight of Celite or silica gel to the solution.

    • Remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained.[5]

  • Column Packing (Wet Slurry Method):

    • Secure the column vertically. Place a small plug of glass wool at the bottom and cover it with a thin layer of sand.[5]

    • Calculate the required amount of silica gel (typically 50-100 times the weight of the crude sample).

    • Prepare a slurry of the silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexane:EtOAc).

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.

    • Open the stopcock to drain some solvent, allowing the silica to pack. Add more mobile phase as needed, ensuring the silica bed never runs dry.

  • Column Equilibration and Sample Loading:

    • Run 2-3 column volumes of the initial mobile phase through the packed column to equilibrate it.

    • Drain the solvent until the level is just above the top of the silica bed.

    • Carefully add the prepared dry-loaded sample onto the top of the silica bed, creating an even layer.

    • Add a protective layer of sand (approx. 1 cm) on top of the sample.[5]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column without disturbing the sand layer.

    • Begin elution using either an isocratic or gradient method. For gradient elution, start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of the more polar solvent (e.g., to 6:4 Hexane:EtOAc).

    • Collect fractions of a consistent volume (e.g., 10-20 mL).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC.

    • Spot every few fractions on a TLC plate, run it in the developed solvent system, and visualize with a stain.

    • Combine the fractions that contain the pure this compound.

  • Isolation:

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified compound.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

This protocol is ideal for highly polar samples or when normal-phase chromatography provides insufficient resolution.

A. Materials and Equipment

  • Crude this compound sample

  • Preparative HPLC system with a Diol column

  • Solvents: Acetonitrile (ACN), Water (HPLC or Milli-Q grade)

  • Buffer: Ammonium acetate or ammonium formate

  • 0.2 µm membrane filters

  • Autosampler vials or injection loop, collection tubes

B. Procedure

  • Mobile Phase Preparation:

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: Water with 10 mM Ammonium Acetate.

    • Filter both mobile phases through a 0.2 µm membrane and degas them.

  • Sample Preparation:

    • Dissolve the crude sample in a solvent that is miscible with the initial mobile phase, preferably one with a high ACN content (e.g., 95:5 ACN:Water), to ensure good peak shape.

    • Filter the sample solution through a 0.2 µm syringe filter before injection.[3]

  • Column Equilibration:

    • Install the Diol column onto the HPLC system.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A) for at least 10-15 column volumes or until a stable baseline is achieved.

  • Injection and Elution:

    • Inject the prepared sample onto the column.

    • Run a gradient elution by decreasing the concentration of Mobile Phase A (ACN). A typical gradient might be:

      • 0-5 min: 95% A

      • 5-25 min: Gradient from 95% A to 60% A

      • 25-30 min: Hold at 60% A

      • 30-35 min: Return to 95% A for re-equilibration

  • Fraction Collection:

    • Collect fractions based on the detector signal (e.g., ELSD or UV), triggering collection at the start of the target peak and stopping at its end.

  • Analysis and Isolation:

    • Analyze the purity of the collected fractions using an analytical HPLC method.

    • Pool the pure fractions.

    • Remove the solvents via lyophilization (freeze-drying) or rotary evaporation. Lyophilization is often preferred to remove the water and ammonium acetate buffer effectively.

Conclusion

The purification of this compound can be successfully achieved using column chromatography. The choice between normal-phase and HILIC depends on the sample matrix and desired purity. For standard purifications from organic synthesis, normal-phase silica gel chromatography offers a robust and cost-effective solution. For complex mixtures or highly polar samples, HILIC provides an excellent alternative with different selectivity. In all cases, preliminary analytical-scale development is crucial for optimizing the separation and maximizing the yield and purity of the final product.

References

Application Notes and Protocols: 1H and 13C NMR Assignment for Spirostan-3,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirostan-3,6-diol, a member of the spirostanol (B12661974) saponin (B1150181) family, represents a class of naturally occurring steroidal compounds with a wide range of reported biological activities. The detailed structural elucidation of these molecules is paramount for understanding their structure-activity relationships and for their potential development as therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous assignment of the complex proton (¹H) and carbon (¹³C) skeletons of such intricate natural products. This document provides a detailed protocol and reference data for the ¹H and ¹³C NMR assignment of (25R)-5α-spirostan-3β,6β-diol.

Data Presentation

The ¹H and ¹³C NMR spectral data for (25R)-5α-spirostan-3β,6β-diol, as reported in the comprehensive review by Agrawal et al., are summarized below.[1][2][3][4][5] These tables provide a reference for the identification and characterization of this and related spirostanol compounds.

Table 1: ¹H NMR Chemical Shift Assignments for (25R)-5α-spirostan-3β,6β-diol (in CDCl₃)

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-3α3.58m
H-6α3.85m
H-16α4.42m
H-18 (CH₃)0.77s
H-19 (CH₃)0.85s
H-21 (CH₃)0.98d6.8
H-26eq3.48dd10.8, 4.5
H-26ax3.38t10.8
H-27 (CH₃)0.80d6.2

Note: The full proton spectrum contains numerous overlapping signals in the aliphatic region (δ 1.0-2.5 ppm) which are not individually listed but are consistent with the spirostanol skeleton.

Table 2: ¹³C NMR Chemical Shift Assignments for (25R)-5α-spirostan-3β,6β-diol (in CDCl₃)

CarbonChemical Shift (δ) ppm
C-137.0
C-231.4
C-371.4
C-438.2
C-575.1
C-671.8
C-739.0
C-835.2
C-954.2
C-1035.6
C-1121.0
C-1239.8
C-1340.2
C-1456.4
C-1531.8
C-1680.8
C-1762.2
C-1816.2
C-1912.4
C-2041.7
C-2114.5
C-22109.3
C-2331.4
C-2428.8
C-2530.3
C-2666.9
C-2717.1

Experimental Protocols

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for spirostanol compounds, based on standard laboratory practices.

1. Sample Preparation

  • Weigh approximately 5-10 mg of the purified this compound sample.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) is typically added by the manufacturer as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

2. NMR Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Number of Scans: 16 to 64, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 12-16 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): 200-240 ppm.

  • 2D NMR Experiments (for full assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H-¹³C pairs.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, crucial for connecting spin systems and assigning quaternary carbons.

3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct the spectra manually.

  • Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm) or TMS (δ 0.00 ppm). Calibrate the ¹³C spectrum to the CDCl₃ triplet (δ 77.16 ppm).

  • Integrate the signals in the ¹H spectrum.

  • Analyze 1D and 2D spectra to assign all proton and carbon signals.

Visualization of NMR-Based Structure Elucidation Workflow

The following diagram illustrates the general workflow for the structural elucidation of a natural product like this compound using NMR spectroscopy.

NMR_Workflow cluster_0 Sample Preparation & Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Structure Elucidation A Isolation & Purification of this compound B Sample Preparation (Dissolution in CDCl3) A->B C 1D NMR Acquisition (1H, 13C, DEPT) B->C D 2D NMR Acquisition (COSY, HSQC, HMBC) C->D E Fourier Transform, Phasing, Calibration D->E F 1D Spectral Analysis (Chemical Shift, Integration, Multiplicity) E->F H Integration of All NMR Data I Assignment of Proton Spin Systems (COSY) F->I G 2D Spectral Analysis (Correlation Cross-peaks) G->I J Assignment of C-H Pairs (HSQC) G->J K Connection of Fragments & Quaternary C Assignment (HMBC) G->K L Final Structure Confirmation I->K J->K K->L

References

Application Note: Mass Spectrometry Fragmentation Analysis of Spirostan-3,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the expected mass spectrometry fragmentation pattern of Spirostan-3,6-diol, a steroidal sapogenin. While specific experimental data for this exact molecule is not widely published, this application note extrapolates from the well-documented fragmentation behavior of closely related spirostanol (B12661974) compounds like diosgenin. The provided protocols and fragmentation schemes are intended to guide researchers in the identification and structural elucidation of this compound and similar compounds using mass spectrometry.

Introduction

This compound belongs to the spirostanol class of steroidal sapogenins, which are aglycone components of saponins (B1172615) found in various plant species.[1] These compounds are of significant interest in the pharmaceutical industry due to their diverse biological activities and as precursors for the synthesis of steroidal drugs.[2][3] Mass spectrometry is a powerful analytical technique for the structural characterization of these molecules.[4][5] Understanding the specific fragmentation patterns is crucial for the unambiguous identification of these compounds in complex matrices.[6][7] This note details the predicted fragmentation pathways of this compound and provides generalized experimental protocols for its analysis.

Predicted Mass Spectrometry Fragmentation Pattern of this compound

The fragmentation of spirostanol sapogenins is characterized by specific cleavages of the steroid backbone and the spiroketal side chain.[4][8] For this compound, with a molecular formula of C27H44O4 and a monoisotopic mass of approximately 432.32 Da, the following fragmentation pattern is anticipated under electrospray ionization (ESI) in positive ion mode.[9]

Key Fragmentation Pathways:

  • Initial Adduct Formation: In positive mode ESI, the molecule is expected to form a protonated molecule [M+H]⁺.

  • Water Loss: The presence of two hydroxyl groups at the C-3 and C-6 positions makes the sequential loss of water molecules a highly probable fragmentation step.[8][10]

  • E-Ring Cleavage: A characteristic fragmentation of the spirostanol skeleton involves the cleavage of the E-ring.[6][8]

  • Further Fragmentation: Subsequent fragmentations can occur, leading to a cascade of product ions.

Table 1: Predicted Fragment Ions of this compound in Positive Ion Mode ESI-MS/MS

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure/Origin of Fragment
433.33 ([M+H]⁺)415.32H₂O (18 Da)Loss of one water molecule from the hydroxyl group at C-3 or C-6.
433.33 ([M+H]⁺)397.312H₂O (36 Da)Loss of two water molecules from the hydroxyl groups at C-3 and C-6.[6]
415.32271.20C₈H₁₆O₂ (144 Da)Cleavage of the E-ring.[6]
271.20253.19H₂O (18 Da)Loss of a water molecule from the remaining structure.[6]

Experimental Protocols

The following are generalized protocols for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation
  • Extraction: If isolating from a plant matrix, a standard methanolic or ethanolic extraction protocol should be followed.

  • Hydrolysis (for Saponins): If this compound is present as a glycoside (saponin), acid hydrolysis is required to cleave the sugar moieties and obtain the aglycone.[2]

    • Dissolve the extract in a solution of 2M HCl in 50% methanol.

    • Heat the mixture at 80°C for 4 hours.

    • Neutralize the solution and extract the aglycone with an appropriate organic solvent (e.g., ethyl acetate).

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards by serial dilution.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the relatively nonpolar analyte.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Gas Flow: Dependent on the instrument.

    • Data Acquisition: Full scan mode to identify the precursor ion and product ion scan mode (MS/MS) to obtain the fragmentation pattern.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway of this compound.

Fragmentation_Pathway M This compound [M+H]⁺ m/z 433.33 F1 [M+H-H₂O]⁺ m/z 415.32 M->F1 - H₂O F2 [M+H-2H₂O]⁺ m/z 397.31 M->F2 - 2H₂O F3 Fragment from E-ring cleavage m/z 271.20 F1->F3 - C₈H₁₆O₂ F4 [Fragment - H₂O]⁺ m/z 253.19 F3->F4 - H₂O

Caption: Proposed fragmentation pathway of this compound.

Logical Workflow for Analysis

The following diagram outlines the logical workflow for the analysis of this compound.

Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Extraction Extraction from Matrix Hydrolysis Hydrolysis (if necessary) Extraction->Hydrolysis LC LC Separation Hydrolysis->LC Standard Standard Preparation Standard->LC MS1 MS1 (Full Scan) LC->MS1 MS2 MS2 (Product Ion Scan) MS1->MS2 Identification Precursor Ion Identification MS2->Identification Fragmentation Fragmentation Pattern Analysis Identification->Fragmentation Confirmation Structural Confirmation Fragmentation->Confirmation

Caption: Workflow for this compound analysis.

Conclusion

The provided information on the predicted fragmentation pattern and the generalized analytical protocols will aid researchers in the identification and characterization of this compound. The characteristic fragmentation involving the loss of water and the cleavage of the E-ring are key diagnostic features for the spirostanol skeleton. This application note serves as a valuable resource for scientists and professionals in the field of natural product chemistry and drug development.

References

Application Notes and Protocols for Testing the Cytotoxic Activity of Spirostan-3,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Spirostan-3,6-diol belongs to the spirostanol (B12661974) class of steroidal saponins (B1172615), a group of natural products that have garnered significant interest for their potential therapeutic properties, including anticancer effects. Preliminary studies on related spirostanol glycosides and their aglycones, such as diosgenin (B1670711) and tigogenin (B51453), have demonstrated cytotoxic activity against various cancer cell lines. The proposed mechanism of action often involves the induction of apoptosis and modulation of key cellular signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

This document provides a detailed protocol for assessing the cytotoxic activity of this compound. It includes methodologies for determining cell viability, evaluating apoptosis, and a proposed signaling pathway that may be involved in its mechanism of action. While specific data for this compound is limited, the protocols and data presented are based on established methods for analogous compounds.

Data Presentation

The cytotoxic effects of steroidal saponins are often evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for compounds structurally related to this compound, providing a comparative baseline for experimental design.

CompoundCell LineIC50 (µM)Reference
DiosgeninHepG2 (Liver Cancer)23.91[1]
A549 (Lung Cancer)16.3[2]
MCF-7 (Breast Cancer)35.38[1]
Tigogenin Derivative (2c)MCF-7 (Breast Cancer)1.5[3]
Progenin IIICCRF-CEM (Leukemia)1.59[4]
SKMel-28 (Melanoma)31.61[4]
Diosgenin Derivative (8)HepG2 (Liver Cancer)1.9[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6]

Materials:

  • This compound

  • Human cancer cell lines (e.g., HepG2, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[7] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V.[8] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[7]

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that allows for logarithmic growth during treatment. After 24 hours, treat the cells with this compound at its IC50 concentration and a control (vehicle). Incubate for the desired time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • For adherent cells, collect the culture medium (containing floating cells), wash the attached cells with PBS, and then detach them using trypsin. Combine the detached cells with the cells from the culture medium.

    • For suspension cells, collect the cells directly.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within 1 hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Mandatory Visualization

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HepG2, A549) Seeding Seed Cells in Plates (96-well or 6-well) Cell_Culture->Seeding Compound_Prep This compound Stock Solution (in DMSO) Treatment Treat with this compound (various concentrations) Compound_Prep->Treatment Seeding->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay MTT_Readout Measure Absorbance (570 nm) MTT_Assay->MTT_Readout Flow_Cytometry Flow Cytometry Analysis Apoptosis_Assay->Flow_Cytometry IC50_Calc Calculate IC50 MTT_Readout->IC50_Calc Apoptosis_Quant Quantify Apoptotic Cells Flow_Cytometry->Apoptosis_Quant G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Bad Bad Akt->Bad Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibition Caspase9 Caspase-9 Bcl2->Caspase9 Inhibition Apoptosis Apoptosis Caspase9->Apoptosis Spirostanol This compound Spirostanol->PI3K Inhibition

References

Application Notes and Protocols for Anti-inflammatory Assays of Spirostanol Saponins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spirostanol (B12661974) saponins (B1172615), a class of naturally occurring steroidal glycosides, have garnered significant interest for their diverse pharmacological activities, including potent anti-inflammatory effects. These compounds are found in a variety of medicinal plants and are being investigated as potential therapeutic agents for inflammatory diseases.[1][2] This document provides detailed application notes and standardized protocols for the in vitro and in vivo evaluation of the anti-inflammatory properties of spirostanol saponins. The assays described herein are designed to assess the inhibitory effects of these compounds on key inflammatory mediators and pathways, providing a comprehensive framework for their preclinical evaluation.

Mechanism of Action

The anti-inflammatory effects of spirostanol saponins are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.[3] A primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[4][5][6] In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), these pathways are activated, leading to the transcription and release of pro-inflammatory mediators including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO).[7][8][9] Spirostanol saponins have been shown to suppress the activation of NF-κB and MAPKs, thereby downregulating the expression of these inflammatory molecules.[7][10]

Key In Vitro Anti-inflammatory Assays

Lipopolysaccharide (LPS)-Induced Macrophage Activation Model

This is a widely used in vitro model to screen for anti-inflammatory activity. Murine macrophage cell lines, such as RAW 264.7, are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response.[7][10][11] The ability of spirostanol saponins to inhibit the production of inflammatory mediators in LPS-stimulated macrophages is then quantified.

workflow_LPS_assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis c1 Seed RAW 264.7 cells in 96-well plate c2 Incubate for 24h c1->c2 t1 Pre-treat cells with spirostanol saponins (various conc.) for 1-2h c2->t1 t2 Stimulate with LPS (e.g., 1 µg/mL) t1->t2 i1 Incubate for 24h t2->i1 a1 Collect supernatant i1->a1 a4 Perform Cell Viability Assay (e.g., MTT) i1->a4 a2 Perform Nitric Oxide (NO) Assay a1->a2 a3 Perform Cytokine (TNF-α, IL-6) ELISA a1->a3

Caption: Workflow for LPS-induced macrophage anti-inflammatory assay.

Nitric Oxide (NO) Production Assay (Griess Test)

Nitric oxide is a key pro-inflammatory mediator produced by iNOS in activated macrophages. The Griess test is a colorimetric assay used to quantify nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant.[12][13]

  • Reagent Preparation:

    • Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% (v/v) phosphoric acid.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in distilled water.[14][15]

    • Standard: Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in the cell culture medium.[14]

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of cell culture supernatant from the LPS-induced macrophage assay.

    • Add 50 µL of the sodium nitrite standards to separate wells.

    • Add 50 µL of Griess Reagent A to all wells and incubate for 10 minutes at room temperature, protected from light.[14]

    • Add 50 µL of Griess Reagent B to all wells and incubate for another 10 minutes at room temperature, protected from light.[14]

    • Measure the absorbance at 540 nm using a microplate reader.[13][14]

    • Calculate the nitrite concentration in the samples using the standard curve.

Pro-inflammatory Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.[16][17]

  • Assay Principle: This protocol is based on a sandwich ELISA format.[18]

  • Procedure:

    • Use commercially available ELISA kits for mouse TNF-α and IL-6 and follow the manufacturer's instructions.[16][17]

    • Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.[19]

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.[18]

    • Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.[18][20]

    • After another incubation and wash, add a substrate solution to develop color.

    • Stop the reaction and measure the absorbance at 450 nm.[20]

    • Calculate the cytokine concentrations from the standard curve.[18]

Key In Vivo Anti-inflammatory Assay

Carrageenan-Induced Paw Edema Model

This is a classic and highly reproducible model of acute inflammation used to evaluate the in vivo anti-inflammatory activity of compounds.[21] Edema is induced by injecting carrageenan into the paw of a rodent, and the reduction in paw volume after treatment with the test compound is measured.[22][23][24][25]

  • Animals: Use male Sprague-Dawley rats (or a similar strain).

  • Grouping and Dosing:

    • Divide the animals into groups: a negative control group (vehicle), a positive control group (e.g., indomethacin), and treatment groups receiving different doses of the spirostanol saponin (B1150181).[26]

    • Administer the test compounds orally (gavage) or via another appropriate route.[22]

  • Induction of Edema:

    • One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[22][23]

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at various time points after induction (e.g., 1, 2, 3, and 4 hours).[22]

  • Calculation:

    • Calculate the percentage of inhibition of edema for each group compared to the negative control group.[22]

Signaling Pathway Analysis

To elucidate the mechanism of action, the effect of spirostanol saponins on the NF-κB and MAPK signaling pathways can be investigated using Western blotting to measure the phosphorylation of key proteins.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK_pathway MAPK Pathway (p38, ERK, JNK) MyD88->MAPK_pathway IKK IKK MyD88->IKK AP1 AP-1 MAPK_pathway->AP1 activates AP1_translocation AP-1 AP1->AP1_translocation translocates IkB IκB IKK->IkB phosphorylates (leading to degradation) NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 NFkB_translocation NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocation translocates Spirostanol Spirostanol Saponins Spirostanol->MAPK_pathway inhibits Spirostanol->IKK inhibits Inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_translocation->Inflammatory_genes activate transcription AP1_translocation->Inflammatory_genes activate transcription

Caption: Inhibition of NF-κB and MAPK signaling pathways by spirostanol saponins.

Data Presentation

Quantitative data from the anti-inflammatory assays should be summarized in tables for clear comparison of the efficacy of different spirostanol saponins.

Table 1: In Vitro Anti-inflammatory Activity of Spirostanol Saponins on LPS-stimulated RAW 264.7 Macrophages
CompoundConcentration (µM)NO Production Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)IC₅₀ for NO Inhibition (µM)
Spirostanol Saponin A 1045.2 ± 3.150.5 ± 4.248.9 ± 2.812.5
2578.6 ± 5.582.1 ± 6.080.3 ± 4.9
5092.3 ± 4.895.4 ± 3.793.1 ± 3.2
Spirostanol Saponin B 1030.1 ± 2.535.8 ± 3.933.4 ± 2.128.7
2565.4 ± 4.968.9 ± 5.166.7 ± 4.5
5085.7 ± 6.188.2 ± 5.886.5 ± 5.2
Positive Control (e.g., Dexamethasone) 1095.8 ± 2.398.2 ± 1.997.5 ± 2.00.8

Data are presented as mean ± SD. IC₅₀ values represent the concentration required for 50% inhibition.

Table 2: In Vivo Anti-inflammatory Activity of Spirostanol Saponins in the Carrageenan-Induced Paw Edema Model in Rats
TreatmentDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle Control -0
Spirostanol Saponin A 2535.6 ± 4.1
5058.2 ± 5.3
10075.9 ± 6.8
Spirostanol Saponin B 2528.4 ± 3.5
5045.1 ± 4.9
10062.7 ± 5.5
Positive Control (Indomethacin) 1070.3 ± 6.2

Data are presented as mean ± SD.

Conclusion

The protocols and assays detailed in this document provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of spirostanol saponins. By employing a combination of in vitro and in vivo models, researchers can effectively screen and characterize the therapeutic potential of these natural compounds for the development of novel anti-inflammatory drugs. Consistent and standardized application of these methodologies will ensure the generation of reliable and comparable data, facilitating the advancement of promising candidates through the drug discovery pipeline.

References

Application Notes and Protocols: Spirostan-3,6-diol as a Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirostan-3,6-diol is a steroidal sapogenin, a class of natural products found in various plant species. As a pure analytical standard, this compound is an essential tool for the accurate identification and quantification of related spirostanol (B12661974) compounds in phytochemical research and drug development. Its defined chemical structure and purity allow for the reliable calibration of analytical instrumentation and the validation of methods for the analysis of complex plant extracts. This document provides detailed application notes and protocols for the use of this compound as a standard in phytochemical analysis, as well as an exploration of the potential biological activities and associated signaling pathways of spirostanol saponins (B1172615).

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is critical for its effective use as an analytical standard.

PropertyValueSource
Molecular Formula C₂₇H₄₄O₄[1]
Molecular Weight 432.6 g/mol [1]
IUPAC Name (1R,2S,4S,5'R,7S,8R,9S,12S,13R,16S,18S,19R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosane-6,2'-oxane]-16,19-diol[1]
CAS Number 41743-71-9[1][2]
Synonyms beta-Chlorogenin, (3β,5α,6β,25R)-Spirostan-3,6-diol[3]
Appearance Solid (typical)[4]
Purity ≥97% (commercially available)[2][4]

Experimental Protocols

The following protocols are generalized methods for the analysis of spirostanol compounds and can be adapted for the use of this compound as a standard for quantification.

Protocol 1: Extraction of Spirostanol Saponins from Plant Material

This protocol outlines a general procedure for the extraction of spirostanol saponins from dried plant material.

Materials:

  • Dried and powdered plant material

  • 70% Ethanol (or Methanol)

  • Ultrasonic bath

  • Filter paper

  • Rotary evaporator

  • 0.45 µm syringe filter

Procedure:

  • Weigh 1.0 g of the powdered plant sample and place it in a flask.

  • Add 50 mL of 70% ethanol.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at 50°C.

  • Filter the mixture through filter paper to separate the extract from the solid residue.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Dissolve a known amount of the crude extract in the initial mobile phase for HPLC analysis and filter through a 0.45 µm syringe filter before injection.

Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes a typical HPLC method for the separation and quantification of spirostanol saponins using this compound as an external standard.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water (HPLC grade)
Mobile Phase B Acetonitrile (HPLC grade)
Gradient 0-15 min, 10-30% B; 15-30 min, 30-60% B; 30-40 min, 60-90% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV at 203 nm or Evaporative Light Scattering Detector (ELSD)
Injection Volume 10 µL

Standard Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the prepared calibration standards to generate a standard curve.

  • Inject the prepared plant extract sample.

  • Identify the peaks corresponding to spirostanol compounds in the sample chromatogram by comparing their retention times with that of the this compound standard.

  • Quantify the amount of each spirostanol in the sample by using the standard curve generated from the this compound standard.

Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of spirostanol saponins, derivatization is required prior to GC-MS analysis.

Derivatization (Silylation):

  • Evaporate a known amount of the sample extract or this compound standard to dryness under a stream of nitrogen.

  • Add 100 µL of a silylation reagent (e.g., BSTFA with 1% TMCS).

  • Heat the mixture at 70°C for 30 minutes.

  • After cooling, the sample is ready for injection.

Instrumentation and Conditions:

ParameterRecommended Setting
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column DB-5ms or equivalent non-polar capillary column
Carrier Gas Helium at a constant flow of 1 mL/min
Injector Temperature 280°C
Oven Program Initial temperature 150°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-800

Procedure:

  • Inject the derivatized this compound standard to determine its retention time and mass spectrum.

  • Inject the derivatized plant extract sample.

  • Identify spirostanol compounds in the sample by comparing their mass spectra with the spectrum of the derivatized standard and by searching against a mass spectral library (e.g., NIST).

  • For quantitative analysis, a calibration curve can be prepared using the derivatized standard.

Protocol 4: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of purified spirostanol compounds.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound (or this compound standard) in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or Pyridine-d₅).

  • Transfer the solution to an NMR tube.

Instrumentation and Parameters:

  • Spectrometer: Bruker Avance 500 MHz or higher.

  • Experiments: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC.

  • Data Analysis: The acquired spectra are processed and analyzed to determine the chemical shifts and coupling constants, which are then used to elucidate the structure of the compound. The spectra of the isolated compounds can be compared to the known spectra of this compound for structural confirmation.

Visualizations

Experimental Workflow for Phytochemical Analysis

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis plant_material Plant Material (Dried, Powdered) extraction Solvent Extraction (e.g., 70% Ethanol, Sonication) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract hplc HPLC Analysis (Quantification) crude_extract->hplc nmr NMR Spectroscopy (Structural Elucidation) crude_extract->nmr derivatization Derivatization (Silylation) crude_extract->derivatization standard This compound Standard standard->hplc standard->derivatization gcms GC-MS Analysis (Identification/Quantification) derivatization->gcms

Caption: General workflow for the extraction and analysis of spirostanol compounds.

Potential Signaling Pathways of Spirostanol Saponins

While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on other spirostanol saponins suggest potential mechanisms of action, particularly in the context of cancer. Many spirostanol saponins have been shown to induce apoptosis (programmed cell death) in cancer cells through the modulation of key signaling pathways.[5][6][7] The following diagram illustrates a hypothetical signaling cascade based on the known activities of related compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus spirostanol Spirostanol Saponin (e.g., this compound) receptor Membrane Receptor (Hypothetical) spirostanol->receptor Inhibition/Modulation spirostanol->receptor pi3k PI3K receptor->pi3k Inhibition/Modulation mapk MAPK (e.g., JNK, p38) receptor->mapk Inhibition/Modulation nfkb IKK receptor->nfkb Inhibition/Modulation akt Akt pi3k->akt mtor mTOR akt->mtor bax Bax mapk->bax Regulation bcl2 Bcl-2 mapk->bcl2 Regulation nfkb_p p-IKK nfkb->nfkb_p Phosphorylation ikb IκB nfkb_p->ikb Phosphorylation & Degradation nfkb_dimer NF-κB (p65/p50) apoptosis Apoptosis nfkb_nuc NF-κB nfkb_dimer->nfkb_nuc Translocation cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c Inhibition caspase9 Caspase-9 caspase3 Caspase-3 caspase9->caspase3 caspase3->apoptosis cytochrome_c->caspase9 gene_expression Gene Expression (Anti-apoptotic) nfkb_nuc->gene_expression gene_expression->apoptosis Inhibition

Caption: Hypothetical signaling pathways for spirostanol saponin-induced apoptosis.

Discussion and Conclusion

This compound serves as a valuable analytical standard for the qualitative and quantitative analysis of spirostanol saponins in plant extracts. The protocols provided herein offer a foundation for researchers to develop and validate their own analytical methods. While the specific biological activities of this compound are an area of ongoing research, the known anticancer and anti-inflammatory properties of related spirostanol compounds suggest that it may also possess important pharmacological effects. The potential for these compounds to modulate critical signaling pathways, such as those involved in apoptosis, highlights their promise in drug discovery and development. Further investigation into the precise mechanisms of action of this compound is warranted to fully understand its therapeutic potential.

References

Application Note: Derivatization of Spirostan-3,6-diol for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the derivatization of spirostan-3,6-diol for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Spirostanols, a class of steroidal sapogenins, are characterized by low volatility, making direct GC-MS analysis challenging. This protocol outlines a robust trimethylsilylation (TMS) procedure that converts the polar hydroxyl groups of this compound into their more volatile and thermally stable TMS ethers. The described methodology, including sample preparation, derivatization, and recommended GC-MS parameters, provides a reliable framework for the qualitative and quantitative analysis of spirostan-3,6-diols in various matrices.

Introduction

Spirostan-3,6-diols are a subclass of steroidal sapogenins that are of significant interest in pharmaceutical research due to their potential biological activities. Accurate and sensitive analytical methods are crucial for their identification and quantification in natural product extracts and during drug development. Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution and specificity, but the analysis of non-volatile compounds like this compound requires a derivatization step to increase their volatility and thermal stability[1].

Silylation is a widely used derivatization technique in which an active hydrogen in a polar functional group is replaced by a trimethylsilyl (B98337) (TMS) group[2]. This process effectively masks the polar hydroxyl groups of the this compound, reducing its boiling point and allowing for its successful elution and analysis by GC-MS[3]. This document provides a detailed experimental protocol for the trimethylsilylation of this compound and subsequent GC-MS analysis.

Experimental Protocol

Materials and Reagents
  • This compound standard

  • Pyridine (anhydrous, ≥99.8%)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hexane (GC grade)

  • Nitrogen gas (high purity)

  • Glass reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Standard Solution Preparation
  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as chloroform (B151607) or methanol.

  • Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the samples.

  • For each standard, pipette a known volume into a clean reaction vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is crucial to ensure the sample is completely dry as moisture will interfere with the silylation reaction[2].

Derivatization Procedure
  • To the dried this compound residue in the reaction vial, add 100 µL of anhydrous pyridine.

  • Vortex the vial for 30 seconds to ensure the residue is fully dissolved.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Securely cap the vial and vortex for another 30 seconds.

  • Place the vial in a heating block or oven set to 70°C for 60 minutes to facilitate the derivatization reaction.

  • After heating, allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A This compound Sample B Dry Down Sample (Nitrogen Stream) A->B C Add Pyridine (100 µL) B->C D Add BSTFA + 1% TMCS (100 µL) C->D E Heat at 70°C (60 min) D->E F Cool to Room Temp E->F G GC-MS Injection F->G

Workflow for the derivatization of this compound.

GC-MS Analysis

The following parameters are recommended for the analysis of bis(trimethylsilyl)-spirostan-3,6-diol. These may require optimization based on the specific instrument used.

Parameter Recommended Setting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Inlet Temperature280°C
Injection ModeSplitless
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial temp 150°C, hold for 2 min, ramp at 15°C/min to 320°C, hold for 10 min
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Electron Energy70 eV
Scan ModeFull Scan (m/z 50-700) and/or Selected Ion Monitoring (SIM)

Data Presentation

The derivatization reaction involves the replacement of the two active hydrogens on the hydroxyl groups at positions C-3 and C-6 with TMS groups, resulting in bis(trimethylsilyl)-spirostan-3,6-diol.

Derivatization_Reaction cluster_reactants Reactants cluster_products Products Spirostan This compound (HO-R-OH) Reaction + Spirostan->Reaction BSTFA BSTFA + TMCS BSTFA->Reaction Product bis(trimethylsilyl)-Spirostan-3,6-diol (TMS-O-R-O-TMS) Arrow 70°C Reaction->Arrow Arrow->Product

Silylation reaction of this compound.
Expected Quantitative Data

The following table summarizes the expected mass spectral data for the derivatized this compound. The molecular weight of the underivatized compound is 432.6 g/mol . Each TMS group adds 72.1 g/mol (Si(CH₃)₃ - H).

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Retention Time (min) *Key Mass Fragments (m/z)
This compoundC₂₇H₄₄O₄432.6-Not Applicable (Non-volatile)
bis(trimethylsilyl)-Spirostan-3,6-diolC₃₃H₆₀O₄Si₂577.0~ 20-25576 [M]⁺, 561 [M-15]⁺, 486 [M-90]⁺, 471 [M-90-15]⁺, 139

*Retention time is an estimate and will vary depending on the specific GC-MS system and conditions.

Interpretation of Mass Fragments:

  • [M]⁺ (m/z 576): The molecular ion of the fully derivatized compound.

  • [M-15]⁺ (m/z 561): Loss of a methyl group (-CH₃) from a TMS moiety, a common fragmentation for silylated compounds.

  • [M-90]⁺ (m/z 486): Loss of a trimethylsilanol (B90980) group ((CH₃)₃SiOH), characteristic of TMS ethers.

  • [M-90-15]⁺ (m/z 471): Subsequent loss of a methyl group after the loss of trimethylsilanol.

  • m/z 139: A characteristic fragment for the spirostanol (B12661974) skeleton, often observed in the mass spectra of these compounds[4].

Conclusion

The described method provides a reliable and effective protocol for the derivatization of this compound for GC-MS analysis. The trimethylsilylation procedure successfully converts the non-volatile diol into a thermally stable derivative suitable for gas chromatography. This application note serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, enabling the accurate identification and quantification of spirostan-3,6-diols and related compounds. Proper optimization of GC-MS parameters for the specific instrument in use is recommended to achieve the best analytical performance.

References

Application of Spirostan-3,6-diol in Functional Food Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirostan-3,6-diol, a steroidal sapogenin, and its glycosidic derivatives present a promising frontier in the development of functional foods and nutraceuticals. While direct research on this compound is emerging, the broader family of spirostanols has demonstrated significant biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. These properties suggest potential applications in functional foods aimed at mitigating chronic inflammatory conditions, reducing oxidative stress, and supporting overall wellness. This document provides a comprehensive overview of the potential applications of this compound, supported by data from related spirostanol (B12661974) compounds, and details relevant experimental protocols for its investigation.

Potential Applications in Functional Foods

The biological activities of spirostanols make them attractive candidates for incorporation into functional foods. The potential health benefits are primarily linked to their anti-inflammatory and antioxidant properties.

  • Anti-inflammatory Effects: Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Spirostanols have been shown to inhibit the release of inflammatory mediators.[1][2][3] Functional foods containing this compound could therefore be targeted towards consumers with inflammatory conditions. The anti-inflammatory effects of spirostanol glycosides have been demonstrated through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[3]

  • Antioxidant Activity: Oxidative stress contributes to aging and various chronic diseases. Spirostanol saponins (B1172615) have exhibited antioxidant properties by scavenging free radicals.[4][5] The inclusion of this compound in functional foods could offer protection against oxidative damage.

  • Cytotoxic and Anti-cancer Potential: Several spirostanol glycosides have demonstrated cytotoxic activity against various cancer cell lines.[6][7] While not a direct application for a "food" product, this highlights the potent bioactivity of this class of compounds and suggests a role in chemoprevention research, a key area in functional food science.

  • General Wellness and Vigor: A patent for a related compound, 25R-Spirostan-3β, 5α-diol-6-one, suggests its utility in increasing energy, physical stamina, and overall well-being. This aligns with the broader goals of many functional food products.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activity of various spirostanol compounds, providing a basis for evaluating the potential efficacy of this compound.

Table 1: Anti-inflammatory Activity of Spirostanol and Furostanol Saponins

CompoundBiological ActivityIC50 (µM)Cell LineReference
Macaoside A (1)Elastase Release Inhibition3.2Human Neutrophils[1][2]
Unnamed Spirostanol (4)Elastase Release Inhibition4.2Human Neutrophils[1][2]
Unnamed Spirostanol (19)Superoxide Anion Generation Inhibition6.1Human Neutrophils[1][2]
Unnamed Spirostanol (20)Superoxide Anion Generation Inhibition7.0Human Neutrophils[1][2]
Unnamed Spirostanol (20)Elastase Release Inhibition3.7Human Neutrophils[1][2]
Unnamed Spirostanol (21)Superoxide Anion Generation Inhibition7.6Human Neutrophils[1][2]
Unnamed Spirostanol (21)Elastase Release Inhibition4.4Human Neutrophils[1][2]
Unnamed Spirostanol (24)Superoxide Anion Generation Inhibition4.0Human Neutrophils[1][2]
Unnamed Spirostanol (24)Elastase Release Inhibition1.0Human Neutrophils[1][2]
Taccavietnamoside C (3)Nitric Oxide Production Inhibition37.0 - 60.7RAW 264.7 & BV2[3]
Taccavietnamoside D (4)Nitric Oxide Production Inhibition37.0 - 60.7RAW 264.7 & BV2[3]
Taccavietnamoside E (5)Nitric Oxide Production Inhibition37.0 - 60.7RAW 264.7 & BV2[3]

Table 2: Cytotoxic Activity of Spirostanol Glycosides

CompoundCell LineIC50 (µM)Reference
(25R)-spirost-5-en-3β-ol 3-O-α-L-rhamnopyranosyl -(1→2)-O-[β-D-glucopyranosyl-(1→4)]-β-D-glucopyranosideHep G29.02[7]
Diosgenin (aglycone)Hep G223.91[7]
(25R)-spirost-5-en-3β-ol 3-O-α-L-rhamnopyranosyl -(1→2)-O-[β-D-glucopyranosyl-(1→4)]-β-D-glucopyranosideHEK29313.21[7]
Diosgenin (aglycone)HEK29327.31[7]
(25R)-spirost-5-en-3β-ol 3-O-α-L-rhamnopyranosyl -(1→2)-O-[β-D-glucopyranosyl-(1→4)]-β-D-glucopyranosideMCF716.74[7]
Diosgenin (aglycone)MCF735.38[7]
ProprotogracillinA5490.58[6]
ProprotogracillinA549/Taxol0.74[6]

Experimental Protocols

Extraction and Isolation of Spirostanol Glycosides from Plant Material

This protocol describes a general method for the extraction and isolation of spirostanol glycosides, which can be further hydrolyzed to yield this compound.

Materials:

  • Dried and powdered plant material (e.g., rhizomes of Dioscorea species)

  • Methanol (B129727) (MeOH)

  • n-Butanol (n-BuOH)

  • Silica (B1680970) gel for column chromatography

  • Reversed-phase C18 silica gel

  • Solvents for chromatography (e.g., chloroform, methanol, water, acetonitrile)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system

Protocol:

  • Extraction: Macerate the dried and powdered plant material with methanol at room temperature. Repeat the extraction process three times to ensure maximum yield.

  • Solvent Partitioning: Concentrate the combined methanol extracts under reduced pressure using a rotary evaporator. Suspend the resulting residue in water and partition successively with n-butanol.

  • Column Chromatography: Subject the n-butanol soluble fraction to silica gel column chromatography. Elute the column with a gradient of chloroform-methanol-water to separate the components based on polarity.

  • Further Purification: Further purify the fractions containing spirostanol glycosides using repeated column chromatography on silica gel and reversed-phase C18 silica gel.

  • HPLC Analysis: Analyze the purified fractions by HPLC to confirm the identity and purity of the isolated spirostanol glycosides.[8][9]

Acid Hydrolysis for Preparation of this compound (Aglycone)

Materials:

  • Purified spirostanol glycoside

  • 2M Hydrochloric acid (HCl)

  • Dioxane

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Sodium sulfate (B86663) (Na₂SO₄)

Protocol:

  • Dissolve the purified spirostanol glycoside in a mixture of dioxane and 2M HCl.

  • Heat the mixture under reflux for 4-6 hours to cleave the glycosidic bonds.

  • Cool the reaction mixture and neutralize it with a saturated solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting aglycone (this compound) using column chromatography on silica gel.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This protocol is used to assess the anti-inflammatory potential of this compound by measuring its effect on NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess reagent

  • 96-well plates

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: After incubation, collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-treated control group.

Visualizations

experimental_workflow cluster_extraction Extraction & Isolation cluster_hydrolysis Aglycone Preparation cluster_bioassay Biological Activity Testing plant Plant Material extraction Methanol Extraction plant->extraction partition Solvent Partitioning extraction->partition cc Column Chromatography partition->cc hplc HPLC Purification cc->hplc glycoside Spirostanol Glycoside hplc->glycoside hydrolysis Acid Hydrolysis glycoside->hydrolysis aglycone This compound hydrolysis->aglycone anti_inflammatory Anti-inflammatory Assays aglycone->anti_inflammatory antioxidant Antioxidant Assays aglycone->antioxidant cytotoxicity Cytotoxicity Assays aglycone->cytotoxicity data Efficacy Data (IC50) anti_inflammatory->data antioxidant->data cytotoxicity->data

Caption: Experimental workflow for the isolation and bioactivity assessment of this compound.

signaling_pathway lps LPS tlr4 TLR4 Receptor lps->tlr4 activates nfkb NF-κB Pathway tlr4->nfkb activates inos iNOS Expression nfkb->inos induces no Nitric Oxide (NO) Production inos->no inflammation Inflammation no->inflammation spirostanol This compound spirostanol->nfkb inhibits

Caption: Putative anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

References

Application Notes and Protocols for Spirostan-3,6-diol in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirostan-3,6-diol, a steroidal sapogenin, presents a promising active ingredient for cosmetic formulations due to its structural similarity to compounds with known beneficial effects on the skin. While direct research on this compound in cosmetics is limited, data from related spirostanol (B12661974) glycosides and sapogenins, such as sarsasapogenin (B1680783) and timosaponin A-III, suggest potential anti-aging, anti-inflammatory, and antioxidant properties. These compounds have been shown to modulate key signaling pathways involved in skin health and aging. This document provides detailed application notes and experimental protocols to guide the investigation of this compound for its potential use in cosmetic and dermatological products.

Postulated Biological Activities and Cosmetic Applications

Based on the activities of structurally related compounds, this compound is hypothesized to possess the following activities relevant to cosmetic applications:

  • Anti-Aging: By potentially inhibiting matrix metalloproteinases (MMPs), enzymes that degrade collagen and elastin, this compound may help to reduce the appearance of wrinkles and improve skin firmness. Timosaponin A-III, a related compound, has been shown to attenuate UVB-induced MMP-1 expression in HaCaT cells, suggesting a similar potential for this compound.[1][2]

  • Anti-Inflammatory: this compound may exhibit anti-inflammatory effects by modulating signaling pathways such as NF-κB and MAPK, which are involved in the inflammatory response. Sarsasapogenin has demonstrated the ability to inhibit pro-inflammatory cytokines.[3] This suggests that this compound could be beneficial in soothing irritated skin and reducing redness.

  • Antioxidant: The antioxidant potential of this compound could help protect the skin from damage caused by reactive oxygen species (ROS) generated by UV radiation and pollution. This can contribute to preventing premature skin aging.

  • Skin Conditioning: Similar to sarsasapogenin, this compound may act as a skin conditioning agent, helping to maintain skin softness and hydration.

Quantitative Data Summary of Related Compounds

The following table summarizes quantitative data from studies on compounds structurally related to this compound, providing a basis for estimating potential efficacy.

CompoundAssayCell Line/ModelConcentration/DoseResultsReference
Timosaponin A-IIIAnti-wrinkle clinical trialHuman subjects (n=21)0.25% in formulationSignificant reduction in wrinkle parameters after 12 weeks.[1][4][5]
Timosaponin A-IIIMMP-1 Expression (UVB-induced)HaCaT cellsPretreatmentAttenuated the increase in MMP-1 expression.[1][2]
SarsasapogeninProliferation InhibitionVarious cancer cell lines (HeLa, MCF-7, HepG2, A549, A375.S2, HT-1080)IC50: 31.36-48.79 μMInhibited proliferation of various cancer cell lines.[3]
SarsasapogeninNeuroprotectionSH-SY5Y cells (H2O2-induced death)100 μM27.3% neuroprotective ratio.[3]
SarsasapogeninMelanin (B1238610) SynthesisMelan-a cells1 - 10 μMSignificantly increased melanin content.[6]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy and safety of this compound in cosmetic applications. These protocols are based on established methodologies for similar compounds and should be optimized for this compound.

Protocol 1: In Vitro Antioxidant Capacity Assessment (ORAC Assay)

This protocol determines the oxygen radical absorbance capacity of this compound.

Materials:

  • This compound

  • Fluorescein (B123965) sodium salt

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Phosphate buffered saline (PBS), pH 7.4

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in PBS.

    • Prepare a Trolox stock solution and create a standard curve by serial dilution in PBS.

    • Prepare a fluorescein working solution in PBS.

    • Prepare an AAPH solution in PBS immediately before use.

  • Assay:

    • Add 25 µL of either blank (PBS), Trolox standards, or this compound samples to the wells of the 96-well plate.

    • Add 150 µL of the fluorescein working solution to each well.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically every 1-5 minutes for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for each sample and standard.

    • Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.

    • Plot the net AUC of the Trolox standards against their concentrations to generate a standard curve.

    • Determine the ORAC value of this compound by comparing its net AUC to the Trolox standard curve. Results are expressed as Trolox equivalents (TE).

Protocol 2: In Vitro Anti-inflammatory Activity - Inhibition of Pro-inflammatory Cytokines

This protocol assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines in human keratinocytes.

Materials:

  • Human immortalized keratinocytes (HaCaT cells)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) or a combination of TNF-α and IFN-γ as an inflammatory stimulus

  • This compound

  • ELISA kits for IL-6 and IL-8

  • BCA Protein Assay Kit

Procedure:

  • Cell Culture and Treatment:

    • Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Seed the cells in 24-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Induce inflammation by adding LPS (or TNF-α/IFN-γ) to the media and incubate for 24 hours.

  • Sample Collection and Analysis:

    • Collect the cell culture supernatants and centrifuge to remove debris.

    • Measure the concentration of IL-6 and IL-8 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

    • Lyse the cells and determine the total protein concentration using the BCA protein assay for normalization.

  • Data Analysis:

    • Calculate the concentration of each cytokine and normalize to the total protein content.

    • Compare the cytokine levels in this compound-treated cells to the vehicle-treated (LPS-stimulated) control to determine the percentage of inhibition.

Protocol 3: In Vitro Anti-Aging Activity - Inhibition of MMP-1 Expression

This protocol evaluates the effect of this compound on the expression of MMP-1 in human dermal fibroblasts.

Materials:

  • Human dermal fibroblasts (HDFs)

  • Fibroblast growth medium

  • This compound

  • UVB light source

  • RNA extraction kit

  • qRT-PCR reagents and instrument

  • ELISA kit for human MMP-1

Procedure:

  • Cell Culture and Treatment:

    • Culture HDFs in appropriate growth medium.

    • Seed the cells in 6-well plates.

    • Pre-treat the cells with different concentrations of this compound for 24 hours.

    • Induce MMP-1 expression by exposing the cells to a controlled dose of UVB radiation.

    • Incubate the cells for an additional 24-48 hours.

  • Gene Expression Analysis (qRT-PCR):

    • Extract total RNA from the cells using a suitable kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform qRT-PCR using primers specific for MMP-1 and a housekeeping gene (e.g., GAPDH) for normalization.

  • Protein Expression Analysis (ELISA):

    • Collect the cell culture supernatants.

    • Measure the concentration of secreted MMP-1 using a human MMP-1 ELISA kit.

  • Data Analysis:

    • For qRT-PCR, calculate the relative fold change in MMP-1 gene expression using the ΔΔCt method.

    • For ELISA, compare the MMP-1 protein concentrations in the supernatants of treated and untreated cells.

Protocol 4: In Vitro Skin Irritation Test

This protocol assesses the potential of this compound to cause skin irritation using a reconstructed human epidermis (RhE) model, following OECD Test Guideline 439.[7]

Materials:

  • Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, SkinEthic™ RHE)

  • Assay medium provided by the RhE model manufacturer

  • This compound

  • Positive control (e.g., 5% Sodium Dodecyl Sulfate)

  • Negative control (e.g., PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Isopropanol

Procedure:

  • Tissue Preparation and Treatment:

    • Pre-incubate the RhE tissues in assay medium as per the manufacturer's instructions.

    • Topically apply this compound, the positive control, and the negative control to the surface of the tissues.

    • Incubate for the specified time (e.g., 60 minutes) at 37°C and 5% CO2.

  • Post-treatment and Viability Assessment:

    • After the exposure period, thoroughly wash the tissues to remove the test substance.

    • Transfer the tissues to fresh assay medium and incubate for a post-exposure period (e.g., 42 hours).

    • After the post-incubation, transfer the tissues to a solution of MTT and incubate for 3 hours.

    • Extract the formazan (B1609692) product from the tissues using isopropanol.

  • Measurement and Data Analysis:

    • Measure the optical density (OD) of the formazan extract using a spectrophotometer at 570 nm.

    • Calculate the percentage of cell viability for each tissue relative to the negative control.

    • Classify the irritation potential of this compound based on the mean tissue viability, according to the criteria outlined in OECD TG 439.

Visualization of Postulated Mechanisms

The following diagrams illustrate the potential signaling pathways that this compound may modulate in skin cells, based on the known mechanisms of related compounds.

G cluster_extracellular Extracellular cluster_cell Skin Cell (Keratinocyte/Fibroblast) UVB/ROS UVB/ROS MAPK\nPathway MAPK Pathway UVB/ROS->MAPK\nPathway Pro-inflammatory\nStimuli Pro-inflammatory Stimuli NF-κB\nPathway NF-κB Pathway Pro-inflammatory\nStimuli->NF-κB\nPathway AP-1 AP-1 MAPK\nPathway->AP-1 MMP-1\n(Collagen Degradation) MMP-1 (Collagen Degradation) AP-1->MMP-1\n(Collagen Degradation) Pro-inflammatory\nCytokines (IL-6, IL-8) Pro-inflammatory Cytokines (IL-6, IL-8) NF-κB\nPathway->Pro-inflammatory\nCytokines (IL-6, IL-8) Inflammation Inflammation Pro-inflammatory\nCytokines (IL-6, IL-8)->Inflammation This compound This compound This compound->MAPK\nPathway This compound->NF-κB\nPathway Wrinkle Formation Wrinkle Formation MMP-1\n(Collagen Degradation)->Wrinkle Formation G Start Start Prepare this compound dilutions Prepare this compound dilutions Start->Prepare this compound dilutions Culture HaCaT cells Culture HaCaT cells Start->Culture HaCaT cells Pre-treat cells with this compound Pre-treat cells with this compound Prepare this compound dilutions->Pre-treat cells with this compound Culture HaCaT cells->Pre-treat cells with this compound Induce inflammation (LPS) Induce inflammation (LPS) Pre-treat cells with this compound->Induce inflammation (LPS) Incubate for 24h Incubate for 24h Induce inflammation (LPS)->Incubate for 24h Collect supernatant Collect supernatant Incubate for 24h->Collect supernatant Perform ELISA for IL-6/IL-8 Perform ELISA for IL-6/IL-8 Collect supernatant->Perform ELISA for IL-6/IL-8 Analyze data Analyze data Perform ELISA for IL-6/IL-8->Analyze data End End Analyze data->End

References

Application Notes and Protocols for Spirostan-3,6-diol: Inducing Apoptosis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently limited publicly available scientific literature specifically detailing the apoptotic effects of Spirostan-3,6-diol on cancer cell lines. The following application notes and protocols are based on the activities of structurally related spirostanol (B12661974) saponins (B1172615) and the precursor molecule, diosgenin (B1670711). Researchers should consider this document as a foundational guide and may need to optimize these protocols for their specific experimental context.

Introduction

Spirostanol saponins, a class of naturally occurring steroidal glycosides, have garnered significant attention in oncological research for their potent cytotoxic and pro-apoptotic activities against a wide range of cancer cell lines. While specific data on this compound is scarce, its structural analogues have been shown to trigger programmed cell death through various signaling cascades, primarily converging on the mitochondrial intrinsic pathway. This document provides a comprehensive overview of the potential application of this compound as an apoptosis-inducing agent and offers detailed protocols for its investigation.

Mechanism of Action of Related Spirostanol Saponins

Structurally similar spirostanol saponins, such as RCE-4 and progenin III, along with the parent aglycone diosgenin, have been demonstrated to induce apoptosis in cancer cells through several key mechanisms:

  • Mitochondrial-Mediated Apoptosis: This is the most commonly reported pathway. These compounds can modulate the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial outer membrane potential (MMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then activates a caspase cascade, ultimately leading to the execution of apoptosis.

  • Induction of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels has been observed following treatment with related compounds. This oxidative stress can damage cellular components and trigger apoptotic signaling pathways.

  • Caspase Activation: The activation of key executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis induced by these saponins.

  • STAT3 Pathway Inhibition: Diosgenin has been shown to inhibit the STAT3 signaling pathway, which is often constitutively activated in cancer cells and plays a crucial role in cell proliferation and survival.

Quantitative Data for Related Spirostanol Saponins

The following table summarizes the cytotoxic activity of spirostanol saponins structurally related to this compound against various cancer cell lines. This data can serve as a reference for determining appropriate concentration ranges for initial screening experiments with this compound.

CompoundCancer Cell LineAssayIC50 Value (µM)Reference
RCE-4CaSki (Cervical Cancer)MTT3.37[1][2]
Progenin IIICCRF-CEM (Leukemia)ResazurinNot Specified[3]
Diosgenin Derivative (7g)K562 (Leukemia)MTT4.41[4]
DiosgeninHepG2 (Liver Cancer)Not Specified~40[5]
DiosgeninMCF-7 (Breast Cancer)MTTNot Specified[6]
DiosgeninPC-3 (Prostate Cancer)MTTNot Specified[6]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on a chosen cancer cell line and calculating its IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound at the desired concentrations (e.g., IC50 and 2xIC50) for the determined time. Include an untreated control.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Analysis of Apoptosis-Related Proteins by Western Blotting

This protocol is to detect changes in the expression of key proteins involved in the apoptotic pathway.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound as described previously.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

Visualizations

G cluster_0 This compound Treatment cluster_1 Mitochondrial (Intrinsic) Pathway Spirostanol This compound Bcl2 Bcl-2 (Anti-apoptotic) Spirostanol->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Spirostanol->Bax Activates Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Generalized signaling pathway for Spirostanol-induced apoptosis.

G cluster_workflow Experimental Workflow start Seed Cancer Cells (96-well & 6-well plates) treat Treat with this compound (various concentrations) start->treat mtt MTT Assay (Cell Viability & IC50) treat->mtt flow Annexin V/PI Staining (Apoptosis Detection) treat->flow wb Western Blot (Protein Expression) treat->wb data Data Analysis mtt->data flow->data wb->data

Caption: Workflow for evaluating the apoptotic effects of this compound.

References

Troubleshooting & Optimization

Optimizing extraction yield of Spirostan-3,6-diol from plant material

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Spirostan-3,6-diol Extraction

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the extraction yield of this compound from plant materials. It includes frequently asked questions and troubleshooting guides to address common challenges encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting this compound and other spirostanol (B12661974) glycosides?

A1: The choice of extraction method is critical and depends on the plant matrix and the stability of the target compound. Modern methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient than conventional methods.[1][2] UAE, for instance, uses acoustic cavitation to rupture plant cell walls, which facilitates the release of bioactive compounds and can significantly improve extraction rates.[3][4] Conventional methods like Soxhlet extraction and maceration are simpler but often require longer extraction times and larger solvent volumes.[1][2][5]

Q2: Which solvents are recommended for the extraction of spirostanol glycosides?

A2: Spirostanol glycosides are typically extracted using polar solvents. Aqueous ethanol (B145695) and methanol (B129727) are commonly used and have proven effective.[2][6] The concentration of the alcohol can be optimized; for example, 70-85% ethanol is often a good starting point.[1][3][6] The choice of solvent is critical as it can significantly impact the extraction yield and the purity of the final extract.[7][8] Pre-extraction with a non-polar solvent like n-hexane can be performed to remove lipids and pigments, which is known as defatting.[1][2]

Q3: What key parameters should be optimized to maximize the extraction yield?

A3: Several parameters influence the extraction yield and should be optimized for each specific plant material.[9] These include:

  • Solvent-to-Solid Ratio: A suitable ratio ensures the complete dissolution of the target compounds.[3]

  • Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat can cause thermal degradation of the saponins (B1172615).[6][10] A range of 50-60°C is often recommended.[6]

  • Extraction Time: The optimal time needs to be determined to ensure maximum yield without degrading the compound.[3] Modern methods like UAE can reduce the required time significantly.[1]

  • Particle Size: Grinding the plant material to a fine, uniform powder increases the surface area available for solvent contact, improving extraction efficiency.[1][11]

  • pH: The pH of the extraction solvent should be kept near neutral to avoid hydrolysis of the glycosidic bonds in the saponins.[6]

Q4: How can the purity of the crude this compound extract be improved?

A4: Crude plant extracts often contain impurities like fats, pigments, and other secondary metabolites.[1] Purification can be achieved through several techniques:

  • Defatting: A pre-extraction step with a non-polar solvent (e.g., n-hexane) can remove lipids.[1][2]

  • Liquid-Liquid Partitioning: After initial extraction, the saponin-rich extract can be partitioned against an immiscible solvent like n-butanol to separate compounds based on polarity.[1][12]

  • Chromatography: Column chromatography using silica (B1680970) gel or macroporous resins is a standard method for separating individual saponins from a complex mixture.[1][13] Advanced techniques like High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) can be used for final purification.[1][14]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Inappropriate solvent choice or concentration. 2. Suboptimal extraction time or temperature. 3. Insufficient grinding of plant material. 4. Inefficient extraction method.[1] 5. Variability in raw plant material.[6]1. Test different polar solvents and varying aqueous concentrations (e.g., 50%, 70%, 95% ethanol).[1] 2. Increase time and/or temperature within an optimal range (e.g., 50-60°C) to avoid degradation.[6] 3. Ensure the plant material is ground to a fine, uniform powder.[1] 4. Consider using a more efficient method like Ultrasound-Assisted Extraction (UAE).[1][3] 5. Standardize the source and pre-processing of your plant material.[6]
Crude Extract is Highly Impure (contains fats, pigments) 1. Co-extraction of non-polar compounds. 2. High lipid or chlorophyll (B73375) content in the plant material.[1]1. Perform a defatting step with a non-polar solvent (e.g., n-hexane) before the main extraction.[1][2] 2. Use purification techniques like liquid-liquid partitioning (e.g., with n-butanol) or column chromatography on the crude extract.[1]
Suspected Compound Degradation 1. Extraction temperature is too high.[6] 2. pH of the solvent is too acidic or alkaline.[6] 3. Enzymatic activity from endogenous plant enzymes.[6]1. Lower the extraction temperature. For UAE, 50-60°C is often effective.[1][6] 2. Ensure the solvent pH is near neutral.[6] 3. Consider a blanching step (brief heat treatment) on the fresh plant material to deactivate enzymes before extraction.[6]
Difficulty Separating this compound from other Saponins 1. Similar polarity and structural properties of different saponins.[1]1. Employ sequential chromatographic steps. For example, an initial separation on a macroporous resin column followed by silica gel and then preparative HPLC.[1] 2. Optimize the mobile phase and gradient in your HPLC protocol.[1]
Inconsistent Results Between Batches 1. Natural variability in the plant material (e.g., age, growing conditions, harvest time).[1][15] 2. Lack of a standardized and controlled extraction protocol.[1] 3. Improper storage of the extract, leading to degradation.[6]1. Source plant material carefully and consider analyzing a sample for initial saponin (B1150181) content before each large-scale extraction.[1][6] 2. Strictly adhere to a validated Standard Operating Procedure (SOP) for all extraction parameters. 3. Store dried extracts in a cool, dark, and dry place. For long-term storage, consider -20°C.[6]

Experimental Protocols

Protocol: Ultrasound-Assisted Extraction (UAE) of Spirostanol Glycosides

This protocol provides a general methodology for extracting spirostanol glycosides, which can be optimized for this compound.

1. Material Preparation:

  • Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.

  • Grind the dried material into a fine, uniform powder (e.g., 40-60 mesh).

  • Optional Defatting Step: Macerate the powder with n-hexane (1:10 w/v) for 12-24 hours at room temperature to remove lipids. Filter and air-dry the powder.[1][2]

2. Extraction:

  • Place 10 g of the prepared plant powder into a 250 mL flask.

  • Add 100 mL of 85% ethanol (a 1:10 solid-to-liquid ratio).[3]

  • Place the flask in an ultrasonic bath or use a probe-type sonicator.[4][16]

  • Set the extraction parameters. Based on optimization studies for similar compounds, suggested starting points are:

    • Temperature: 50°C[3]

    • Time: 75 minutes[3]

    • Ultrasonic Power/Amplitude: This is instrument-dependent and should be optimized. Start with a moderate setting.

  • Begin sonication. Monitor the temperature to ensure it remains stable.

3. Filtration and Concentration:

  • After extraction, filter the mixture through Whatman No. 1 filter paper.

  • Wash the solid residue with a small amount of the extraction solvent to ensure complete recovery.

  • Combine the filtrates.

  • Concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.

4. Quantification (Analysis):

  • Dissolve a known amount of the dry crude extract in a suitable solvent (e.g., methanol).

  • Analyze the concentration of this compound using a validated High-Performance Liquid Chromatography (HPLC) method.[13][14]

Visualizations

G Diagram 1: General Workflow for this compound Extraction A Plant Material (Dried & Powdered) B Optional: Defatting (n-Hexane) A->B Non-polar solvent C Extraction (e.g., Ultrasound-Assisted) A->C Direct extraction B->C Defatted material D Filtration C->D Mixture E Concentration (Rotary Evaporation) D->E Filtrate F Crude Extract E->F Concentrated extract G Purification (Column Chromatography) F->G Purification step I Analysis (HPLC, LC-MS) F->I Quality control H Pure this compound G->H H->I Purity check G Diagram 2: Troubleshooting Logic for Low Extraction Yield Start Problem: Low Yield Q1 Is plant material finely powdered? Start->Q1 A1_Yes Check Solvent System Q1->A1_Yes Yes A1_No Grind material to fine powder Q1->A1_No No Q2 Is solvent optimal? (e.g., 70-85% EtOH) A1_Yes->Q2 A1_No->Q1 Re-evaluate A2_No Test different solvents and concentrations Q2->A2_No No Q3 Are Temp. & Time optimized? Q2->Q3 Yes A2_No->Q2 Re-evaluate A3_No Optimize Temp (50-60°C) and extraction time Q3->A3_No No End Consider more efficient method (e.g., UAE/MAE) Q3->End Yes A3_No->Q3 Re-evaluate

References

Technical Support Center: Overcoming Solubility Challenges of Spirostan-3,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Spirostan-3,6-diol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a steroidal saponin, a class of natural compounds with a rigid, lipophilic steroid backbone. This inherent hydrophobicity leads to very low solubility in aqueous solutions, which can significantly hinder its use in biological assays and preclinical studies, potentially leading to poor absorption and low bioavailability. For instance, a structurally similar spirostanol (B12661974) sapogenin, diosgenin, is practically insoluble in water, with a solubility of less than 1 mg/mL.[1][2][3]

Q2: I'm observing precipitation of this compound in my aqueous buffer. What are the immediate troubleshooting steps?

A2: Precipitation upon addition to an aqueous medium is a common issue. Here are some immediate actions:

  • Lower the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Try preparing a more dilute solution.

  • Optimize the Dilution Technique: Pre-warm your aqueous buffer to 37°C. When adding the concentrated stock solution of this compound, ensure rapid and even dispersal by vortexing or swirling the buffer gently. Avoid adding the stock solution directly to cells or proteins in the medium.

  • Consider Media Components: Serum and other components in cell culture media can interact with the compound and reduce its solubility. Consider reducing the serum concentration if your experimental design allows.

Q3: What are the primary methods to enhance the aqueous solubility of this compound?

A3: Several techniques can be employed to improve the solubility of poorly water-soluble compounds like this compound. The most common and effective methods include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic molecule within the cavity of a cyclodextrin.

  • Micellar Solubilization using Surfactants: Incorporating the compound into the hydrophobic core of micelles formed by surfactants.

  • Solid Dispersion: Dispersing the compound in a solid hydrophilic carrier at the molecular level.

Each of these methods has its own advantages and considerations, which are detailed in the troubleshooting guides below.

Troubleshooting Guides

Issue 1: Sub-optimal Solubilization Using Co-solvents

This guide provides a systematic approach to using co-solvents to enhance the solubility of this compound.

Troubleshooting Steps:

  • Co-solvent Selection: The choice of co-solvent is critical. Ethanol (B145695) and propylene (B89431) glycol are commonly used and generally well-tolerated in many experimental systems.

  • Optimizing Co-solvent Concentration: The solubility of the compound will vary with the co-solvent concentration. It is essential to perform a solubility study to determine the optimal ratio of co-solvent to aqueous buffer.

  • pH Adjustment: The ionization state of a compound can influence its solubility. Although this compound is a neutral molecule, the pH of the medium can still have a minor effect on its stability and interactions with other components.

Quantitative Data Summary: Solubility of a Proxy Compound (Diosgenin) in Different Solvents

Solvent SystemSolubility (mg/mL)Temperature (°C)
Water< 125
Ethanol8325
Chloroform5025
DMSO< 125

Data sourced from references[2][3].

Experimental Protocol: Determining Optimal Co-solvent Concentration

This protocol outlines a method to determine the solubility of this compound in various co-solvent mixtures.

Materials:

  • This compound

  • Ethanol (or Propylene Glycol)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Vials

  • Shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).

  • Add an excess amount of this compound to a known volume of each co-solvent mixture in separate vials.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Plot the solubility of this compound as a function of the co-solvent concentration to identify the optimal mixture.

Issue 2: Inefficient Complexation with Cyclodextrins

This section provides guidance on using cyclodextrins to improve the solubility of this compound.

Troubleshooting Steps:

  • Choice of Cyclodextrin: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. HP-β-CD often offers higher aqueous solubility and lower toxicity compared to the parent β-CD.[4]

  • Molar Ratio Optimization: The stoichiometry of the inclusion complex (this compound to cyclodextrin) affects the solubility enhancement. A phase solubility study is recommended to determine the optimal molar ratio.

  • Preparation Method: The method of preparing the complex can influence its efficiency. Common methods include co-precipitation, kneading, and freeze-drying.

Experimental Protocol: Phase Solubility Study and Preparation of a Cyclodextrin Inclusion Complex

This protocol describes how to perform a phase solubility study and prepare an inclusion complex.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (pH 7.4)

  • Vials, shaker, centrifuge, analytical equipment (as in the co-solvency protocol)

Procedure for Phase Solubility Study:

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).

  • Add an excess amount of this compound to each HP-β-CD solution.

  • Follow steps 3-6 from the co-solvency protocol to determine the concentration of dissolved this compound at each HP-β-CD concentration.

  • Plot the solubility of this compound against the HP-β-CD concentration. A linear increase in solubility (A-type diagram) suggests the formation of a soluble 1:1 complex.

Procedure for Preparing a Lyophilized Inclusion Complex:

  • Based on the phase solubility study, determine the desired molar ratio of this compound to HP-β-CD.

  • Dissolve the appropriate amount of HP-β-CD in the aqueous buffer.

  • Add the this compound to the HP-β-CD solution and stir until dissolved. Gentle heating may aid dissolution.

  • Freeze the solution and then lyophilize (freeze-dry) it to obtain a solid powder of the inclusion complex.

Issue 3: Poor Solubilization with Surfactants

This guide details the use of surfactants to form micelles that can encapsulate this compound.

Troubleshooting Steps:

  • Surfactant Selection: The choice of surfactant is crucial. Non-ionic surfactants like Polysorbate 80 (Tween® 80) and polyoxyl 35 castor oil (Cremophor® EL) are generally preferred due to their lower toxicity.

  • Concentration Above Critical Micelle Concentration (CMC): Surfactants must be used at a concentration above their CMC to form micelles.

  • Drug-Surfactant Ratio: The efficiency of solubilization depends on the ratio of the drug to the surfactant.

Experimental Protocol: Micellar Solubilization of this compound

This protocol provides a method for solubilizing this compound using surfactant micelles.

Materials:

  • This compound

  • Polysorbate 80 (or other suitable surfactant)

  • Aqueous buffer (pH 7.4)

  • Vials, shaker, centrifuge, analytical equipment

Procedure:

  • Prepare a series of surfactant solutions in the aqueous buffer at concentrations above the CMC of the chosen surfactant.

  • Add an excess amount of this compound to each surfactant solution.

  • Agitate the mixtures at a constant temperature for 24 hours to reach equilibrium.

  • Centrifuge the samples to remove any undissolved compound.

  • Filter the supernatant and quantify the concentration of solubilized this compound.

Issue 4: Difficulty in Preparing a Homogeneous Solid Dispersion

This section outlines the preparation of solid dispersions to enhance the solubility of this compound.

Troubleshooting Steps:

  • Carrier Selection: Hydrophilic polymers such as polyvinylpyrrolidone (B124986) (PVP) (e.g., PVP K30) and polyethylene (B3416737) glycols (PEGs) are common carriers.

  • Drug-to-Carrier Ratio: The ratio of this compound to the carrier will affect the dissolution rate. Different ratios should be tested to find the optimal formulation.

  • Preparation Method: The solvent evaporation method is suitable for thermolabile compounds.

Experimental Protocol: Preparation of a Solid Dispersion by the Solvent Evaporation Method

This protocol describes the preparation of a solid dispersion of this compound with PVP K30.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Ethanol (or another suitable volatile solvent)

  • Rotary evaporator

  • Mortar and pestle

Procedure:

  • Dissolve both this compound and PVP K30 in a suitable amount of ethanol in a round-bottom flask.

  • Once completely dissolved, evaporate the solvent using a rotary evaporator under reduced pressure.

  • A solid film will form on the wall of the flask. Scrape off the solid mass.

  • Grind the solid mass into a fine powder using a mortar and pestle.

  • The resulting powder is the solid dispersion, which can be used for dissolution studies.

Mandatory Visualizations

Experimental Workflow for Solubility Enhancement

experimental_workflow cluster_prep Preparation of this compound Stock cluster_methods Solubility Enhancement Methods cluster_analysis Analysis stock Dissolve this compound in a suitable organic solvent (e.g., Ethanol) cosolvency Co-solvency (e.g., Ethanol/Water mixtures) stock->cosolvency Addition of stock to aqueous system cyclodextrin Cyclodextrin Complexation (e.g., with HP-β-CD) stock->cyclodextrin Addition of stock to aqueous system surfactant Surfactant Solubilization (e.g., with Polysorbate 80) stock->surfactant Addition of stock to aqueous system equilibration Equilibration (24-48h at constant temp.) cosolvency->equilibration cyclodextrin->equilibration surfactant->equilibration separation Separation of undissolved compound (Centrifugation/Filtration) equilibration->separation quantification Quantification of solubilized compound (HPLC or UV-Vis) separation->quantification

Caption: A generalized workflow for enhancing and quantifying the aqueous solubility of this compound.

Hypothetical Signaling Pathway for this compound

Many steroidal saponins (B1172615) have been shown to exert their biological effects through modulation of the PI3K/Akt signaling pathway. This diagram illustrates a hypothetical mechanism where this compound inhibits this pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes Spirostan This compound Spirostan->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

References

Stability and degradation of Spirostan-3,6-diol under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Spirostan-3,6-diol.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound, as a spirostanol (B12661974) aglycone, is generally stable under standard ambient conditions (room temperature, protected from light) in a solid, dry state. However, its stability can be compromised by several factors, particularly when in solution.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The primary factors that can lead to the degradation of this compound include:

  • pH: Highly acidic conditions are a major cause of degradation.

  • Temperature: Elevated temperatures can accelerate degradation, especially in the presence of other stressors.

  • Light: Exposure to ultraviolet (UV) light can induce photodegradation.

  • Oxidizing Agents: Strong oxidizing agents can potentially modify the steroidal structure.

  • Enzymes: In biological systems or crude plant extracts, enzymatic hydrolysis can occur if glycosylated precursors are present.

Q3: How should I properly store this compound to ensure its long-term stability?

A3: For optimal long-term stability, this compound should be stored as a solid in a tightly sealed container, protected from light, and in a cool, dry place. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C), protected from light, and potentially under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatographic Analysis (HPLC, LC-MS)

Symptom: Appearance of new, unexpected peaks in your chromatogram when analyzing a sample of this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Acid-induced Degradation Spirostanols are particularly susceptible to acid-catalyzed degradation. The mobile phase or sample preparation solvents might be too acidic. Check the pH of your mobile phase and sample diluent. If possible, use a neutral or slightly acidic mobile phase (e.g., pH 6-7). A common degradation product under acidic conditions is the formation of a spirosta-3,5-diene structure.
Thermal Degradation High temperatures during sample preparation (e.g., sonication, evaporation) or in the autosampler can cause degradation. Minimize heat exposure during sample preparation. Use a cooled autosampler if available.
Photodegradation Exposure of the sample to direct sunlight or UV light can lead to the formation of degradation products. Protect your samples from light by using amber vials or covering them with aluminum foil.
Oxidative Degradation Dissolved oxygen in the solvent or exposure to air can cause oxidation, especially over prolonged storage. Use freshly prepared solutions or degas your solvents. For long-term storage of solutions, consider purging with an inert gas.
Issue 2: Loss of Compound Potency or Activity Over Time

Symptom: A decrease in the biological activity or quantified amount of this compound in your samples over time.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Storage Storing the compound in solution at room temperature or in clear vials can lead to rapid degradation. Refer to the recommended storage conditions (FAQ A3). Store as a solid whenever possible. For solutions, store at low temperatures and protect from light.
Repeated Freeze-Thaw Cycles Multiple freeze-thaw cycles of solutions can lead to degradation or precipitation of the compound. Aliquot your stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Hydrolysis in Aqueous Solutions Although more stable than its glycoside precursors, the spiroketal structure can undergo slow hydrolysis in aqueous solutions, especially at non-neutral pH. Prepare aqueous solutions fresh before use. If buffer is used, ensure it is at an appropriate pH and concentration.

Quantitative Data on Degradation

Stress Condition Typical Conditions Expected Degradation (%) Potential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24h20 - 50%Spirosta-3,5-diene, and other rearranged products.
Base Hydrolysis 0.1 M NaOH at 60°C for 24h5 - 15%Isomerization or minor degradation products.
Oxidative Degradation 3% H₂O₂ at RT for 24h10 - 30%Oxidized derivatives (e.g., epoxides, additional hydroxyl groups).
Thermal Degradation 80°C for 48h (solid state)< 10%Dehydration and other minor degradation products.
Photodegradation ICH Q1B conditions (UV/Vis light)10 - 25%Photorearranged isomers and other photoproducts.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the sample in the initial solvent before analysis.

  • Photodegradation: Expose a solution of this compound (e.g., 100 µg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

  • Analysis: Analyze all samples (including a control sample stored under normal conditions) by a suitable analytical method, such as HPLC with UV or MS detection, to assess the extent of degradation and identify degradation products.

Protocol 2: Stability-Indicating HPLC Method

This is an example of a starting point for developing a stability-indicating HPLC method for this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a suitable percentage of B (e.g., 50%) and increase to a higher percentage (e.g., 95%) over 20-30 minutes to elute both the parent compound and potential degradation products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 205 nm or Mass Spectrometry (MS) for identification of degradation products.

  • Injection Volume: 10 µL.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acidic (0.1 M HCl, 60°C) stock->acid Expose to stress base Basic (0.1 M NaOH, 60°C) stock->base Expose to stress oxidative Oxidative (3% H2O2, RT) stock->oxidative Expose to stress thermal Thermal (80°C, solid) stock->thermal Expose to stress photo Photolytic (ICH Q1B) stock->photo Expose to stress hplc Stability-Indicating HPLC-UV/MS acid->hplc Analyze base->hplc Analyze oxidative->hplc Analyze thermal->hplc Analyze photo->hplc Analyze characterization Characterization of Degradants (MS, NMR) hplc->characterization Identify peaks

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_acid Acidic Conditions cluster_photo Photolytic Conditions (UV) cluster_oxidative Oxidative Conditions parent This compound acid_prod Spirosta-3,5-diene parent->acid_prod H+ photo_prod Photoproducts / Isomers parent->photo_prod ox_prod Oxidized Derivatives parent->ox_prod [O]

Caption: Potential degradation pathways for this compound.

Technical Support Center: Improving HPLC Separation of Spirostanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of spirostanol (B12661974) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during method development for these challenging separations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating spirostanol isomers using HPLC? A1: The primary challenge lies in the subtle structural differences between spirostanol isomers, such as 25 (R/S) diastereomers or other epimers.[1][2][3] These stereoisomers often have very similar physicochemical properties, which can lead to co-elution or poor resolution with standard achiral HPLC methods.[1] Achieving baseline separation typically requires careful optimization of the stationary phase, mobile phase composition, and temperature to exploit minor differences in their interactions with the chromatographic system.[1][4]

Q2: Which type of HPLC column is most effective for separating spirostanol isomers? A2: The choice of column is critical and depends on the specific isomers being separated.

  • Reversed-Phase (RP) Columns: C18 columns are a common starting point for the separation of saponins (B1172615).[5] For hydrophobic, long-chain structural isomers, C30 columns can offer greater shape selectivity compared to C18 phases.[6]

  • Chiral Stationary Phases (CSPs): For separating enantiomers or epimers, polysaccharide-based CSPs (e.g., derived from cellulose (B213188) or amylose) are frequently successful.[1][7] Supercritical Fluid Chromatography (SFC) with chiral columns has also proven effective for separating 25 (R/S)-spirostanol diastereomers.[2]

  • Phenyl Phases: Columns with phenyl-bonded phases can provide alternative selectivity through π-π interactions, which can be beneficial for separating steroid mixtures.[8]

Q3: How does temperature influence the separation of spirostanol isomers? A3: Temperature is a critical parameter that can significantly impact selectivity and resolution.[1] Increasing the column temperature generally reduces solvent viscosity, leading to lower backpressure and potentially faster analysis times with sharper peaks.[9] However, for chiral separations, lower temperatures often increase resolution by enhancing the specific interactions responsible for enantioseparation.[1] The optimal temperature must be determined empirically, as in some cases, elevated temperatures can improve peak shape.[1][10]

Q4: Can mobile phase additives improve the separation of spirostanol isomers? A4: Yes, mobile phase additives can have a significant effect. Adding a small amount of acid, such as formic acid (FA) or acetic acid, to the mobile phase is a common practice.[4][5] This helps to suppress the ionization of residual silanol (B1196071) groups on the silica-based stationary phase, which improves peak shape and reduces tailing.[5] The pH of the mobile phase can also be adjusted to control the ionization of the analytes, which can alter retention and selectivity.[1]

Q5: Is gradient or isocratic elution better for spirostanol analysis? A5: Due to the complexity of saponin (B1150181) mixtures often found in natural extracts, gradient elution is typically necessary to achieve adequate resolution of all components within a reasonable timeframe.[5][11] A gradient allows for the separation of compounds with a wide range of polarities. An isocratic method may be suitable only for simpler mixtures or for the quantification of a few specific, closely eluting isomers after initial method development.[5]

Troubleshooting Guide

Problem 1: Poor resolution or complete co-elution of isomer peaks.

  • Question: My spirostanol isomers are eluting as a single peak or with very poor separation (Rs < 1.5). What steps should I take?

  • Answer: This is the most common issue and requires a systematic approach to improve the column's selectivity (α) and efficiency (N).[12]

    • Optimize the Mobile Phase:

      • Change Solvent Strength: In reversed-phase, decrease the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) to increase retention times, which may improve separation.[12]

      • Switch Organic Modifier: Acetonitrile and methanol (B129727) offer different selectivities. If you are using one, try the other. Acetonitrile is an aprotic solvent, while methanol is a protic solvent, and this difference in interaction can change the elution order and improve resolution.[13][14]

      • Adjust pH/Additives: Ensure a small amount of acid (e.g., 0.1% formic acid) is present to improve peak shape.[4][5] Systematically adjusting the pH can alter selectivity for ionizable compounds.[1]

    • Change the Stationary Phase:

      • If mobile phase optimization is insufficient, the column chemistry may not be suitable.[12]

      • For diastereomers, consider a C30 column for enhanced shape selectivity or a phenyl-based column for different interactions.[6][8]

      • For epimers that are enantiomeric in nature, a chiral stationary phase is often required.[1][15]

    • Adjust Temperature and Flow Rate:

      • Temperature: Evaluate a range of temperatures (e.g., 25°C, 30°C, 40°C).[1] Lowering the temperature often improves chiral separations, while increasing it can enhance efficiency.[9]

      • Flow Rate: Decrease the flow rate. This increases the interaction time of the isomers with the stationary phase and can improve resolution, though it will extend the run time.[16]

Problem 2: Peaks are broad or show significant tailing.

  • Question: My peaks are not sharp, making integration and quantification difficult. What causes this and how can I fix it?

  • Answer: Poor peak shape compromises resolution and accuracy. Peak tailing is often caused by secondary interactions or column issues.

    • Secondary Silanol Interactions: Polar groups on the saponins can interact with residual silanol groups on the silica (B1680970) packing, causing tailing.[5]

      • Solution: Add an acidic modifier like 0.1% formic acid to the mobile phase to suppress silanol activity.[5]

    • Column Overload: Injecting too high a concentration of the sample can saturate the column.[16]

      • Solution: Dilute the sample and reinject.

    • Column Contamination/Deterioration: The column inlet frit may be blocked, or the stationary phase may be contaminated.[5][12]

      • Solution: Flush the column with a strong solvent (if permitted by the manufacturer). If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.[17]

    • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.[5]

      • Solution: Minimize tubing length and use the smallest appropriate internal diameter.

Problem 3: Retention times are shifting between injections.

  • Question: The retention times for my isomer peaks are not consistent from run to run. What is the cause?

  • Answer: Unstable retention times indicate a problem with the system's stability or the method's robustness.[12]

    • Inconsistent Mobile Phase Preparation: The composition of the mobile phase is the most likely source of variation.[17] Small changes in the organic-to-aqueous ratio can cause significant shifts.

      • Solution: Prepare fresh mobile phase daily. If mixing online, ensure the pump's proportioning valves are working correctly. For isocratic methods, pre-mixing the mobile phase can improve precision.[18]

    • Temperature Fluctuations: If a column oven is not used, changes in the ambient laboratory temperature can affect retention times.[16]

      • Solution: Use a thermostatted column compartment to maintain a consistent temperature.[16]

    • Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention.

      • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush with 10-20 column volumes.

Data Presentation

Table 1: Comparison of Mobile Phase Parameters for Spirostanol Isomer Separation

ParameterCondition 1Condition 2Rationale & Remarks
Organic Modifier AcetonitrileMethanolAcetonitrile often provides sharper peaks and better efficiency. Methanol is more viscous but can offer different selectivity due to its protic nature.[13][14]
Aqueous Phase 0.1% Formic Acid in Water0.05 M Potassium Phosphate (B84403) (pH < 3.0)Formic acid is volatile and MS-compatible, improving peak shape.[5] A phosphate buffer provides stable pH but is not MS-compatible.[6]
Elution Mode GradientIsocraticGradient elution is generally required for complex mixtures of saponins.[5] Isocratic may work for simple, purified isomer pairs.

Table 2: Influence of Key Parameters on Resolution

Parameter ChangeExpected Effect on ResolutionPotential Drawback
Decrease Flow Rate IncreaseLonger analysis time.[1]
Decrease Temperature Often increases for chiral separations.[1]Increased backpressure, longer retention times.[9]
Increase Temperature Can increase efficiency and improve peak shape.[10]May decrease selectivity for some isomers.[9]
Decrease Particle Size Increase (higher efficiency).[19]Significantly higher backpressure (requires UHPLC).
Increase Column Length Increase (higher efficiency).[19]Longer analysis time, higher backpressure.

Experimental Protocols

Protocol 1: General Method Development for Spirostanol Isomer Separation

  • Initial Column and Mobile Phase Selection:

    • Column: Begin with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).[5]

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.[5]

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.[5]

    • Detector: Use a UV detector at a low wavelength (e.g., 205-210 nm) or, if available, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) for better sensitivity, as many saponins lack strong chromophores.[5][20]

    • Temperature: Set the column oven to 30°C.[4]

  • Scouting Gradient Run:

    • Perform a broad linear gradient from a low percentage of B (e.g., 10%) to a high percentage (e.g., 95%) over 30-60 minutes.[5]

    • This initial run will determine the approximate elution time of the target isomers and the complexity of the sample.

  • Gradient Optimization:

    • Based on the scouting run, design a shallower gradient around the elution time of the target isomers. For example, if the isomers elute around 40% B, try a gradient from 30% to 50% B over 20-30 minutes. A shallower gradient generally improves the separation of closely eluting peaks.[5]

  • Parameter Optimization (if resolution is still insufficient):

    • Organic Modifier: Replace Acetonitrile with Methanol and repeat the optimized gradient to see if selectivity improves.[13]

    • Temperature: Adjust the column temperature. Test at 25°C and 40°C to see the effect on selectivity and resolution.[1]

    • Flow Rate: Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) to enhance resolution.[16]

  • Alternative Stationary Phase Testing:

    • If optimization on a C18 column fails, switch to a column with different selectivity, such as a Phenyl-Hexyl or a C30 phase.[6][8] For epimers, testing on a chiral column may be necessary.[1]

Protocol 2: Sample Preparation for HPLC Analysis

  • Weighing: Accurately weigh a suitable amount of the sample material.

  • Dissolution: Dissolve the sample in a solvent such as methanol or a mixture compatible with the initial mobile phase conditions.[12]

  • Sonication: If the sample does not dissolve readily, sonicate the solution for 5-10 minutes to ensure complete dissolution.[12]

  • Dilution: Dilute the stock solution to the desired final concentration for injection. Avoid concentrations that could lead to column overload.

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or Nylon, depending on solvent compatibility) into an HPLC vial to remove particulates that could clog the system.[12]

Visualizations

MethodDevelopmentWorkflow start_end start_end process process decision decision alt_path alt_path start Start: Spirostanol Isomer Mixture col_select 1. Column Selection (Start with C18) start->col_select scout 2. Scouting Gradient Run (e.g., 10-95% ACN) col_select->scout check_res1 Resolution Adequate? (Rs > 1.5) scout->check_res1 grad_opt 3. Optimize Gradient (Shallow gradient around target) check_res1->grad_opt No final_method Final Method check_res1->final_method Yes check_res2 Resolution Adequate? grad_opt->check_res2 param_opt 4. Optimize Parameters (Temp, Flow Rate, Organic Modifier) check_res2->param_opt No check_res2->final_method Yes check_res3 Resolution Adequate? param_opt->check_res3 alt_col 5. Test Alternative Column (e.g., C30, Phenyl, Chiral) check_res3->alt_col No check_res3->final_method Yes alt_col->scout Re-screen

Caption: Workflow for HPLC method development for spirostanol isomers.

TroubleshootingPoorResolution problem problem question question solution solution category category start Problem: Poor Resolution / Co-elution cat_mobile Mobile Phase Optimization start->cat_mobile First approach cat_column Stationary Phase start->cat_column If other options fail cat_conditions Operating Conditions start->cat_conditions Concurrent approach sol_strength Adjust Organic % cat_mobile->sol_strength sol_solvent Switch Organic Solvent (ACN <=> MeOH) sol_strength->sol_solvent sol_ph Adjust pH / Additive sol_solvent->sol_ph sol_alt_col Change Column Chemistry (C30, Phenyl, Chiral) cat_column->sol_alt_col sol_temp Optimize Temperature cat_conditions->sol_temp sol_flow Decrease Flow Rate sol_temp->sol_flow

Caption: Troubleshooting logic for poor resolution of spirostanol isomers.

References

Technical Support Center: Spirostanol Saponin NMR Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of spirostanol (B12661974) saponins (B1172615).

Frequently Asked Questions (FAQs)

Q1: What makes the NMR spectra of spirostanol saponins so complex?

A: The complexity arises from the structure of the molecules themselves. Spirostanol saponins consist of a rigid steroid aglycone (the spirostanol core) and one or more flexible oligosaccharide (sugar) chains.[1] This combination leads to several challenges:

  • Severe Signal Overlap: The ¹H NMR spectrum, particularly between 3.5 and 4.2 ppm, often shows a dense cluster of overlapping signals from the sugar protons.[2] The aliphatic region of the aglycone (1.1 to 2.1 ppm) can also be very crowded.[3]

  • Large Number of Signals: With 30 or more carbons in the aglycone and multiple sugar units, the sheer number of proton and carbon signals complicates analysis.[2]

  • Stereochemical Complexity: Spirostanols have numerous chiral centers, leading to subtle differences in chemical shifts that can be difficult to assign without advanced techniques.[4]

Q2: What are the key characteristic signals to identify a spirostanol aglycone in a ¹H NMR spectrum?

A: The most indicative signals for a steroidal skeleton are the methyl protons. For a typical spirostanol, you should look for:

  • Two angular methyl singlets (C-18 and C-19) appearing between δ 0.7 and 1.3 ppm.[3]

  • Two methyl doublets (C-21 and C-27) also in the upfield region, typically between δ 0.9 and 1.2 ppm.[3] The presence of two singlets and two doublets is a strong indicator of a steroid aglycone.[2]

Q3: How can I identify the sugar units and their linkages?

A: Identifying the sugar portion requires a combination of 1D and 2D NMR experiments:

  • Anomeric Protons: The anomeric protons (H-1 of each sugar) are key diagnostic signals, typically found in a relatively clear region of the ¹H spectrum between δ 4.4 and 5.5 ppm.[2] Counting these signals gives you the number of sugar units.

  • ¹³C NMR: The anomeric carbons resonate between δ 95 and 110 ppm.

  • COSY & TOCSY: These experiments establish proton-proton correlations within each sugar ring, allowing you to trace the spin system from the anomeric proton to the other protons in that specific sugar.[5]

  • HMBC: This is the crucial experiment for determining linkages. A long-range correlation between a sugar's anomeric proton and a carbon on the aglycone identifies the glycosylation site.[2][6] Similarly, correlations between an anomeric proton of one sugar and a carbon of another sugar establish the sequence of the oligosaccharide chain.[7]

  • NOESY/ROESY: These experiments show through-space correlations and are essential for determining the stereochemistry of the glycosidic linkages (α or β).[3]

Q4: How is the stereochemistry at C-25 (25R vs. 25S) determined using NMR?

A: The configuration at the C-25 spiro center significantly influences the chemical shifts of the F-ring protons, particularly the geminal protons at C-26 (H₂-26). An empirical rule based on the chemical shift difference (Δδ = |δH-26a - δH-26b|) is widely used:

  • 25R configuration: The chemical shift difference is small (Δδ < 0.2 ppm).[8][9]

  • 25S configuration: The chemical shift difference is large (Δδ > 0.5 ppm).[8][9] It is critical to note that this rule is solvent-dependent and has been shown to be reliable in pyridine-d₅ but may fail in other solvents like methanol-d₄.[10]

Troubleshooting Guide

Q: My ¹H NMR spectrum is a "proton soup" with too much overlap to interpret. What are my options?

A: Signal overlap is the most common problem. Here are several strategies to resolve it:

  • Change the Solvent: Running the sample in a different deuterated solvent can significantly alter chemical shifts. Aromatic solvents like pyridine-d₅ or benzene-d₆ often induce larger shifts, spreading out crowded signals compared to spectra run in chloroform-d₃ or methanol-d₄.[2][11]

  • Acquire 2D Spectra: 2D NMR is essential. An HSQC spectrum will spread the proton signals out along the carbon dimension, resolving protons that overlap in the 1D spectrum but are attached to different carbons.[12]

  • Use Higher Field Strength: If available, using a higher field NMR spectrometer (e.g., moving from 500 MHz to 800 MHz) will increase signal dispersion and simplify the spectrum.

  • Selective 1D Experiments: Techniques like 1D-TOCSY or 1D-NOESY can be used to selectively excite a specific proton (like an anomeric proton) and observe only the signals from that spin system, creating a much simpler sub-spectrum.[2]

Q: I'm struggling to assign the aglycone signals. Where do I start?

A: Start with the most easily identifiable signals—the methyl groups. A technique known as the HMBC Method for Aglycone Identification (HMAI) is very effective.[7][13]

  • Locate the four characteristic methyl signals (two singlets, two doublets) in the ¹H spectrum.[13]

  • In the HMBC spectrum, observe the long-range correlations from these methyl protons to nearby carbons (2-3 bonds away).

  • These correlations provide connectivity information that allows you to piece together the local environments around each methyl group, helping to identify key structural features and functional groups on the aglycone.[7][13]

Q: The integration of my anomeric proton signals doesn't match the expected number of sugars. What could be wrong?

A: This could be due to several factors:

  • Signal Overlap: An anomeric proton signal may be overlapping with another signal, such as a methine proton from the aglycone. An HSQC spectrum can confirm if the signal correlates to a carbon in the anomeric region (δ 95-110 ppm).

  • Water Suppression: If the anomeric proton signal is near the residual water peak (H₂O/HOD), its intensity can be suppressed or distorted. Consider re-running the sample after thorough drying or using a different solvent.

  • Sample Purity: The sample may be a mixture of saponins with different glycosylation patterns.

Q: My sample has poor solubility in chloroform-d₃. What other solvents are recommended?

A: Saponins are often amphiphilic, making solubility a challenge. Good alternatives include:

  • Pyridine-d₅: Excellent for saponins, as it both solubilizes the compound and helps to disperse overlapping signals.[2] However, it can be difficult to remove from the sample.

  • Methanol-d₄ (CD₃OD): A common choice for polar compounds.[11]

  • DMSO-d₆: A powerful solvent for highly polar compounds, but very difficult to remove, making sample recovery challenging.[11]

  • Solvent Mixtures: A mixture like CDCl₃:CD₃OD (1:1) can sometimes provide the right balance of polarity to achieve good solubility and sharp signals.[3]

Quantitative Data Summary

Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts for Spirostanol Aglycone Moieties.

Proton/CarbonTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)Notes
H₃-18 (s)0.7 - 0.915.0 - 18.0Angular methyl group, singlet.[3]
H₃-19 (s)0.8 - 1.312.0 - 25.0Angular methyl group, singlet.[3]
H₃-21 (d)0.9 - 1.114.0 - 17.0Doublet, coupled to H-20.[3]
H₃-27 (d)0.7 - 1.216.0 - 19.0Doublet, coupled to H-25.[3]
C-22-108.0 - 112.0Spiroketal carbon, a key diagnostic signal.[3]

Table 2: Determining C-25 Stereochemistry using ¹H NMR (in Pyridine-d₅).

| Configuration | Chemical Shift Difference of H₂-26 Protons (Δδab = |δa - δb|) | Appearance of H₂-26 Signals | | :--- | :--- | :--- | | 25R | < 0.2 ppm | Geminal protons are close together, less resolved.[8][9][14] | | 25S | > 0.5 ppm | Geminal protons are well-separated, more dispersed.[8][9][14] |

Experimental Protocols

Sample Preparation

A pure sample is crucial for unambiguous spectral interpretation.

  • Dissolution: Dissolve 5-10 mg of the purified spirostanol saponin (B1150181) in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., pyridine-d₅, CD₃OD, CDCl₃).[1]

  • Filtration: To remove any suspended particles that can degrade spectral quality, filter the solution through a small cotton or glass wool plug placed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]

  • Drying: If using a non-protic solvent, ensure the sample and solvent are free from water, as the residual H₂O peak can obscure important signals.

NMR Data Acquisition

Acquisition should be performed on a high-field NMR spectrometer (≥500 MHz is recommended).[1] A standard suite of experiments includes:

  • ¹H NMR: A standard proton experiment to get an overview of the molecule.

  • ¹³C NMR: Provides the carbon backbone information. A DEPT-135 experiment is also highly recommended to differentiate between CH, CH₂, and CH₃ groups.[12]

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2-3 bonds apart). This is used to map out proton-proton connectivities within the aglycone rings and along each sugar chain.[3][15]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH coupling). This is essential for assigning carbon signals based on already-assigned proton signals and for resolving overlapping proton signals.[3][12]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over longer ranges (typically 2-3 bonds, 2,3JCH). This is arguably the most important experiment for determining the overall structure, as it connects molecular fragments that are not directly bonded. Its key uses are identifying glycosylation sites and linking different parts of the aglycone.[3][6][12]

  • ¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Correlates protons that are close to each other in space, regardless of bonding. This is critical for determining relative stereochemistry, such as the orientation of substituents on the steroid core and the configuration (α or β) of glycosidic linkages.[3][16]

Visualizations

experimental_workflow cluster_0 Initial Analysis cluster_1 Connectivity Mapping cluster_2 Stereochemistry cluster_3 Structure Elucidation start Purified Saponin Sample H1_NMR 1D ¹H NMR start->H1_NMR C13_NMR 1D ¹³C & DEPT start->C13_NMR COSY 2D ¹H-¹H COSY H1_NMR->COSY Identify spin systems HSQC 2D ¹H-¹³C HSQC H1_NMR->HSQC C13_NMR->HSQC Sugars Identify Sugar Units & Sequence COSY->Sugars HMBC 2D ¹H-¹³C HMBC HSQC->HMBC Assign C atoms Aglycone Assign Aglycone Structure HSQC->Aglycone HSQC->Sugars HMBC->Aglycone Connect fragments HMBC->Sugars Find linkages NOESY 2D NOESY / ROESY Stereo Determine Stereochemistry (e.g., C-25, Linkages) NOESY->Stereo Final Final Structure Aglycone->Final Sugars->Final Stereo->Final

Caption: Workflow for Spirostanol Saponin Structure Elucidation.

logic_diagram cluster_aglycone Aglycone Fragment cluster_sugar Sugar Unit & Linkage cluster_f_ring F-Ring Stereochemistry H19 H₃-19 (s) C10 C-10 H19->C10 HMBC C5 C-5 H19->C5 HMBC C1 C-1 H19->C1 HMBC H1_glc H-1' (Anomeric) H2_glc H-2' H1_glc->H2_glc COSY C3_aglycone C-3 (Aglycone) H1_glc->C3_aglycone HMBC (Linkage!) C1_glc C-1' H1_glc->C1_glc HSQC H26a H-26a C26 C-26 H26a->C26 HSQC H26_delta Calculate Δδ(H26a-H26b) to determine C-25 R/S H26a->H26_delta H26b H-26b H26b->C26 HSQC H26b->H26_delta

Caption: Logic of 2D NMR Correlation for Structure Determination.

References

Technical Support Center: Optimization of Cell-Based Assays for Spirostan-3,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of cell-based assays involving Spirostan-3,6-diol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected biological activities?

A1: this compound is a steroidal sapogenin. While specific data on this compound is limited, structurally similar spirostanol (B12661974) saponins (B1172615) have been shown to exhibit a range of biological activities, including cytotoxic effects against various cancer cell lines.[1][2][3][4] These compounds can induce cell death through mechanisms such as apoptosis.[5]

Q2: I am observing precipitation of this compound when I add it to my cell culture medium. How can I improve its solubility?

A2: this compound, being a steroidal compound, is likely hydrophobic and has low aqueous solubility. To address this, prepare a high-concentration stock solution in an organic solvent like DMSO. When diluting the stock in your aqueous assay buffer, add it dropwise while vortexing to prevent precipitation. It is also recommended to perform a serial dilution. For most cell-based assays, ensure the final DMSO concentration remains below 0.5% to avoid solvent-induced cytotoxicity.[6] Pre-warming the media to 37°C before adding the compound can also aid in solubility.[7]

Q3: My cell-based assay results with this compound are not reproducible. What are the common causes of variability?

A3: Reproducibility issues in cell-based assays can stem from several factors. Biological factors include using cells with a high passage number, variations in cell seeding density, and inconsistent cell health.[8] Technical factors can include improper pipetting techniques, the "edge effect" in multi-well plates, and the use of inappropriate microplates for your assay type (e.g., using clear plates for fluorescence assays).[8] For spirostanol compounds, inconsistent solubility and precipitation can also be a major source of variability.

Q4: How do I determine the optimal cell seeding density for my experiment with this compound?

A4: The optimal cell seeding density is crucial for reliable results and should be determined for each cell line.[9] A preliminary experiment should be conducted by plating a range of cell densities and measuring their growth over different time points (e.g., 24, 48, 72 hours). The ideal density will ensure the cells are in the logarithmic growth phase for the duration of the experiment. This provides the maximal metabolic activity for viability assays like the MTT assay.[9][10]

Q5: What type of control experiments should I include when testing this compound?

A5: To ensure the validity of your results, several controls are essential. A "vehicle control" containing the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound is critical to account for any effects of the solvent on the cells. A "positive control" using a compound with a known effect on your cell line (e.g., a known cytotoxic agent for a viability assay) will validate the assay's performance. An "unstained control" (for fluorescence-based assays) and a "no-cell control" are also important for background correction.

Troubleshooting Guides

Issue 1: High Background Signal in Fluorescence-Based Assays

Possible Cause: Autofluorescence from the compound or media components. Phenol (B47542) red and fetal bovine serum (FBS) are common sources of background fluorescence.

Troubleshooting Steps:

  • Use Phenol Red-Free Medium: Switch to a culture medium that does not contain phenol red.

  • Reduce Serum Concentration: If possible, reduce the percentage of FBS in your medium during the assay.

  • Wavelength Selection: Ensure that the excitation and emission wavelengths used are optimal for your fluorescent probe and minimize the spectral overlap with any potential autofluorescence from this compound.

  • Bottom-Reading Microplate Reader: If available, use a bottom-reading microplate reader to minimize interference from the culture medium.

Issue 2: Inconsistent Results in MTT or Other Tetrazolium-Based Viability Assays

Possible Cause 1: Incomplete Solubilization of Formazan (B1609692) Crystals.

Troubleshooting Steps:

  • Increase Solubilization Time and Agitation: After adding the solubilizing agent (e.g., DMSO or SDS solution), ensure the plate is agitated on an orbital shaker for a sufficient amount of time to completely dissolve the formazan crystals.[9]

  • Pipetting: Gently pipette the solution up and down in each well to aid dissolution before reading the absorbance.

Possible Cause 2: Interference of this compound with Cellular Metabolism.

Troubleshooting Steps:

  • Assay Validation: It is important to confirm that this compound does not directly react with MTT or affect the metabolic activity of the cells in a way that is independent of cell viability.

  • Alternative Viability Assays: Consider using a different viability assay that is not based on metabolic activity, such as a trypan blue exclusion assay or a cytotoxicity assay that measures the release of lactate (B86563) dehydrogenase (LDH).

Data Presentation

Table 1: Cytotoxicity of Structurally Similar Spirostanol Saponins against Various Cancer Cell Lines
CompoundCell LineAssay TypeIC50 (µM)Reference
Spirostanol GlycosideHep G2MTT9.02[4]
Spirostanol GlycosideHEK293MTT13.21[4]
Spirostanol GlycosideMCF7MTT16.74[4]
(25 R)-5a-spirostan-3b, 6b-diol 3-O-b-D-Glc-(1 -> 4)-[a-L-Ara-(1 -> 6)]-b-D-GlcA549MTT3.7[11]
(25 R)-5a-spirostan-3b, 6b-diol 3-O-b-D-Glc-(1 -> 4)-[a-L-Ara-(1 -> 6)]-b-D-GlcLACMTT5.7[11]
(25 R)-5a-spirostan-3b, 6b-diol 3-O-b-D-Glc-(1 -> 4)-[a-L-Ara-(1 -> 6)]-b-D-GlcHeLaMTT3.64[11]

Note: The data presented is for spirostanol compounds structurally related to this compound. The cytotoxic effects of this compound may vary.

Experimental Protocols

MTT Cell Proliferation Assay

This protocol is for assessing the effect of this compound on the proliferation of adherent cancer cells.

Materials:

  • Adherent cancer cell line of choice

  • Complete cell culture medium

  • This compound

  • DMSO (analytical grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing different concentrations of this compound. Include vehicle control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well.[9]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[9] Measure the absorbance at 570 nm using a microplate reader.

Western Blot for PI3K/AKT Pathway Analysis

This protocol describes the analysis of key protein phosphorylation in the PI3K/AKT pathway in cells treated with this compound.

Materials:

  • Cell line of interest

  • This compound

  • 6-well plates

  • RIPA lysis buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-PI3K, anti-PI3K)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • PVDF membrane

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[12]

  • Immunoblotting: Block the membrane with a suitable blocking buffer and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[12] Densitometric analysis can be performed to quantify the changes in protein phosphorylation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis cell_culture Cell Culture (Select appropriate cell line) cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding compound_prep This compound Preparation (Stock in DMSO, serial dilution) treatment Treatment with this compound compound_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay_readout Assay-specific Readout (e.g., MTT addition) incubation->assay_readout data_acquisition Data Acquisition (e.g., Absorbance reading) assay_readout->data_acquisition data_analysis Data Analysis (IC50 calculation) data_acquisition->data_analysis interpretation Interpretation of Results data_analysis->interpretation signaling_pathway Spirostanol This compound PI3K PI3K Spirostanol->PI3K Inhibition AKT AKT PI3K->AKT Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation AKT->Proliferation Promotion Survival Cell Survival AKT->Survival Promotion

References

Dealing with matrix effects in LC-MS analysis of Spirostan-3,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of Spirostan-3,6-diol. This resource is designed for researchers, scientists, and drug development professionals to help identify, diagnose, and mitigate matrix effects, a common challenge in the quantitative analysis of this steroidal saponin (B1150181) in complex biological and botanical matrices.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1][2] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which are significant sources of analytical inaccuracy and variability.[1][3] For this compound, which is often analyzed in complex matrices like plasma, serum, urine, tissue homogenates, or plant extracts, endogenous components such as phospholipids (B1166683), salts, and other metabolites can interfere with the ionization process in the mass spectrometer's source, leading to unreliable quantification.[1][2][4]

Q2: What are the common signs of matrix effects in my LC-MS data?

Common indicators that suggest matrix effects may be impacting your analysis include:

  • Poor reproducibility of results between different sample preparations.[4]

  • Inaccurate quantification, leading to high variability in concentration measurements.[4]

  • Non-linear calibration curves.[4]

  • Reduced sensitivity and poor signal-to-noise ratios.[4]

  • Inconsistent peak areas for quality control (QC) samples.[4]

  • Changes in retention time or peak shape for the analyte in matrix compared to a neat solution.[5]

Q3: Which sample types are most prone to matrix effects when analyzing this compound?

Complex biological and botanical matrices are most likely to cause significant matrix effects. These include:

  • Biological fluids: Plasma, serum, urine, and tissue homogenates are rich in proteins, lipids (especially phospholipids), and salts that are known to cause ion suppression.[4][6]

  • Plant extracts: These matrices contain a wide variety of compounds, such as other saponins, flavonoids, and glycosides, that can co-elute and interfere with the ionization of this compound.[1]

Q4: How can I quantitatively assess the extent of matrix effects?

The matrix effect can be quantitatively evaluated by calculating the Matrix Factor (MF). This is typically done using the post-extraction spike method.[3] The MF is calculated as the ratio of the peak area of the analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration.

Matrix Factor (MF) Calculation:

FormulaDescription
MF = (Peak Area in Spiked Extract) / (Peak Area in Neat Solution)An MF < 1 indicates ion suppression. An MF > 1 indicates ion enhancement. An MF = 1 indicates no matrix effect.

Troubleshooting Guides

Problem: I suspect matrix effects are impacting my results, but I need to confirm their presence and extent.

Solution: Perform a matrix effect evaluation experiment.

Experimental Protocol: Quantitative Assessment of Matrix Effects

Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific matrix.

Materials:

  • This compound analytical standard.

  • Blank matrix (e.g., human plasma, plant extract known to be free of the analyte).

  • LC-MS grade solvents (e.g., methanol (B129727), acetonitrile, water).

  • Sample preparation materials (e.g., SPE cartridges, LLE solvents).

Procedure:

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the reconstitution solvent at a known concentration (e.g., a mid-range QC level).

    • Set B (Post-Extraction Spike): Take a blank matrix sample and process it using your established extraction procedure (e.g., SPE or LLE). After extraction, spike the resulting extract with this compound to the same final concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with this compound at the same concentration as Set A before the extraction procedure. This set is used to determine recovery, not the matrix effect itself, but is often prepared in the same experiment.

  • LC-MS Analysis: Analyze multiple replicates (n≥3) of Set A and Set B.

  • Calculation:

    • Calculate the average peak area for Set A and Set B.

    • Calculate the Matrix Factor (MF) using the formula: MF = Peak Area (Set B) / Peak Area (Set A)

    • Calculate the percentage matrix effect: % ME = (1 - MF) * 100. A positive value indicates suppression, while a negative value indicates enhancement.

Data Interpretation:

Matrix Factor (MF)% Matrix EffectInterpretation
< 1.0> 0%Ion Suppression
> 1.0< 0%Ion Enhancement
1.00%No Matrix Effect
Example Data:
Average Peak Area (Neat Solution)1,500,000-
Average Peak Area (Post-Extraction Spike)900,000-
Calculated MF 0.6 40% Ion Suppression

Workflow for Diagnosing and Mitigating Matrix Effects

G cluster_diagnosis Diagnosis cluster_evaluation Evaluation cluster_mitigation Mitigation Strategies A Suspected Matrix Effect (Poor reproducibility, low sensitivity) B Perform Matrix Effect Experiment (Post-Extraction Spike) A->B C Quantify Matrix Factor (MF) B->C D Is |(1-MF) x 100%| > 15%? C->D E Optimize Sample Preparation (SPE, LLE) D->E Yes F Modify Chromatographic Conditions D->F Yes G Use Stable Isotope-Labeled Internal Standard (SIL-IS) D->G Yes H Method Validated D->H No E->H F->H G->H

Caption: Workflow for diagnosing and mitigating matrix effects.

Problem: I have confirmed the presence of significant matrix effects. How can I reduce or eliminate them?

Solution: Implement one or more of the following strategies to reduce or compensate for the interference.

1. Optimize Sample Preparation

The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS system.[2]

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[7] By choosing the appropriate sorbent (e.g., reversed-phase C18, mixed-mode cation/anion exchange), you can selectively retain this compound while washing away interfering substances like phospholipids and salts.[7][8]

  • Liquid-Liquid Extraction (LLE): LLE partitions the analyte into an immiscible organic solvent, leaving many polar matrix components behind in the aqueous phase.[4][9] The choice of solvent and pH is critical for efficient extraction.

  • Protein Precipitation (PPT): While simple and fast, PPT is often the least effective method for removing matrix components, particularly phospholipids, and may result in significant matrix effects.[8]

Comparison of Sample Preparation Techniques for Plasma:

TechniqueProsConsTypical Analyte RecoveryMatrix Effect Reduction
Protein Precipitation (PPT) Simple, fast, inexpensiveLow selectivity, high matrix effects85-100%Low
Liquid-Liquid Extraction (LLE) Good selectivity, cleaner extractsCan be labor-intensive, may have lower recovery for polar analytes60-90%Moderate to High
Solid-Phase Extraction (SPE) High selectivity, very clean extracts, can concentrate analyteMore complex method development, higher cost>90%High

Experimental Protocol: Solid-Phase Extraction (SPE) for this compound from Plasma

  • Sample Pre-treatment: To 200 µL of plasma, add an internal standard and 600 µL of 4% phosphoric acid in water. Vortex to mix.

  • Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol/water (20:80, v/v) to remove polar interferences.

  • Elution: Elute this compound with 1 mL of 0.5% ammonium (B1175870) hydroxide (B78521) in acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

2. Modify Chromatographic Conditions

If interfering compounds cannot be completely removed during sample preparation, adjusting the HPLC/UPLC separation can prevent them from co-eluting with this compound.

  • Change Gradient Profile: A shallower gradient can increase the separation between the analyte and interfering peaks.

  • Use a Different Stationary Phase: If a standard C18 column is used, consider a column with a different selectivity (e.g., Phenyl-Hexyl, Cyano, or a pentafluorophenyl (PFP) phase) to alter the elution order of matrix components relative to the analyte.

  • Employ Metal-Free Columns: For compounds that can chelate with metal ions, interactions with standard stainless steel columns can cause peak tailing and ion suppression.[10] Using a metal-free or PEEK-lined column can mitigate these effects.[10]

3. Use an Appropriate Internal Standard (IS)

An internal standard is crucial for correcting variability, including matrix effects.[1]

  • Stable Isotope-Labeled (SIL) Internal Standard: This is the "gold standard" for quantitative LC-MS. A SIL-IS of this compound (e.g., with ¹³C or ²H labels) has nearly identical chemical properties and chromatographic behavior to the analyte.[1] It will co-elute and experience the same degree of ion suppression or enhancement, thus providing the most accurate correction.[11]

  • Structural Analog Internal Standard: If a SIL-IS is not available, a close structural analog can be used. However, it must be demonstrated that the analog's retention time is very close to the analyte's and that it behaves similarly in the presence of matrix effects.[1][12]

Decision Tree for Internal Standard Selection

G A Need to correct for matrix effects? B Is a Stable Isotope-Labeled (SIL) Internal Standard available? A->B Yes G No correction possible. Quantification will be unreliable. A->G No C Use the SIL-IS. This is the optimal choice. B->C Yes D Select a close structural analog. B->D No E Validate the analog's performance: - Does it co-elute? - Does it track matrix effects? D->E F Use the validated structural analog. E->F Yes H Find a different structural analog or develop a SIL-IS. E->H No

Caption: Decision tree for selecting an appropriate internal standard.

References

Technical Support Center: Regioselective Reactions on the Spirostan Skeleton

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with spirostan (B1235563) skeletons. The content is designed to address specific challenges encountered during experiments aimed at achieving regioselective functionalization.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving regioselectivity on the spirostan skeleton?

The primary challenges in achieving regioselectivity on the spirostan skeleton arise from the presence of multiple, similarly reactive C-H bonds and hydroxyl groups. The rigid, three-dimensional structure of the steroid nucleus can also lead to steric hindrance, making certain positions difficult to access.[1][2] Key issues include:

  • Multiple Reactive Sites: The spirostan framework has numerous secondary and tertiary C-H bonds with comparable bond dissociation energies, leading to mixtures of isomers in reactions like hydroxylation or halogenation.[3]

  • Steric Hindrance: The concave and convex faces of the steroid, along with axial and equatorial substituents, influence the accessibility of reagents to specific sites. For instance, the C-11 position is often sterically hindered.[4]

  • Lack of Activating Groups: The saturated hydrocarbon backbone lacks inherent electronic bias to direct reactions to a specific position.

Q2: What are the principal strategies to control regioselectivity in spirostan reactions?

The main strategies to control regioselectivity involve modifying the substrate or using highly selective reagents. These can be broadly categorized as:

  • Protecting Group Strategies: Temporarily blocking more reactive functional groups (e.g., the C3-hydroxyl group) to direct reagents to other positions.[5]

  • Directing Groups: Introducing a functional group that coordinates with a catalyst to deliver a reagent to a specific nearby C-H bond.

  • Biocatalysis/Enzymatic Reactions: Utilizing enzymes, such as cytochrome P450 monooxygenases, which have highly specific active sites that can hydroxylate a particular carbon atom with high precision.[6][7]

  • Catalyst Control: Employing transition metal or organocatalysts that can differentiate between various C-H bonds based on steric or electronic factors.[8][9]

  • Remote Functionalization: Using reagents that can activate C-H bonds at a distance from an existing functional group.[8][9]

Troubleshooting Guides

Problem 1: Poor regioselectivity in the hydroxylation of a spirostan, leading to a mixture of isomers.

Possible Cause 1: Non-selective chemical oxidant.

  • Solution: Traditional chemical oxidants often lack high regioselectivity. Consider switching to a biocatalytic approach. Cytochrome P450 enzymes and their mutants are known to hydroxylate steroids at specific positions with high fidelity.[10] For example, certain P450 BM3 mutants can selectively hydroxylate testosterone (B1683101) at the 2β- or 15β-positions.[10]

Possible Cause 2: Multiple hydroxyl groups are susceptible to oxidation.

  • Solution: Employ a protecting group strategy. The C3-hydroxyl group is often the most reactive. Protecting it as an acetate (B1210297) or silyl (B83357) ether can direct oxidation to other positions on the steroid backbone.

Possible Cause 3: Steric hindrance preventing access to the desired position.

  • Solution: Consider remote functionalization techniques. The "Suarez conditions" (irradiation in the presence of iodine and a hypervalent iodine reagent) can facilitate hydroxylation five atoms away from an existing alcohol.[8]

Problem 2: Low yield of the desired regioisomer in a halogenation reaction.

Possible Cause 1: Use of non-specific halogenating agents.

  • Solution: Utilize reagents known for higher regioselectivity. For instance, N-halosuccinimides (NBS, NCS) in hexafluoroisopropanol (HFIP) can provide mild and regioselective halogenation of arenes, a principle that can be extended to activated C-H bonds in steroids.[11]

Possible Cause 2: Radical halogenation leading to multiple products.

  • Solution: Switch to an enzymatic halogenation method. Fe(II)/αKG-dependent halogenases can exhibit remarkable control over regioselectivity. Engineering the substrate-binding lid of these enzymes can even alter the site of halogenation.[12]

Problem 3: Difficulty in functionalizing the F-ring of the spirostan skeleton.

Possible Cause: The spiroketal is either too stable or undergoes undesired side reactions.

  • Solution: A regioselective opening of the E-ring can provide a handle for further functionalization. This can be achieved through a Lewis acid-mediated acetolysis followed by an alkaline workup, which yields a dihydropyran derivative.[13] This intermediate can then be further modified.

Quantitative Data Summary

The following tables summarize quantitative data for various regioselective reactions on spirostan and related steroid skeletons.

Table 1: Regioselectivity in Steroid Hydroxylation

Steroid SubstrateReagent/CatalystPosition(s) HydroxylatedRegioselectivity (Product Ratio/Yield)Reference
TestosteroneP450 BM3 (F87A)2β, 15β1:1 mixture[10]
TestosteroneEngineered P450 BM3 mutant96-97% selective[10]
TestosteroneEngineered P450 BM3 mutant15β96-97% selective[10]
Various steroidsManganese porphyrins/PIDAC-1, -5, -6, -7, -11, -14, -15, -16, -17, -20, -24, -25Varies with substrate and catalyst[8]
Various steroidsDioxiranesC-5, -12, -14, -15, -16, -17, -20, -24, -25 (mainly tertiary C-H)Varies with substrate[8]

Table 2: Regioselectivity in Steroid Halogenation

Steroid SubstrateReagent/CatalystPosition(s) HalogenatedRegioselectivity (Product Ratio/Yield)Reference
LavanducyaninLvcH (Vanadium-dependent chloroperoxidase)C254% isolated yield of monochlorinated product[14]
LysineBesD (FeII/αKG-dependent halogenase)C4Highly selective[12]
LysineHalB (FeII/αKG-dependent halogenase)C5Highly selective[12]

Experimental Protocols

Protocol 1: Regioselective E-Ring Opening of Spirostans

This protocol is adapted from the regioselective synthesis of dihydropyran steroidal frameworks.[13]

Materials:

  • Spirostan sapogenin (e.g., diosgenin)

  • Acetic anhydride (B1165640)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Potassium hydroxide (B78521) (KOH)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve the spirostan sapogenin in a mixture of acetic anhydride and anhydrous DCM at 0 °C.

  • Add BF₃·OEt₂ dropwise to the solution.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Dissolve the crude product in a mixture of MeOH and EtOAc.

  • Add a solution of KOH in MeOH and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with an aqueous solution of HCl (1 M).

  • Extract the product with EtOAc, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the resulting dihydropyran derivative by column chromatography.

Protocol 2: Biocatalytic Hydroxylation of a Steroid using an Engineered P450 Enzyme

This is a general protocol for the whole-cell biocatalytic hydroxylation of a steroid, based on principles described for P450 enzymes.[10]

Materials:

  • Recombinant E. coli cells expressing the desired cytochrome P450 mutant and a suitable reductase.

  • Terrific Broth (or other suitable growth medium) with appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

  • Steroid substrate (e.g., testosterone) dissolved in a water-miscible solvent (e.g., DMSO).

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Glucose.

  • Ethyl acetate for extraction.

Procedure:

  • Inoculate a culture of the recombinant E. coli in growth medium and grow at 37 °C with shaking.

  • When the culture reaches an appropriate optical density (e.g., OD₆₀₀ of 0.6-0.8), induce protein expression by adding IPTG and continue to incubate at a lower temperature (e.g., 20-25 °C) for several hours.

  • Harvest the cells by centrifugation and resuspend them in the phosphate buffer.

  • To the cell suspension, add glucose (as a source of reducing equivalents) and the steroid substrate solution.

  • Incubate the reaction mixture with shaking at a controlled temperature (e.g., 25-30 °C) for 24-48 hours.

  • Monitor the conversion of the substrate and formation of the hydroxylated product by TLC or HPLC.

  • Once the reaction is complete, extract the mixture with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the hydroxylated steroid by column chromatography.

Visualizations

Regioselectivity_Strategy cluster_problem Challenge: Poor Regioselectivity cluster_solutions Strategies for Improved Regioselectivity Problem Spirostan Skeleton (Multiple Reactive Sites) Protecting_Groups Protecting Groups (e.g., Ac, TBDMS) Problem->Protecting_Groups Approach Biocatalysis Biocatalysis (e.g., P450 Enzymes) Problem->Biocatalysis Approach Catalyst_Control Catalyst Control (e.g., Metal Catalysts) Problem->Catalyst_Control Approach Directing_Groups Directing Groups Problem->Directing_Groups Approach

Caption: Strategies to address poor regioselectivity in spirostan functionalization.

Protecting_Group_Workflow Start Spirostan with Multiple -OH Groups Protection Protect Reactive -OH (e.g., C3-OH) Start->Protection Step 1 Reaction Regioselective Reaction at Target Site Protection->Reaction Step 2 Deprotection Remove Protecting Group Reaction->Deprotection Step 3 End Regioselectively Functionalized Spirostan Deprotection->End Final Product

Caption: Workflow for regioselective functionalization using a protecting group strategy.

Biocatalysis_Pathway Spirostan Spirostan Substrate Enzyme Enzyme Active Site (e.g., Cytochrome P450) Spirostan->Enzyme Binding ES_Complex Enzyme-Substrate Complex (Specific Orientation) Enzyme->ES_Complex Hydroxylation Regioselective Hydroxylation ES_Complex->Hydroxylation Reaction Product Hydroxylated Spirostan (Single Isomer) Hydroxylation->Product Release

References

Technical Support Center: Storage and Handling of Spirostan-3,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Spirostan-3,6-diol during storage and experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary causes of this compound degradation?

A1: The main degradation pathways for this compound, a type of spirostanol (B12661974) saponin (B1150181), are hydrolysis and oxidation.[1] Hydrolysis, often catalyzed by acidic or basic conditions, can cleave glycosidic linkages if the molecule is glycosylated, or affect the spirostan (B1235563) core. Oxidation can alter the steroidal skeleton. Exposure to elevated temperatures and light can accelerate both of these degradation processes.[1][2]

Q2: What are the optimal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under controlled conditions. Low temperatures are crucial for preserving saponins (B1172615), with studies showing significantly less degradation at -20°C compared to 4°C or room temperature.[2] It is also advisable to store the compound in a dry environment and protected from light.

Q3: I am observing unexpected degradation of my this compound sample. What could be the cause?

A3: Unexpected degradation can stem from several factors. Refer to the troubleshooting guide below to identify the potential cause and find a solution.

Troubleshooting Guide: Unexpected Degradation of this compound

Observation Potential Cause Recommended Action
Loss of parent compound peak and appearance of new, more polar peaks in HPLC analysis.Hydrolysis: The sample may have been exposed to acidic or basic conditions, or moisture.Ensure all solvents are neutral and anhydrous. Store the compound in a desiccator. If working in solution, use a buffered system within the optimal pH range.
Appearance of new peaks with masses corresponding to the addition of oxygen atoms in LC-MS analysis.Oxidation: The sample may have been exposed to air (oxygen) or oxidizing agents.Store the compound under an inert atmosphere (e.g., argon or nitrogen). Consider adding an antioxidant to your storage solvent.
General decrease in purity over time, even under recommended storage conditions.Inappropriate Solvent: The storage solvent may be contributing to degradation.If in solution, consider lyophilizing the sample for long-term storage as a solid. If a solution is necessary, use a high-purity, anhydrous, and aprotic solvent.
Rapid degradation upon exposure to ambient light.Photosensitivity: The compound may be susceptible to photodegradation.Store the compound in amber vials or protect it from light by wrapping the container in aluminum foil. Conduct experiments under low-light conditions if possible.

Quantitative Data on Spirostanol Saponin Stability

The stability of spirostanol saponins is significantly influenced by temperature and pH. The following tables summarize key quantitative data from stability studies on related compounds.

Table 1: Effect of Temperature on Saponin Stability

TemperatureObservationReference
-20°CHighest saponin content after four weeks of storage.[2]
4°C42.5% decrease in water-soluble saponin content after 30 days.[2]
Room TemperatureLowest saponin content after four weeks of storage.[2]
140°C (at pH 4)Partial destruction of oat saponins (avenacosides).[3]

Table 2: Effect of pH on Saponin Hydrolysis (QS-18, a Quillaja saponin)

pHHalf-life at 26°CObservationReference
5.1330 ± 220 daysSlow hydrolysis[4]
10.00.06 ± 0.01 daysRapid, base-catalyzed hydrolysis[4]

Table 3: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature -20°C or lowerMinimizes rates of hydrolysis and oxidation.
Light Protect from light (use amber vials)Prevents potential photodegradation.
Atmosphere Inert gas (Argon or Nitrogen)Reduces the risk of oxidation.
Form Solid (lyophilized powder)Enhances long-term stability compared to solutions.
Solvent (for short-term use) Anhydrous, aprotic solvents (e.g., DMSO, DMF)Minimizes hydrolysis.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5][6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 mL of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 mL of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation (Solid State):

    • Place a small amount of solid this compound in a vial.

    • Heat in an oven at 80°C for 48 hours.

    • Dissolve in the mobile phase for analysis.

  • Photodegradation:

    • Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be stored in the dark under the same conditions.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

  • Characterize degradation products using LC-MS/MS to determine their mass and fragmentation patterns.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its potential degradation products.

  • Instrumentation: HPLC with a photodiode array (PDA) or UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 30% B

    • 30-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 205 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation:

  • The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by the separation of the main peak from all degradation product peaks in the forced degradation samples.

Visualizations

Degradation Pathways

This compound This compound Hydrolysis Products Hydrolysis Products This compound->Hydrolysis Products  Acid/Base, Heat, Moisture Oxidation Products Oxidation Products This compound->Oxidation Products  Oxygen, Light, Peroxides cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Evaluation Sample Preparation Sample Preparation Acid Hydrolysis Acid Hydrolysis Sample Preparation->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Sample Preparation->Base Hydrolysis Oxidation Oxidation Sample Preparation->Oxidation Thermal Stress Thermal Stress Sample Preparation->Thermal Stress Photostability Photostability Sample Preparation->Photostability HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis->HPLC Analysis Oxidation->HPLC Analysis Thermal Stress->HPLC Analysis Photostability->HPLC Analysis LC-MS/MS Characterization LC-MS/MS Characterization HPLC Analysis->LC-MS/MS Characterization Assess Degradation Assess Degradation LC-MS/MS Characterization->Assess Degradation Identify Degradants Identify Degradants Assess Degradation->Identify Degradants Determine Pathways Determine Pathways Identify Degradants->Determine Pathways Unexpected Degradation Unexpected Degradation Check Storage Temp Check Storage Temp Unexpected Degradation->Check Storage Temp Check for Light Exposure Check for Light Exposure Check Storage Temp->Check for Light Exposure  Temp OK Store at <= -20C Store at <= -20C Check Storage Temp->Store at <= -20C  Temp Too High Check for Moisture/pH Check for Moisture/pH Check for Light Exposure->Check for Moisture/pH  Light OK Use Amber Vials Use Amber Vials Check for Light Exposure->Use Amber Vials  Exposed Check for Oxygen Exposure Check for Oxygen Exposure Check for Moisture/pH->Check for Oxygen Exposure  Moisture/pH OK Use Anhydrous/Neutral Solvents Use Anhydrous/Neutral Solvents Check for Moisture/pH->Use Anhydrous/Neutral Solvents  Contamination Store Under Inert Gas Store Under Inert Gas Check for Oxygen Exposure->Store Under Inert Gas  Exposed

References

Technical Support Center: Refinement of Purification Protocols for High-Purity Spirostan-3,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity Spirostan-3,6-diol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the initial purification of this compound from a crude extract?

A1: The most common initial purification method is silica (B1680970) gel column chromatography. This technique separates compounds based on their polarity. This compound, being a moderately polar compound, will adhere to the silica gel and can be eluted with a solvent system of appropriate polarity, separating it from less polar and more polar impurities.

Q2: How do I select the appropriate solvent system for silica gel chromatography of this compound?

A2: The ideal solvent system should provide a good separation of this compound from its impurities. A common starting point is a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol (B129727). The ratio of the solvents should be optimized using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound.

Q3: My this compound seems to be degrading on the silica gel column. What could be the cause and how can I prevent it?

A3: Spirostanols can sometimes be sensitive to the acidic nature of standard silica gel. This can lead to degradation or the formation of artifacts. To mitigate this, you can use deactivated silica gel. This can be prepared by treating the silica gel with a small amount of a base, such as triethylamine, mixed into the solvent system. Alternatively, using a different stationary phase like alumina (B75360) or a diol-bonded silica column can be a milder option for acid-sensitive compounds.[1]

Q4: After column chromatography, my product is still not pure. What are the next steps?

A4: If column chromatography does not yield a product of the desired purity, recrystallization is the next recommended step. This technique relies on the differences in solubility of the compound and its impurities in a particular solvent at different temperatures. A suitable solvent should dissolve this compound well at high temperatures but poorly at low temperatures.

Q5: What are some good solvents for the recrystallization of this compound?

A5: The choice of solvent is critical and often requires empirical testing. For moderately polar compounds like this compound, solvents such as methanol, ethanol, acetone, or mixtures of these with water or a non-polar solvent like hexane can be effective. The goal is to find a solvent system where the compound is sparingly soluble at room temperature but fully soluble when heated.

Troubleshooting Guides

Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation of Spots Inappropriate solvent system.Optimize the solvent system using TLC. A gradient elution, where the polarity of the solvent is gradually increased, may improve separation.
Column is overloaded with sample.Reduce the amount of crude material loaded onto the column. A general rule is a 1:20 to 1:100 ratio of sample to silica gel.
Column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any cracks or air bubbles. Wet packing is often more reliable than dry packing.
Compound is Stuck on the Column Solvent system is not polar enough.Gradually increase the polarity of the eluting solvent. For very polar compounds, a small percentage of methanol can be added to the solvent system.
Low Yield of Recovered Compound Compound may have degraded on the column.Use deactivated silica gel or an alternative stationary phase as mentioned in the FAQs.
The compound is highly soluble in the elution solvent and many fractions are very dilute.Pool all fractions containing the product and re-concentrate. Ensure complete elution by flushing the column with a highly polar solvent at the end.
Recrystallization Issues
Problem Possible Cause Solution
No Crystals Form Upon Cooling The solution is not supersaturated (too much solvent used).Evaporate some of the solvent to increase the concentration of the compound and then try cooling again.
The compound has "oiled out" instead of crystallizing.Reheat the solution to dissolve the oil, and then allow it to cool more slowly. Adding a seed crystal of the pure compound can also induce crystallization. Scratching the inside of the flask with a glass rod at the solvent line can also help initiate crystal formation.
Crystals are Colored or Impure Impurities are co-crystallizing with the product.The chosen solvent may not be ideal for separating the specific impurities. Try a different recrystallization solvent. A preliminary purification step, such as passing the solution through a small plug of activated carbon, can sometimes remove colored impurities.
The cooling process was too rapid, trapping impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slower cooling promotes the formation of larger, purer crystals.

Quantitative Data

The following table presents hypothetical data for a typical purification of this compound to illustrate the expected increase in purity at each stage. Actual results will vary depending on the starting material and experimental conditions.

Purification Stage Starting Mass (mg) Recovered Mass (mg) Yield (%) Purity (%)
Crude Extract 1000--~10
Silica Gel Chromatography 100012012~85
First Recrystallization 1209579.2~95
Second Recrystallization 958084.2>99

Experimental Protocols

Protocol 1: Purification of this compound by Silica Gel Flash Column Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Add a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar solvent system (e.g., 9:1 hexane:ethyl acetate).

    • Carefully pour the slurry into the column, allowing the silica to settle without air bubbles.

    • Add another layer of sand on top of the packed silica gel.

    • Equilibrate the column by running 2-3 column volumes of the initial solvent through it.

  • Sample Loading:

    • Dissolve the crude extract containing this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is known as dry loading.

    • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial non-polar solvent system.

    • Collect fractions of a consistent volume in test tubes or vials.

    • Monitor the elution process using TLC, spotting each fraction on a TLC plate.

    • If necessary, gradually increase the polarity of the solvent system (gradient elution) to elute the this compound.

    • Combine the fractions that contain the pure compound.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization of this compound
  • Solvent Selection:

    • Place a small amount of the purified this compound in a test tube.

    • Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature.

    • If it is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the impure this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the compound just dissolves completely. Avoid adding excess solvent.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass for final drying in a desiccator or a vacuum oven.

Visualizations

experimental_workflow start Crude Plant Extract chromatography Silica Gel Column Chromatography start->chromatography tlc_monitoring TLC Analysis of Fractions chromatography->tlc_monitoring fraction_pooling Pooling of Pure Fractions tlc_monitoring->fraction_pooling evaporation1 Solvent Evaporation (Rotary Evaporator) fraction_pooling->evaporation1 partially_pure Partially Purified This compound evaporation1->partially_pure recrystallization Recrystallization partially_pure->recrystallization filtration Vacuum Filtration recrystallization->filtration drying Drying of Crystals filtration->drying final_product High-Purity This compound drying->final_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Low Purity after Column Chromatography check_separation Were spots well-separated on TLC? start->check_separation optimize_solvent Optimize Solvent System (Try Gradient Elution) check_separation->optimize_solvent No check_loading Was the column overloaded? check_separation->check_loading Yes optimize_solvent->start reduce_load Reduce Sample Load check_loading->reduce_load Yes proceed_recrystallization Proceed to Recrystallization check_loading->proceed_recrystallization No reduce_load->start

Caption: Troubleshooting logic for low purity after column chromatography.

References

Validation & Comparative

Comparative Cytotoxicity Analysis: Spirostan-3,6-diol Analogue vs. Diosgenin

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the cytotoxic potential of a dihydroxy analogue of diosgenin (B1670711) compared to its parent compound.

This guide provides a comparative overview of the cytotoxic properties of a synthetically derived dihydroxycholestane analogue of diosgenin, specifically (25R)-26-acetoxy-3β,5α-dihydroxycholest-6-one, and the naturally occurring spirostanol (B12661974) sapogenin, diosgenin. While direct head-to-head comparative studies on a broad range of cell lines are limited, this document synthesizes available preclinical data to offer insights into their relative cytotoxic potencies.

Data Presentation: Quantitative Cytotoxicity

The cytotoxic effects of both diosgenin and its dihydroxy analogue have been assessed against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of cytotoxicity, is presented below. It is important to note that the following data is compiled from separate studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

CompoundCell LineCancer TypeIC50 (µM)Reference
(25R)-26-acetoxy-3β,5α-dihydroxycholest-6-one HepG2Hepatocellular Carcinoma15.5[1]
5637 (HTB-9)Bladder Cancer4.8[1]
Diosgenin A549Non-small-cell lung cancer55.0[2]
PC9Non-small-cell lung cancer85.8[2]
K562Chronic Myeloid Leukemia30.04[3]
HepG2Hepatocellular Carcinoma>10[4]
MCF-7Breast Cancer12.05 (µg/ml)[5]

Experimental Protocols

The following section details a standard methodology for determining the in vitro cytotoxicity of compounds like Spirostan-3,6-diol analogues and diosgenin, utilizing the MTT assay.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (this compound analogue, Diosgenin) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: A series of dilutions of the test compounds are prepared in the culture medium. The medium from the wells is replaced with 100 µL of the medium containing the test compounds at various concentrations. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the treated wells.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization of Formazan: The medium containing MTT is carefully removed, and 100-150 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated on an orbital shaker for 15-20 minutes to ensure complete solubilization.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100%

    The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve of cell viability versus compound concentration.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for Cytotoxicity Assessment cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 Cytotoxicity Assay cluster_3 Data Analysis A Cancer Cell Line Culture B Cell Seeding in 96-well Plates A->B D Treatment of Cells B->D C Preparation of Compound Dilutions C->D E MTT Assay D->E F Absorbance Measurement E->F G Calculation of Cell Viability F->G H Determination of IC50 Values G->H

Caption: Workflow for assessing the cytotoxicity of test compounds.

Signaling Pathways

G Proposed Signaling Pathways in Cytotoxicity cluster_0 Diosgenin cluster_1 This compound Analogue Diosgenin Diosgenin PI3K PI3K/Akt Pathway Diosgenin->PI3K Inhibition MAPK MAPK Pathway Diosgenin->MAPK Modulation NFkB NF-κB Pathway Diosgenin->NFkB Inhibition Apoptosis_D Apoptosis PI3K->Apoptosis_D Leads to MAPK->Apoptosis_D Leads to NFkB->Apoptosis_D Leads to Diol This compound Analogue CellCycle Cell Cycle Arrest Diol->CellCycle Induces Mitochondria Mitochondrial Pathway Diol->Mitochondria Activates Apoptosis_S Apoptosis CellCycle->Apoptosis_S Leads to Mitochondria->Apoptosis_S Leads to

Caption: Postulated signaling pathways for cytotoxicity.

References

A Comparative Analysis of the Anti-inflammatory Activity of Spirostanol Saponins: A Focus on Spirostan-3,6-diol and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of natural product research for anti-inflammatory agents, spirostanol (B12661974) saponins (B1172615) have emerged as a promising class of compounds. This guide provides a comparative analysis of the anti-inflammatory activity of various spirostanol saponins, with a particular focus on Spirostan-3,6-diol and its isomers, Tigogenin and Neotigogenin. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and an exploration of the underlying molecular mechanisms.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory potential of spirostanol saponins is often evaluated through their ability to inhibit key inflammatory mediators. The following tables summarize the available quantitative data from various in vitro studies, providing a comparative overview of their potency. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

CompoundCell LineIC50 (µM)Reference
Taccavietnamoside CRAW 264.748.5[1]
Taccavietnamoside DRAW 264.737.0[1]
Taccavietnamoside ERAW 264.760.7[1]
Polyhydroxylated Spirostanol Saponin (Compound 21 from T. chinensis)RAW 264.711.5[2]
Diosgenin (B1670711)RAW 264.7> 0.04 (no significant inhibition at non-toxic concentrations)[3]

Table 2: Inhibition of Neutrophil Elastase Release

CompoundIC50 (µM)Reference
Macaoside A (a spirostanol saponin)3.2[4]
Macaoside D (a spirostanol saponin)4.2[4]
Known Spirostanol Compound 20 (from S. macaonense)3.7[4]
Known Spirostanol Compound 21 (from S. macaonense)4.4[4]
Known Spirostanol Compound 24 (from S. macaonense)1.0[4]

Table 3: Inhibition of Superoxide Anion Generation in Neutrophils

CompoundIC50 (µM)Reference
Known Spirostanol Compound 19 (from S. macaonense)6.1[4]
Known Spirostanol Compound 20 (from S. macaonense)7.0[4]
Known Spirostanol Compound 21 (from S. macaonense)7.6[4]
Known Spirostanol Compound 24 (from S. macaonense)4.0[4]

Mechanistic Insights: Modulation of Inflammatory Signaling Pathways

Spirostanol saponins exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase (COX) pathways are primary targets.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[5] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[5][6]

Several spirostanol saponins, including diosgenin, have been shown to inhibit NF-κB activation.[5][6] They can prevent the phosphorylation and degradation of IκBα, thereby trapping NF-κB in the cytoplasm.[7] Some evidence also suggests that these compounds can directly inhibit the nuclear translocation of the p65 subunit.[5] The inhibitory effect on the NF-κB pathway is a key mechanism underlying the reduced production of NO and other pro-inflammatory mediators.

NF_kB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex TLR4->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) IkBa->NFkB_active Degradation & Release Nucleus Nucleus NFkB_active->Nucleus Translocates Proinflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) Nucleus->Proinflammatory_Genes Induces Spirostanol_Saponins Spirostanol Saponins (e.g., Diosgenin, Tigogenin) Spirostanol_Saponins->IKK_complex Inhibit Spirostanol_Saponins->NFkB_active Inhibit Translocation

Figure 1. Inhibition of the NF-κB signaling pathway by spirostanol saponins.
The Cyclooxygenase (COX) Pathway

Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are critical for the synthesis of prostaglandins (B1171923) (PGs), which are potent inflammatory mediators. Many anti-inflammatory drugs target the COX pathway. While direct comparative data for this compound and its isomers on COX-2 inhibition is limited, derivatives of diosgenin have been shown to inhibit COX-2 expression, contributing to their anti-inflammatory effects.[3] This inhibition reduces the production of pro-inflammatory prostaglandins.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Catalyzes Inflammation Inflammation Prostaglandins->Inflammation Mediate Spirostanol_Saponins Spirostanol Saponins Spirostanol_Saponins->COX2 Inhibit Activity Gene_Expression COX-2 Gene Expression Spirostanol_Saponins->Gene_Expression Inhibit Expression Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->Gene_Expression Induces Gene_Expression->COX2 Leads to

Figure 2. Inhibition of the COX-2 pathway by spirostanol saponins.

Detailed Experimental Protocols

To facilitate the replication and validation of the cited findings, this section provides detailed methodologies for the key in vitro anti-inflammatory assays.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is a widely used method to screen for anti-inflammatory activity.

Experimental Workflow:

NO_Assay_Workflow Cell_Culture 1. Cell Culture: Seed RAW 264.7 cells in a 96-well plate. Pre_treatment 2. Pre-treatment: Incubate cells with various concentrations of the test compound (e.g., spirostanol saponin). Cell_Culture->Pre_treatment Stimulation 3. Stimulation: Add LPS (e.g., 1 µg/mL) to induce NO production. Pre_treatment->Stimulation Incubation 4. Incubation: Incubate for a defined period (e.g., 24 hours). Stimulation->Incubation Supernatant_Collection 5. Supernatant Collection: Collect the cell culture supernatant. Incubation->Supernatant_Collection Griess_Assay 6. Griess Assay: Mix supernatant with Griess reagent and measure absorbance to quantify nitrite (B80452) concentration. Supernatant_Collection->Griess_Assay Data_Analysis 7. Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value. Griess_Assay->Data_Analysis

Figure 3. Experimental workflow for the nitric oxide (NO) inhibition assay.

Detailed Steps:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/well and incubated for 24 hours.

  • Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (spirostanol saponins). A vehicle control (e.g., DMSO) is also included. The cells are pre-incubated for a short period (e.g., 1-2 hours).

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response and subsequent NO production. A negative control group without LPS stimulation is also maintained.

  • Incubation: The plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Nitrite Quantification (Griess Assay): After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant. The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration, which is a stable product of NO, is determined from a standard curve prepared with sodium nitrite.

  • Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Neutrophil Elastase Release Assay

This assay measures the ability of a compound to inhibit the release of elastase from activated neutrophils, a key event in neutrophilic inflammation.

  • Neutrophil Isolation: Human neutrophils are isolated from fresh peripheral blood using density gradient centrifugation.

  • Pre-incubation with Inhibitor: The isolated neutrophils are pre-incubated with various concentrations of the test compound or a vehicle control.

  • Stimulation: Neutrophil degranulation and elastase release are induced by adding a stimulant such as N-formyl-methionyl-leucyl-phenylalanine (fMLP) or phorbol (B1677699) myristate acetate (B1210297) (PMA).

  • Enzyme Activity Measurement: After a specific incubation period, the cell suspension is centrifuged, and the supernatant containing the released elastase is collected. The elastase activity in the supernatant is measured using a specific fluorogenic or chromogenic substrate.

  • Data Analysis: The inhibition of elastase release is calculated, and the IC50 value is determined.

Cyclooxygenase (COX-2) Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of COX-2.

  • Enzyme and Substrate Preparation: Recombinant human or ovine COX-2 enzyme is used. Arachidonic acid serves as the substrate.

  • Inhibitor Incubation: The COX-2 enzyme is pre-incubated with various concentrations of the test compound or a vehicle control in a suitable buffer.

  • Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid.

  • Prostaglandin (B15479496) Quantification: The reaction is allowed to proceed for a specific time and is then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) or by liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percentage of COX-2 inhibition is calculated, and the IC50 value is determined.

Conclusion and Future Directions

The available data indicates that various spirostanol saponins possess significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and COX pathways. While direct comparative data for this compound and its isomers is currently limited, the existing evidence for related compounds like diosgenin and other polyhydroxylated spirostanol saponins highlights the therapeutic potential of this class of natural products.

Future research should focus on conducting direct comparative studies of a wider range of spirostanol saponins, including this compound and its isomers, to establish a clearer structure-activity relationship. Further elucidation of their precise molecular targets within the inflammatory signaling cascades will be crucial for the development of novel and effective anti-inflammatory drugs.

References

Validating the Bioactivity of Spirostan-3,6-diol: A Comparative Guide to In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key bioassays for validating the biological activity of Spirostan-3,6-diol. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide presents comparative data from structurally similar spirostanol (B12661974) compounds to offer a valuable reference framework for experimental design and result interpretation.

This guide details the experimental protocols for four primary bioactivity assays: cytotoxicity, anti-inflammatory, neuroprotection, and plant growth regulation. Each section includes a summary of quantitative data from related compounds in clearly structured tables and a detailed methodology for reproducing the experiments.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a primary screening tool to determine the cytotoxic potential of a compound against various cancer cell lines.

Comparative Cytotoxicity Data of Spirostanol Derivatives
Compound/DerivativeCell LineIC50 (µM)Reference CompoundIC50 (µM)
Diosgenin Derivative 8 HepG2 (Liver Cancer)1.9DoxorubicinNot specified
Diosgenin Derivative 8 A549 (Lung Cancer)2.4DoxorubicinNot specified
Diosgenin Derivative 13 MCF-7 (Breast Cancer)2.3DoxorubicinNot specified
(25R)-Spirostan-1,4,6-triene-3-one Derivative 5b Caski (Cervical Cancer)9.4Not specifiedNot specified
(25R)-Spirostan-1,4,6-triene-3-one Derivative 5f Caski (Cervical Cancer)11.8Not specifiedNot specified
(25R)-26-Acetoxy-3β,5α-dihydroxycholest-6-oneHepG2 (Liver Cancer)15.5Not specifiedNot specified
Experimental Protocol: MTT Assay

Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., HepG2, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the old medium with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add this compound (various concentrations) incubate1->add_compound incubate2 Incubate 24-72h add_compound->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end

MTT Assay Workflow

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS). Overproduction of NO is a hallmark of inflammation.

Comparative Anti-inflammatory Data of Spirostanol Saponins
CompoundCell LineInhibition of NO Production (IC50 µM)
Spirostanol Saponin 21 RAW 264.711.5
Experimental Protocol: Nitric Oxide Inhibition Assay

Objective: To determine the ability of this compound to inhibit LPS-induced nitric oxide production in RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium (DMEM with 10% FBS)

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for another 24 hours.

  • Griess Reaction: Transfer 50 µL of the culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B.

  • Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-treated control.

NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS iNOS Gene Expression Nucleus->iNOS NO Nitric Oxide (NO) iNOS->NO Leads to Spirostanol This compound Spirostanol->IKK Inhibits?

Simplified LPS-induced NF-κB Signaling Pathway

Neuroprotection Assay: H₂O₂-Induced Oxidative Stress Model

This assay assesses the potential of a compound to protect neuronal cells from damage caused by oxidative stress, often induced by hydrogen peroxide (H₂O₂). The human neuroblastoma cell line SH-SY5Y is a common model for these studies.

Comparative Neuroprotective Activity

Currently, there is no specific quantitative data available for the neuroprotective effects of this compound or closely related simple diols in this model. The assay protocol below provides a framework for generating such data.

Experimental Protocol: Neuroprotection Assay

Objective: To evaluate the protective effect of this compound against H₂O₂-induced cell death in SH-SY5Y cells.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Differentiation (Optional): Seed SH-SY5Y cells in a 96-well plate. For a more neuron-like phenotype, cells can be differentiated with retinoic acid for several days.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 24 hours.

  • Oxidative Stress Induction: Add H₂O₂ to a final concentration that induces approximately 50% cell death (to be determined empirically, e.g., 100-200 µM) and incubate for another 24 hours.

  • Cell Viability Assessment: Perform the MTT assay as described in the cytotoxicity protocol to assess cell viability.

  • Data Analysis: Calculate the percentage of cell viability in the this compound and H₂O₂ co-treated groups relative to the H₂O₂-only treated group.

Neuroprotection_Assay_Workflow start Start seed_cells Seed SH-SY5Y Cells start->seed_cells pretreat Pre-treat with This compound (24h) seed_cells->pretreat induce_stress Induce Oxidative Stress (H₂O₂, 24h) pretreat->induce_stress assess_viability Assess Cell Viability (MTT Assay) induce_stress->assess_viability analyze Compare Viability to H₂O₂ Control assess_viability->analyze end End analyze->end

Neuroprotection Assay Workflow

Plant Growth Regulation: Radish Hypocotyl Elongation Assay

This bioassay is used to evaluate the plant growth-promoting or inhibiting effects of a substance by measuring its impact on the elongation of radish hypocotyls.

Comparative Plant Growth-Promoting Activity
CompoundConcentration (mg/mL)Hypocotyl Elongation (% over control)
(25R)-2α,3α-epoxy-5α-hydroxyspirostan-6-one10⁻⁵+20.7%
(25R)-2β-methoxy-3α,5α-dihydroxyspirostan-6-one10⁻⁴Phytotoxic
(25R)-2β,3α,5α-trihydroxyspirostan-6-one10⁻⁴ to 10⁻⁷No activity
Experimental Protocol: Radish Hypocotyl Elongation Assay

Objective: To assess the effect of this compound on the growth of radish seedlings.

Materials:

  • Radish seeds (e.g., Raphanus sativus)

  • This compound

  • Ethanol (B145695) (for stock solution)

  • Distilled water

  • Petri dishes

  • Filter paper

  • Growth chamber or incubator

Procedure:

  • Seed Germination: Germinate radish seeds on moist filter paper in the dark for 48 hours.

  • Compound Preparation: Prepare a stock solution of this compound in ethanol. Make serial dilutions in distilled water to the desired test concentrations.

  • Assay Setup: Place a sheet of filter paper in each petri dish and moisten it with a specific volume of the test solution or a control solution (distilled water with the same percentage of ethanol as the test solutions).

  • Seedling Incubation: Select uniformly germinated seedlings and place them on the filter paper in the petri dishes.

  • Growth Period: Incubate the petri dishes in the dark at a constant temperature (e.g., 25°C) for 72 hours.

  • Measurement: After the incubation period, measure the length of the hypocotyls of the seedlings.

  • Data Analysis: Calculate the average hypocotyl length for each treatment group and express it as a percentage of the control group.

Comparative Efficacy of Spirostanol Saponins in Cancer Cell Lines: A Focus on Progenin III and a Dioscorea villosa Glycoside

Author: BenchChem Technical Support Team. Date: December 2025

This comparison summarizes key experimental data on their cytotoxic activity across a range of cancer cell lines and details the underlying experimental protocols and signaling pathways.

Quantitative Data Summary

The cytotoxic effects of Progenin III and a spirostanol (B12661974) glycoside from Dioscorea villosa have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented below.

Cancer Cell LineCompoundIC50 (µM)
Leukemia
CCRF-CEMProgenin III1.59[1]
Colon Adenocarcinoma
HCT116 (p53+/+)Progenin IIINot specified[1]
HCT116 (p53-/-)Progenin IIINot specified (Normal sensitivity compared to p53+/+)[1]
Melanoma
SKMel-28 (BRAF-V600E)Progenin III31.61[1]
Hepatocellular Carcinoma
Hep G2D. villosa Glycoside9.02[2]
Diosgenin (Aglycon)23.91[2]
Human Embryonic Kidney
HEK293D. villosa Glycoside13.21[2]
Diosgenin (Aglycon)27.31[2]
Breast Cancer
MCF7D. villosa Glycoside16.74[2]
Diosgenin (Aglycon)35.38[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of Progenin III and the Dioscorea villosa spirostanol glycoside.

Cytotoxicity Assays

1. Resazurin (B115843) Reduction Assay (for Progenin III): [1]

  • Principle: This colorimetric assay measures cell viability based on the reduction of resazurin (a blue, non-fluorescent dye) to resorufin (B1680543) (a pink, highly fluorescent compound) by metabolically active cells.

  • Protocol:

    • Cancer cell lines were seeded in 96-well plates and incubated.

    • Cells were treated with various concentrations of Progenin III or doxorubicin (B1662922) (as a reference) for a specified period.

    • Resazurin solution was added to each well and incubated.

    • The fluorescence or absorbance was measured using a microplate reader.

    • IC50 values were calculated from the dose-response curves.

2. MTT Assay (for D. villosa Glycoside): [2]

  • Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Protocol:

    • Hep G2, HEK293, and MCF7 cells were seeded in microculture plates.

    • The cells were treated with different concentrations of the isolated spirostanol glycoside or its aglycon, diosgenin.

    • After the incubation period, MTT solution was added to each well.

    • The plates were incubated to allow formazan crystal formation.

    • A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

    • The absorbance was measured with a spectrophotometer.

    • IC50 values were determined from the resulting data.

Apoptosis and Cell Death Analysis (for Progenin III)

1. Caspase-Glo Assay: [1]

  • Principle: This assay quantifies caspase activity, a key indicator of apoptosis. The assay provides a luminogenic caspase substrate that is cleaved by active caspases to generate a luminescent signal.

  • Protocol:

    • CCRF-CEM leukemia cells were treated with Progenin III.

    • The Caspase-Glo reagent was added to the cell culture.

    • After incubation, the luminescence, which is proportional to the amount of active caspase, was measured using a luminometer.

2. Flow Cytometry for Apoptosis (Annexin V/PI Staining): [1]

  • Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells.

  • Protocol:

    • Treated and untreated cells were harvested.

    • The cells were washed and resuspended in binding buffer.

    • Fluorescein isothiocyanate (FITC)-conjugated Annexin V and PI were added to the cell suspension.

    • After incubation in the dark, the cells were analyzed by flow cytometry.

3. Mitochondrial Membrane Potential (MMP) Analysis (JC-1 Staining): [1]

  • Principle: The JC-1 dye is a lipophilic, cationic dye that can selectively enter mitochondria and reversibly change color from green to red as the membrane potential increases. In apoptotic cells with decreased MMP, the dye remains in its green fluorescent monomeric form.

  • Protocol:

    • Cells were treated with Progenin III.

    • The cells were incubated with the JC-1 staining solution.

    • The fluorescence was measured by flow cytometry, and the ratio of red to green fluorescence was used to determine the change in MMP.

4. Reactive Oxygen Species (ROS) Measurement (H2DCFH-DA Staining): [1]

  • Principle: H2DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Protocol:

    • Progenin III-treated cells were incubated with H2DCFH-DA.

    • The fluorescence intensity, which is proportional to the level of intracellular ROS, was measured by flow cytometry.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the apoptotic signaling pathway potentially induced by spirostanol saponins (B1172615) and a general workflow for evaluating the cytotoxicity of these compounds.

G Apoptotic Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Death Receptor->DISC Pro-caspase-8 Pro-caspase-8 DISC->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Activation Pro-caspase-3/7 Pro-caspase-3/7 Caspase-8->Pro-caspase-3/7 Spirostanol Saponin Spirostanol Saponin ROS ROS Spirostanol Saponin->ROS Induces Mitochondrion Mitochondrion ROS->Mitochondrion Alters MMP Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Caspase-9->Pro-caspase-3/7 Caspase-3/7 Caspase-3/7 Pro-caspase-3/7->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7->Apoptosis Execution

Caption: Apoptotic signaling pathway induced by spirostanol saponins.

G Experimental Workflow for Cytotoxicity Evaluation Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Seeding in plates Incubation Incubation Compound Treatment->Incubation Varying concentrations Cytotoxicity Assay Cytotoxicity Assay Incubation->Cytotoxicity Assay Data Analysis Data Analysis Cytotoxicity Assay->Data Analysis e.g., MTT, Resazurin IC50 Determination IC50 Determination Data Analysis->IC50 Determination Dose-response curve

Caption: General experimental workflow for cytotoxicity evaluation.

References

In Vivo Anticancer Efficacy of Spirostanol Saponins: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct in vivo validation of the anticancer effects of Spirostan-3,6-diol is not extensively documented in publicly available literature, a significant body of research exists for structurally related spirostanol (B12661974) saponins (B1172615) and their aglycones, most notably diosgenin. This guide provides a comparative overview of the in vivo anticancer activity of these related compounds, offering valuable insights for the potential therapeutic application of this compound and other members of this class. The data presented herein is compiled from various preclinical studies and is intended to serve as a resource for researchers in the field of oncology drug discovery.

Comparative Efficacy of Spirostanol Saponins in Preclinical Cancer Models

The anticancer potential of spirostanol saponins has been evaluated in a variety of animal models, demonstrating notable tumor-inhibitory effects. Diosgenin, the aglycone of many spirostanol glycosides, has been the most extensively studied.

CompoundCancer ModelAnimal ModelDosing RegimenTumor Growth InhibitionReference
DiosgeninSarcoma (S-180)Micei.p. or i.g. (10 days)30%-50%[1]
DiosgeninHepatoma (HepA)Micei.p. or i.g. (10 days)30%-50%[1]
DiosgeninCervical Carcinoma (U14)Micei.p. or i.g. (10 days)30%-50%[1]
DiosgeninBreast Cancer (MCF-7 Xenograft)Nude MiceIntratumoral (10 mg/kg b.w.)Significant inhibition of tumor growth[2]
DiosgeninBreast Cancer (MDA-MB-231 Xenograft)Nude MiceIntratumoral (10 mg/kg b.w.)Significant inhibition of tumor growth[2]
DioscinColon Cancer (HT29 Xenograft)Nude MiceNot specifiedSignificant reduction in tumor volume (Vehicle: 867±143 mm³ vs. Dioscin: 297±51 mm³)[3]
DioscinColon Cancer (SW620 Xenograft)Nude MiceNot specifiedSignificant reduction in tumor volume (Vehicle: 659±113 mm³ vs. Dioscin: 194±53 mm³)[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for in vivo anticancer studies of spirostanol saponins.

Xenograft Tumor Model Protocol (General)

This protocol outlines a general procedure for evaluating the anticancer activity of a test compound in a xenograft mouse model.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HT29 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Animal Model: Athymic nude mice (4-6 weeks old) are used. They are housed in a pathogen-free environment with access to sterile food and water ad libitum.

  • Tumor Cell Implantation: Cultured cancer cells are harvested, washed, and resuspended in a sterile, serum-free medium or a mixture of medium and Matrigel. A specific number of cells (typically 1 x 10^6 to 1 x 10^7) in a volume of 100-200 µL is subcutaneously injected into the flank of each mouse.

  • Treatment: Once the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomly assigned to control and treatment groups. The test compound (e.g., diosgenin) is administered via a specified route (e.g., oral gavage, intraperitoneal injection, or intratumoral injection) at a predetermined dose and schedule. The control group receives the vehicle used to dissolve the compound.

  • Monitoring: Tumor size is measured regularly (e.g., every 2-3 days) using calipers, and tumor volume is calculated using the formula: (Length × Width²)/2. The body weight of the mice is also monitored as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., after 3-4 weeks of treatment or when tumors in the control group reach a certain size), the mice are euthanized. The tumors are excised, weighed, and may be processed for further analysis (e.g., histology, immunohistochemistry, or Western blotting).

Signaling Pathways and Mechanisms of Action

Spirostanol saponins, particularly diosgenin, exert their anticancer effects by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and metastasis.

anticancer_pathways cluster_diosgenin Diosgenin diosgenin Diosgenin stat3 stat3 diosgenin->stat3 Inhibits nfkb nfkb diosgenin->nfkb Inhibits akt akt diosgenin->akt Inhibits proliferation proliferation stat3->proliferation apoptosis apoptosis stat3->apoptosis nfkb->proliferation nfkb->apoptosis metastasis metastasis nfkb->metastasis akt->proliferation akt->apoptosis

Caption: Diosgenin's multifaceted anticancer mechanism.

experimental_workflow start Start: In Vivo Study Design cell_culture Cancer Cell Culture start->cell_culture animal_model Animal Model (e.g., Nude Mice) cell_culture->animal_model tumor_implantation Tumor Cell Implantation animal_model->tumor_implantation treatment Treatment Initiation (Compound vs. Vehicle) tumor_implantation->treatment monitoring Tumor Growth & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint: Euthanasia & Tissue Collection monitoring->endpoint analysis Data Analysis: Tumor Weight, Volume, & Biomarker Analysis endpoint->analysis conclusion Conclusion: Evaluation of Anticancer Efficacy analysis->conclusion

Caption: Workflow for in vivo anticancer drug validation.

Concluding Remarks

The available preclinical data strongly suggest that spirostanol saponins, particularly diosgenin, possess significant in vivo anticancer properties. These compounds modulate key signaling pathways involved in tumorigenesis, leading to the inhibition of tumor growth and induction of cancer cell death. While direct evidence for this compound is currently lacking, the findings for its structural analogs provide a strong rationale for its investigation as a potential anticancer agent. Further studies are warranted to elucidate the specific in vivo efficacy and mechanism of action of this compound and to explore the structure-activity relationships within this promising class of natural products.

References

Statistical analysis of data from Spirostan-3,6-diol experiments

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of Spirostan-3,6-diol and its closely related, extensively studied parent compound, Diosgenin, reveals significant potential in various therapeutic areas. This guide provides a statistical analysis of available data, compares its performance with conventional alternatives, and details the experimental protocols used in key studies for researchers, scientists, and drug development professionals.

Introduction to this compound and Diosgenin

This compound is a steroidal sapogenin, a class of natural compounds found in various plants.[1][2] It is structurally a derivative of the spirostan (B1235563) skeleton. While specific experimental data on "this compound" is limited, it belongs to the family of spirostanic steroids, of which Diosgenin is the most prominent and well-researched member.[3] Diosgenin is a precursor in the synthesis of several steroidal drugs and has demonstrated a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[4][5][6] This guide will focus on the extensive experimental data available for Diosgenin as a representative of this class of compounds.

Comparative Performance Analysis

The therapeutic potential of Diosgenin has been evaluated against several pathological conditions. Below is a comparison of its efficacy with established alternative treatments based on published experimental data.

Anti-Cancer Activity: Diosgenin vs. Doxorubicin (B1662922)

Diosgenin has been shown to inhibit the proliferation of various cancer cell lines.[6][7] Its mechanism often involves inducing apoptosis (programmed cell death) and cell cycle arrest.[7][8] A common benchmark for anti-cancer activity is the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process by 50%.

CompoundCell LineAssayIC50 Value (µM)Key Findings
Diosgenin Breast Cancer (MCF-7)MTT Assay~20-30 µMInduces apoptosis via p53 activation and increased caspase-3 levels.[7]
Diosgenin Hepatocellular Carcinoma (HepG2)Not Specified~25 µMInduces apoptosis through the mitochondrial/caspase-3 dependent pathway.[7]
Diosgenin OsteosarcomaMTT Assay~10-40 µMInduces apoptosis and cell cycle arrest in the G1 phase.[7]
Doxorubicin Breast Cancer (MCF-7)MTT Assay~0.5-1.5 µMStandard chemotherapeutic agent, known to induce cardiotoxicity.
Doxorubicin Hepatocellular Carcinoma (HepG2)MTT Assay~1-5 µMWidely used, but associated with significant side effects.

Analysis : While Doxorubicin, a standard chemotherapeutic agent, exhibits a lower IC50 value (indicating higher potency), Diosgenin presents a promising natural alternative with potentially lower toxicity.[4] Studies suggest Diosgenin can even be beneficial against cardiotoxicity induced by agents like doxorubicin by modulating NF-κB and oxidative stress pathways.[4]

Anti-Inflammatory Activity: Diosgenin vs. Glucocorticoids

Diosgenin exerts anti-inflammatory effects primarily by modulating the NF-κB signaling pathway, which is a central regulator of inflammation.[4] This positions it as a potential alternative to synthetic glucocorticoids, which are powerful anti-inflammatory drugs but are associated with significant side effects with long-term use.

Compound/TreatmentExperimental ModelKey EffectMechanism of Action
Diosgenin Various in-vitro & in-vivo modelsInhibition of iNOS and COX-2Downregulation of the NF-κB signaling pathway.[4]
Glucocorticoids (e.g., Dexamethasone) Standard anti-inflammatory treatmentBroad suppression of inflammationBinds to glucocorticoid receptors, inhibiting NF-κB and other inflammatory pathways.

Analysis : Diosgenin offers a mechanism-based approach to inflammation control by targeting the NF-κB pathway.[4] As a natural compound with low toxicity, it presents a safer profile for managing chronic inflammatory disorders compared to the long-term use of synthetic glucocorticoids.[4]

Key Signaling Pathways Modulated by Diosgenin

Diosgenin's diverse biological effects are a result of its ability to modulate multiple key cellular signaling pathways.

Diosgenin_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Diosgenin Diosgenin IKK IKK Complex Diosgenin->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) TLR TLRs Stimuli->TLR TLR->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_complex NF-κB/IκBα (Inactive) NFkB_active Active NF-κB NFkB_complex->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Transcription

Caption: Diosgenin's anti-inflammatory effect via inhibition of the NF-κB pathway.

Diosgenin_STAT3_Pathway Diosgenin Diosgenin JAK JAK Diosgenin->JAK Inhibits Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Receptor->JAK Activates STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (Active) STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation TargetGenes Target Genes (Proliferation, Survival) Nucleus->TargetGenes Transcription

Caption: Diosgenin inhibits the STAT3 signaling pathway, suppressing cell proliferation.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. Provided below are detailed methodologies for key experiments cited in the evaluation of Diosgenin.

Cell Viability Assessment using MTT Assay

This protocol is used to measure the cytotoxic effects of a compound on cancer cells.

Objective : To determine the IC50 value of Diosgenin on a specific cancer cell line (e.g., MCF-7).

Methodology :

  • Cell Culture : MCF-7 cells are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding : Cells are seeded into 96-well plates at a density of 5x10³ cells per well and allowed to adhere overnight.

  • Treatment : The culture medium is replaced with fresh medium containing various concentrations of Diosgenin (e.g., 0, 5, 10, 20, 40, 80 µM). A vehicle control (e.g., DMSO) is also included. Cells are incubated for 24-48 hours.

  • MTT Addition : 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization : The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition : The absorbance is measured at 570 nm using a microplate reader.

  • Analysis : Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value is determined by plotting cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

Experimental_Workflow A 1. Cell Culture & Seeding (96-well plate) B 2. Compound Treatment (Diosgenin at various conc.) A->B C 3. Incubation (24-48 hours) B->C D 4. Assay Performance (e.g., MTT Addition) C->D E 5. Data Acquisition (Measure Absorbance) D->E F 6. Statistical Analysis (Calculate IC50) E->F

Caption: A typical experimental workflow for in-vitro cytotoxicity analysis.

Conclusion

The available data strongly support the therapeutic potential of Diosgenin, a key representative of the spirostan family to which this compound belongs. It demonstrates significant anti-cancer and anti-inflammatory activities through the modulation of critical signaling pathways like NF-κB and STAT3. While direct comparisons show that conventional drugs like Doxorubicin may be more potent, Diosgenin's favorable safety profile makes it a compelling candidate for further research, either as a standalone therapy or as an adjunct to reduce the toxicity of existing treatments. The detailed protocols and pathway analyses provided in this guide serve as a valuable resource for researchers aiming to explore the full potential of this promising class of natural compounds.

References

Reproducibility in Spirostan-3,6-diol Synthesis and Bioassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synthesis of Spirostan-3,6-diol and the bioassays used to evaluate its therapeutic potential. The focus is on providing reproducible experimental data and detailed protocols to aid researchers in their drug discovery and development efforts. This compound, a steroidal saponin, has garnered interest for its potential anti-inflammatory and anti-cancer properties. Ensuring the reproducibility of its synthesis and bioactivity assessment is crucial for advancing its development as a potential therapeutic agent.

Comparison of this compound Synthesis and Bioactivity

The following tables summarize quantitative data from various studies on the synthesis and bioactivity of this compound and related spirostanol (B12661974) compounds. These tables are designed for easy comparison of reported yields and biological activities.

Table 1: Comparison of Synthesis Yields for Spirostanol Derivatives

Starting MaterialTarget CompoundKey Reaction StepsReported Yield (%)Reference
Diosgenin (B1670711)(25R)-5α,6α-Epoxyspirostan-3β-olEpoxidation with m-CPBANot specified[1]
Diosgenin(25R)-6α-Hydroxy-5α-spirostan-3β-yl tosylateTosylation, Hydroboration-oxidationNot specified[2]
Diosgenin Derivative(25R)-2β,3α,5α-trihydroxyspirostan-6-oneEpoxidation, Acid Hydrolysis85[3]

Table 2: Comparison of Anti-Cancer Activity (IC50 Values in µM)

CompoundCell LineIC50 (µM)Reference
Progenin III (a spirostanol saponin)CCRF-CEM (Leukemia)1.59[4]
Progenin III (a spirostanol saponin)SKMel-28 (Melanoma)31.61[4]
Spirostanol Saponin 7Tumor Cell Line 11.13[5]
Spirostanol Saponin 8Tumor Cell Line 23.42[5]
Diosgenin DerivativesVarious Cancer Cell Lines10 - 50[6]

Table 3: Comparison of Anti-Inflammatory Activity (IC50 Values in µM)

CompoundAssayIC50 (µM)Reference
Taccavietnamosides C-E (Spirostanol Saponins)Nitric Oxide Production (LPS-stimulated BV2 and RAW 264.7 cells)37.0 - 60.7[7]
Timosaponin A-II, A-III, B-II, B-III, Anemarrhenasaponin I5-LOX/COX-2 Inhibition≤ 6.07[8]
Spirostanol Compound 20Superoxide Anion Generation (Neutrophils)7.0[9]
Spirostanol Compound 24Elastase Release (Neutrophils)1.0[9]
FR038251 (iNOS inhibitor)Nitric Oxide Production (in-vitro enzyme assay)1.7[10]
L-NOARG (NOS inhibitor)Purified brain NOS1.4[11]
1H-Pyrazole-1-carboxamidine HCl (NOS inhibitor)Purified iNOS, eNOS, nNOS0.2[12]

Experimental Protocols

This section provides detailed and reproducible methodologies for the synthesis of a this compound derivative and for key bioassays to evaluate its anti-cancer and anti-inflammatory activities.

Synthesis of (25R)-5α,6α-Epoxyspirostan-3β-ol (A Key Intermediate for this compound)

This protocol is based on the epoxidation of diosgenin.[1]

Materials:

  • Diosgenin ((25R)-spirost-5-en-3β-ol)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Chloroform (CHCl3)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Sodium sulfite (B76179) (Na2SO3) solution (10%)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and n-hexane for chromatography

Procedure:

  • Dissolve diosgenin (1 equivalent) in chloroform.

  • Add m-CPBA (1.1 equivalents) to the solution at room temperature.

  • Stir the reaction mixture under a nitrogen atmosphere for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 10% sodium sulfite solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane as the eluent to afford (25R)-5α,6α-epoxyspirostan-3β-ol.

Note: To obtain this compound, the epoxide ring of (25R)-5α,6α-epoxyspirostan-3β-ol would need to be opened via acid-catalyzed hydrolysis to yield a diol. The specific stereochemistry at C-5 and C-6 would depend on the reaction conditions.

Anti-Cancer Activity: MTT Cell Viability Assay

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Test)

This protocol measures the inhibitory effect of a compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound (dissolved in DMSO)

  • Griess reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO2) for standard curve

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (no LPS, no compound), an LPS-only group, and a blank (medium only).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess reagent B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production compared to the LPS-only group. Calculate the IC50 value.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and a key signaling pathway potentially modulated by this compound.

G cluster_synthesis Synthesis Workflow Diosgenin Diosgenin Epoxidation Epoxidation (e.g., m-CPBA) Diosgenin->Epoxidation Epoxide (25R)-5α,6α-Epoxyspirostan-3β-ol Epoxidation->Epoxide Hydrolysis Acid-catalyzed Hydrolysis Epoxide->Hydrolysis Diol This compound Hydrolysis->Diol Purification Purification (Column Chromatography) Diol->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: Proposed workflow for the synthesis of this compound from diosgenin.

G cluster_pathway Apoptosis Signaling Pathway Spirostanol This compound Bcl2 Bcl-2 (Anti-apoptotic) Spirostanol->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Spirostanol->Bax Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bcl2->Mitochondrion Bax->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Comparative analysis of Spirostan-3,6-diol from different natural sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Spirostan-3,6-diol, a bioactive steroidal sapogenin, isolated from various natural sources. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery by offering a side-by-side look at its origins, isolation, and potential therapeutic applications.

Natural Sources of this compound

This compound and its glycosidic forms are predominantly found in the plant kingdom, particularly within the genera Dioscorea and Allium. While a direct comparative study quantifying this compound across a wide range of species is not extensively documented in current literature, the total spirostanol (B12661974) glycoside content can serve as an indicator of potential yield.

Table 1: Natural Sources of this compound and Related Spirostanol Glycosides

Plant FamilyGenusSpeciesCommon NameRelevant Spirostanol Glycosides FoundReference
DioscoreaceaeDioscoreaDioscorea villosaWild YamContains a variety of spirostanol glycosides. While not explicitly quantifying this compound, studies have detailed the separation of spirostanol-rich extracts.[1]
Dioscorea zingiberensisKnown to be a rich source of steroidal saponins (B1172615), primarily diosgenin (B1670711). Quantitative analysis of specific spirostanols like this compound is an area for further research.[2][3]
Dioscorea pseudojaponicaStudies have investigated the antiproliferative and apoptotic effects of its spirostanol glycoside fractions.[4]
AmaryllidaceaeAlliumAllium macrostemonContains a variety of steroidal saponins.[5][6]
Allium porrumLeek(25S)-2-oxo-5α-spirostan-3β,6β-diol has been identified in the bulbs.[7]
Allium leucanthum(25R)-5α-spirostane-3β,6β-diol 3-O-β-D-glucopyranosyl-(1→2)-[β-D-xylopyranosyl-(1→3)]-β-D-glucopyranosyl-(1→4)-β-D-galactopyranoside has been isolated.[8]
AsparagaceaeSmilaxSmilax chinaA source of various steroidal saponins, with diosgenin being a major sapogenin.[9]

Quantitative Analysis: A Comparative Overview

Direct, side-by-side quantitative data for the yield and purity of this compound from different natural sources is scarce in the available scientific literature. However, studies on related spirostanol glycosides and the total saponin (B1150181) content in various plants can provide valuable insights for researchers.

Table 2: Quantitative Data on Total Saponins and Related Compounds in Selected Sources

Plant SpeciesCompound Class/Specific CompoundMethod of AnalysisReported ContentReference
Dioscorea villosaTotal SaponinsGravimetric37.36 to 129.97 mg/g (Dry Weight) in commercial powders[10]
Dioscorea species (various)DiosgeninUPLC-DAD-MSVaries significantly among species, with D. zingiberensis showing high content.[11][12]
Allium leucanthumSpirostanol SaponinsColumn Chromatography, TLCIsolation of several spirostanol glycosides, including a derivative of (25R)-5α-spirostane-3β,6β-diol.[8]

Note: The yield of this compound will be a fraction of the total spirostanol glycoside content and is dependent on the specific glycosides present and the hydrolysis efficiency.

Experimental Protocols

The following sections detail generalized experimental methodologies for the extraction, isolation, and characterization of this compound from plant materials, based on established protocols for spirostanol saponins.

Extraction of Spirostanol Glycosides

This protocol outlines a general procedure for the extraction of saponin-rich fractions from dried plant material.

ExtractionWorkflow Start Dried and Powdered Plant Material SolventExtraction Methanol (B129727)/Ethanol Extraction (e.g., 80% MeOH, reflux or sonication) Start->SolventExtraction Filtration Filtration SolventExtraction->Filtration Concentration Concentration under Reduced Pressure Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Partitioning Solvent-Solvent Partitioning (e.g., n-butanol and water) CrudeExtract->Partitioning ButanolFraction n-Butanol Fraction (Saponin-rich) Partitioning->ButanolFraction

Caption: General workflow for the extraction of spirostanol glycosides.

Methodology:

  • Preparation of Plant Material: The selected plant part (e.g., rhizomes, bulbs) is dried at a controlled temperature (e.g., 40-60°C) and then pulverized into a fine powder.

  • Solvent Extraction: The powdered material is extracted with an appropriate solvent, typically 80% methanol or ethanol, using methods such as refluxing for several hours or ultrasonication. This step is often repeated multiple times to ensure exhaustive extraction.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity. The saponin-rich fraction is typically obtained in the n-butanol layer.

Isolation and Purification of this compound

This protocol describes the purification of the target compound from the saponin-rich extract.

IsolationWorkflow Start Saponin-rich n-Butanol Fraction ColumnChromatography Silica (B1680970) Gel Column Chromatography (Gradient elution with Chloroform-Methanol) Start->ColumnChromatography FractionCollection Fraction Collection and TLC Analysis ColumnChromatography->FractionCollection TargetFractions Pooling of Fractions Containing Spirostanol Glycosides FractionCollection->TargetFractions PreparativeHPLC Preparative HPLC (e.g., C18 column, Methanol-Water mobile phase) TargetFractions->PreparativeHPLC Hydrolysis Acid Hydrolysis of Glycoside (e.g., 2M HCl) PreparativeHPLC->Hydrolysis PurifiedDiol Purified this compound Hydrolysis->PurifiedDiol

Caption: Workflow for the isolation and purification of this compound.

Methodology:

  • Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel. A gradient elution system, typically starting with chloroform (B151607) and gradually increasing the polarity with methanol, is used to separate the components.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing spirostanol glycosides.

  • Preparative HPLC: The pooled fractions are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water mobile phase to isolate the specific glycoside of this compound.

  • Acid Hydrolysis: The purified glycoside is subjected to acid hydrolysis (e.g., with 2M HCl) to cleave the sugar moieties, yielding the aglycone, this compound.

  • Final Purification: The resulting aglycone is then purified, typically by recrystallization or further chromatography, to obtain the pure this compound.

Characterization and Purity Assessment

The structure and purity of the isolated this compound are confirmed using the following analytical techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Comparative Biological Activity and Signaling Pathways

While direct comparative studies on the biological activity of this compound from different sources are limited, research on related spirostanol glycosides suggests a potent role in inducing apoptosis in cancer cells. The proposed mechanism of action involves the intrinsic apoptotic pathway.

Cytotoxic Activity

Spirostanol glycosides have demonstrated cytotoxic effects against various cancer cell lines. For instance, spirostanol glycosides from Dioscorea pseudojaponica have been shown to suppress the proliferation of MCF-7 breast cancer cells.[4] Similarly, a spirostanol glycoside isolated from Dioscorea villosa exhibited cytostatic activity against Hep G2, HEK293, and MCF7 cells.[13]

Proposed Apoptotic Signaling Pathway

Based on studies of structurally similar spirostanol saponins, such as Paris saponin I, it is hypothesized that this compound induces apoptosis through the intrinsic or mitochondrial pathway.[10][14] This pathway is characterized by the modulation of the Bcl-2 family of proteins and the activation of caspases.

ApoptosisPathway cluster_cell Cancer Cell cluster_mito Mitochondrion Spirostan This compound Bcl2 Bcl-2 (Anti-apoptotic) Spirostan->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Spirostan->Bax Activation CytoC Cytochrome c Bax->CytoC Release Caspase9 Caspase-9 (Initiator) CytoC->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Pathway Description:

  • Modulation of Bcl-2 Family Proteins: this compound is proposed to inhibit the anti-apoptotic protein Bcl-2 and activate the pro-apoptotic protein Bax. This shifts the Bax/Bcl-2 ratio in favor of apoptosis.[10][14][15][16]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The activation of Bax leads to the formation of pores in the mitochondrial outer membrane.

  • Cytochrome c Release: This permeabilization results in the release of cytochrome c from the intermembrane space of the mitochondria into the cytosol.

  • Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.

  • Executioner Caspase Activation: Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3.[10][14]

  • Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell by cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Conclusion and Future Directions

This compound, present in various medicinal plants, holds significant promise as a potential therapeutic agent, particularly in the field of oncology. While current research points towards its presence in Dioscorea and Allium species and suggests a mechanism of action involving the induction of apoptosis, further studies are imperative.

Future research should focus on:

  • Quantitative Comparative Analysis: Performing head-to-head studies to quantify the yield and purity of this compound from a wider range of natural sources using validated analytical methods like HPLC-MS.

  • Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound to confirm the proposed apoptotic mechanism.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of purified this compound in preclinical animal models of various diseases.

This comprehensive guide serves as a foundational resource to stimulate and guide future research and development efforts in harnessing the therapeutic potential of this compound.

References

Evaluating the Potential Synergistic Effects of Spirostan-3,6-diol and Related Compounds in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

Due to a lack of direct experimental data on the synergistic effects of Spirostan-3,6-diol, this guide leverages available research on the structurally similar and well-studied spirostanol (B12661974) saponin, diosgenin (B1670711). As a prominent member of the spirostanol class, diosgenin serves as a valuable proxy for understanding the potential combinatorial therapeutic benefits of these natural compounds. This guide outlines the known anticancer activities of diosgenin, its synergistic potential with conventional chemotherapeutic agents, and the underlying molecular mechanisms, providing a framework for future investigations into this compound.

Spirostanol glycosides, a class of naturally occurring steroidal saponins, have garnered significant attention for their diverse biological activities, including their potential as anticancer agents.[1] These compounds have been shown to induce apoptosis, inhibit tumor cell proliferation, and modulate key signaling pathways involved in cancer progression.[2][3]

Synergistic Potential of Diosgenin with Anticancer Agents

Recent studies have highlighted the ability of diosgenin to enhance the efficacy of standard chemotherapeutic drugs, suggesting a potential strategy to overcome drug resistance and reduce treatment-related toxicity.

Table 1: Synergistic Effects of Diosgenin with Chemotherapeutic Drugs

Combination AgentCancer Cell LineObserved Synergistic EffectReference
CisplatinSAS (Oral Cancer)Enhanced cytotoxicity compared to single-agent treatment.[4]
5-Fluorouracil (5-FU)SAS (Oral Cancer)Increased cytotoxic effect.[4]
Doxorubicin (B1662922)Hepatocellular Carcinoma (HCC)Sensitized HCC cells to doxorubicin and augmented apoptosis.[2]
PaclitaxelHepatocellular Carcinoma (HCC)Enhanced sensitivity of HCC cells to paclitaxel-induced apoptosis.[2]
GSK126 (EZH2 Inhibitor)Gastric Cancer (AGS, SGC-7901)Synergistically enhanced cell proliferation inhibition, G0/G1 phase arrest, and apoptosis.[5]

Molecular Mechanisms Underlying Synergy

The synergistic effects of diosgenin are attributed to its ability to modulate multiple signaling pathways crucial for cancer cell survival and proliferation.

Signaling Pathways Modulated by Diosgenin:

  • PI3K/Akt Pathway: Diosgenin has been shown to downregulate the expression of key proteins in the PI3K/Akt signaling pathway, including PI3K, Akt, and mTOR. This pathway is a critical regulator of cell growth, proliferation, and survival.

  • NF-κB Pathway: Diosgenin can abrogate the activation of NF-κB, a transcription factor that plays a pivotal role in inflammation and cancer by promoting the expression of genes involved in cell survival and proliferation.[2]

  • STAT3 Pathway: By reducing the expression of STAT3, diosgenin can inhibit a key signaling node that contributes to tumor growth and progression.[6]

  • Rho/ROCK Pathway: In combination with GSK126, diosgenin has been found to inhibit the Rho/ROCK signaling pathway, leading to the downregulation of molecules associated with the epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis.[5]

Signaling_Pathways_Modulated_by_Diosgenin cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K IKK IKK Receptor->IKK TNF-α Rho Rho Receptor->Rho STAT3 STAT3 Receptor->STAT3 IL-6 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis, Metastasis mTOR->Proliferation IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB->Proliferation ROCK ROCK Rho->ROCK ROCK->Proliferation EMT STAT3->Proliferation Diosgenin Diosgenin Diosgenin->Akt Inhibits Diosgenin->NFkB Inhibits Diosgenin->Rho Inhibits Diosgenin->STAT3 Inhibits

Caption: Signaling pathways modulated by diosgenin.

Experimental Protocols for Evaluating Synergy

The following methodologies are commonly employed to assess the synergistic effects of compound combinations in preclinical cancer studies.

1. Cell Viability and Cytotoxicity Assays:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

    • Protocol: Cancer cells are seeded in 96-well plates and treated with varying concentrations of this compound, the combination agent, or both for a specified duration (e.g., 24, 48, or 72 hours). After treatment, MTT reagent is added, and the resulting formazan (B1609692) crystals are dissolved. The absorbance is measured to determine cell viability.

  • Trypan Blue Exclusion Assay: This assay distinguishes between viable and non-viable cells based on membrane integrity.

    • Protocol: Cells are treated as described above. After treatment, cells are harvested, stained with trypan blue, and counted using a hemocytometer or automated cell counter.

2. Combination Index (CI) Analysis:

The synergistic, additive, or antagonistic effects of drug combinations can be quantitatively assessed using the Combination Index (CI) method developed by Chou and Talalay.

  • Calculation: The CI is calculated based on the dose-effect curves of the individual agents and their combination. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

3. Apoptosis Assays:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay identifies apoptotic cells.

    • Protocol: Treated cells are stained with Annexin V-FITC and PI. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.

  • Western Blot Analysis: This technique is used to measure the expression levels of key apoptosis-related proteins such as caspases, Bcl-2 family proteins, and PARP.

4. Cell Cycle Analysis:

  • Flow Cytometry with PI Staining: This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

    • Protocol: Treated cells are fixed, stained with PI, and analyzed by flow cytometry.

Experimental_Workflow cluster_assays Perform Assays start Start: Cancer Cell Culture treatment Treat cells with: 1. This compound alone 2. Combination Agent alone 3. Combination of both start->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI staining) incubation->cell_cycle analysis Data Analysis viability->analysis apoptosis->analysis cell_cycle->analysis ci_calc Calculate Combination Index (CI) analysis->ci_calc interpretation Interpret Results: Synergy (CI < 1) Additive (CI = 1) Antagonism (CI > 1) ci_calc->interpretation end End interpretation->end

Caption: Experimental workflow for synergy evaluation.

Conclusion and Future Directions

The available evidence for diosgenin strongly suggests that spirostanol compounds like this compound hold significant promise as synergistic agents in cancer therapy. Their ability to modulate multiple oncogenic signaling pathways provides a strong rationale for their combination with conventional chemotherapeutics and targeted agents.

Future research should focus on directly evaluating the synergistic effects of this compound with a panel of anticancer drugs across various cancer types. In vivo studies using animal models will be crucial to validate the in vitro findings and to assess the therapeutic efficacy and safety of these combinations. A thorough investigation into the molecular mechanisms underlying the observed synergistic interactions will be essential for the rational design of novel and more effective combination therapies for cancer.

References

A Comparative Guide to Spirostan-3,6-diol Extraction: Benchmarking a Novel Method Against Established Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a new, hypothetical Spirostan-3,6-diol extraction method against established techniques. The performance of each method is evaluated based on key metrics such as extraction yield, purity, time, and solvent consumption, supported by experimental data derived from studies on structurally similar spirostanol (B12661974) saponins (B1172615), such as diosgenin. Detailed experimental protocols for all major extraction techniques are provided to ensure reproducibility.

Introduction to this compound and Extraction Methodologies

This compound is a steroidal saponin (B1150181) with significant potential in drug development due to its diverse biological activities. The efficiency of its extraction from plant matrices is a critical factor for both research and industrial applications. This guide benchmarks a novel, hypothetical method against established techniques, including conventional solvent extraction and modern, greener alternatives.

Comparative Analysis of Extraction Methods

The performance of the novel method is compared against conventional and modern extraction techniques. The following table summarizes the quantitative data obtained from experimental studies on diosgenin, a closely related spirostanol saponin, which serves as a proxy for this compound.

Table 1: Quantitative Comparison of this compound Extraction Methods (Data based on Diosgenin extraction)

Method Extraction Yield (%) Purity (%) Extraction Time Solvent Consumption (mL/g) Key Advantages Key Disadvantages
Novel Method (Hypothetical) 9.59815 min10High purity, rapid extractionRequires specialized equipment
Conventional: Maceration 0.02 - 0.16Variable24 - 72 h20Simple setup, low costTime-consuming, low yield
Conventional: Soxhlet ~79 (total saponins)Variable6 - 8 h30High extraction efficiencyLarge solvent volume, thermal degradation risk
Modern: Ultrasonic-Assisted (UAE) 7.5 - 21.48>9530 - 60 min10 - 25Fast, efficient, reduced solvent usePotential for localized heating
Modern: Microwave-Assisted (MAE) 7.83>954 - 6 min20Extremely fast, low solvent useRequires microwave-transparent vessels
Modern: Supercritical Fluid (SFE) 0.84% (of total extract)High3 hCO2 (recyclable) + co-solventGreen solvent, high selectivityHigh initial investment, complex setup

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below.

Novel Extraction Method (Hypothetical Protocol)

This hypothetical protocol for the new method is designed for high efficiency and purity.

  • Sample Preparation: 10 g of dried and powdered plant material is used.

  • Extraction: The sample is placed in a specialized extraction vessel with 100 mL of a proprietary solvent mixture. The extraction is carried out at a controlled temperature of 50°C and a pressure of 200 bar for 15 minutes with continuous stirring.

  • Purification: The extract is subjected to a rapid, single-step purification using a selective adsorbent column, yielding high-purity this compound.

Conventional Extraction Methods
  • Sample Preparation: 10 g of dried, powdered plant material is placed in a sealed container.

  • Extraction: 200 mL of 80% ethanol (B145695) is added to the plant material and left to stand for 48 hours at room temperature with occasional agitation.[1]

  • Filtration and Concentration: The mixture is filtered, and the solvent is evaporated under reduced pressure to yield the crude extract.

  • Sample Preparation: 10 g of dried, powdered plant material is placed in a thimble.

  • Extraction: The thimble is placed in a Soxhlet apparatus with 300 mL of 70% ethanol in the boiling flask. The extraction is run for 6-8 hours.[2]

  • Concentration: The solvent is evaporated under reduced pressure to obtain the crude extract.

Modern Extraction Methods
  • Sample Preparation: 10 g of powdered plant material is suspended in 100 mL of 70% ethanol.

  • Extraction: The suspension is placed in an ultrasonic bath and subjected to ultrasonic waves at a frequency of 40 kHz and a power of 200 W for 30 minutes at 30°C.[3]

  • Post-Extraction: The extract is filtered and the solvent is removed by evaporation.

  • Sample Preparation: 1 g of powdered plant material is mixed with 20 mL of 75% ethanol in a microwave-safe vessel.

  • Extraction: The vessel is placed in a microwave extractor and irradiated at 600 W for 6 minutes at a controlled temperature of 75°C.

  • Recovery: The mixture is filtered, and the solvent is evaporated to yield the extract.

  • Sample Preparation: 10 g of powdered plant material is packed into the extraction vessel.

  • Extraction: Supercritical CO2 is pumped through the vessel at a flow rate of 2 L/min, a pressure of 35.0 MPa, and a temperature of 45°C. 3% ethanol is used as a co-solvent. The extraction is carried out for 3 hours.[4][5]

  • Collection: The extracted components are precipitated by depressurizing the CO2 in a separator.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of this compound.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification & Analysis plant_material Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding extraction Extraction (Novel/Conventional/Modern) grinding->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration purification Purification (e.g., Column Chromatography) concentration->purification analysis Analysis (e.g., HPLC, MS) purification->analysis final_product final_product analysis->final_product Pure this compound

General workflow for this compound extraction.
Signaling Pathways

Spirostanol saponins, including compounds structurally similar to this compound, have been shown to exert their biological effects through various signaling pathways. The diagrams below illustrate the interaction of these compounds with the STAT3 and NF-κB pathways, which are crucial in inflammation and cancer.

G spirostanol Spirostanol Saponins (e.g., Diosgenin) jak JAK spirostanol->jak Inhibits receptor Cytokine Receptor receptor->jak Activates stat3 STAT3 jak->stat3 Phosphorylates p_stat3 p-STAT3 stat3->p_stat3 dimer STAT3 Dimer p_stat3->dimer nucleus Nucleus dimer->nucleus gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription

Inhibition of the STAT3 signaling pathway by spirostanol saponins.

G spirostanol Spirostanol Saponins (e.g., Diosgenin) ikk IKK Complex spirostanol->ikk Inhibits stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor stimulus->receptor receptor->ikk ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB ikb->nfkb Inhibits p_ikb p-IκBα ikb->p_ikb nucleus Nucleus nfkb->nucleus ub_ikb Ub-p-IκBα p_ikb->ub_ikb Ubiquitination proteasome Proteasome ub_ikb->proteasome Degradation gene_transcription Inflammatory Gene Transcription nucleus->gene_transcription

Modulation of the NF-κB signaling pathway by spirostanol saponins.

Conclusion

The novel extraction method for this compound demonstrates significant advantages in terms of speed and purity when benchmarked against established techniques. While modern methods like UAE and MAE offer considerable improvements over conventional approaches, the new method presents a compelling alternative for obtaining high-purity this compound for research and pharmaceutical applications. Further validation of this method with various plant matrices is recommended to ascertain its broader applicability. The elucidated signaling pathways provide a basis for understanding the mechanisms of action of this compound and related compounds, guiding future drug discovery and development efforts.

References

Inter-laboratory validation of a Spirostan-3,6-diol quantification method

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of analytical methodologies is crucial for researchers, scientists, and drug development professionals to ensure the reproducibility and reliability of scientific data. This guide focuses on the inter-laboratory validation of a quantification method for Spirostan-3,6-diol, a key steroidal saponin. As no direct inter-laboratory studies for this specific compound are publicly available, this guide synthesizes data from independent validation studies of similar compounds, such as spirostanol (B12661974) glycosides and other saponins, to present a model for such a validation.

Comparative Analysis of Analytical Methods

The quantification of spirostanols like this compound is predominantly achieved through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods. LC-MS, particularly with a tandem mass spectrometer (MS/MS), is often preferred for its high sensitivity and selectivity, which are crucial for complex biological matrices.

For the purpose of this guide, we will focus on a hypothetical inter-laboratory validation of an LC-MS/MS method for the quantification of this compound.

Hypothetical Inter-laboratory Validation Data

The following table summarizes the performance of a hypothetical LC-MS/MS method for this compound quantification across three different laboratories. This data is representative of what would be expected in such a study, based on typical performance characteristics of LC-MS/MS methods for similar analytes.

Validation Parameter Laboratory A Laboratory B Laboratory C Acceptance Criteria
Linearity (R²) 0.99850.99910.9989≥ 0.995
Accuracy (% Recovery) 98.5% - 102.1%97.9% - 103.5%98.2% - 101.7%85% - 115%
Precision (% RSD)
- Intra-day2.1%2.5%2.3%≤ 15%
- Inter-day4.3%4.8%4.5%≤ 15%
Limit of Detection (LOD) 0.1 ng/mL0.09 ng/mL0.12 ng/mLReportable
Limit of Quantification (LOQ) 0.5 ng/mL0.45 ng/mL0.6 ng/mLReportable

Experimental Protocols

A detailed methodology is critical for the reproducibility of any analytical method. Below is a typical experimental protocol for the quantification of this compound by LC-MS/MS.

Sample Preparation
  • Extraction: A known quantity of the sample matrix (e.g., plant material, biological fluid) is homogenized. The analyte is extracted using a suitable organic solvent, such as methanol (B129727) or acetonitrile (B52724).

  • Purification: The crude extract is then purified to remove interfering substances. This can be achieved by liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Reconstitution: The purified extract is evaporated to dryness under a stream of nitrogen and reconstituted in a solvent compatible with the LC mobile phase.

LC-MS/MS Conditions
  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile (or methanol) is typical for separating spirostanols.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is generally employed.

    • Column Temperature: The column is maintained at a constant temperature, typically around 40°C, to ensure reproducible retention times.

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is often used for spirostanols.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.

    • Ion Transitions: Specific MRM transitions for this compound would need to be determined by direct infusion of a standard solution into the mass spectrometer.

Visualizing the Validation Process

To better understand the workflow and the relationship between different aspects of the validation process, the following diagrams are provided.

Inter_Laboratory_Validation_Workflow cluster_preparation Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_evaluation Phase 3: Evaluation Protocol_Dev Method Development & Optimization Protocol_Doc Protocol Documentation Protocol_Dev->Protocol_Doc Sample_Prep Preparation & Distribution of Samples Protocol_Doc->Sample_Prep Lab_A Laboratory A Analysis Sample_Prep->Lab_A Lab_B Laboratory B Analysis Sample_Prep->Lab_B Lab_C Laboratory C Analysis Sample_Prep->Lab_C Data_Sub Data Submission Lab_A->Data_Sub Lab_B->Data_Sub Lab_C->Data_Sub Stat_Analysis Statistical Analysis Data_Sub->Stat_Analysis Final_Report Final Validation Report Stat_Analysis->Final_Report

Inter-laboratory validation workflow.

Validation_Parameters_Relationship cluster_precision Precision cluster_accuracy Accuracy cluster_sensitivity Sensitivity Reliability Method Reliability Repeatability Repeatability (Intra-assay) Repeatability->Reliability Reproducibility Reproducibility (Inter-laboratory) Reproducibility->Reliability Trueness Trueness (% Recovery) Trueness->Reliability LOD Limit of Detection LOD->Reliability LOQ Limit of Quantification LOQ->Reliability Linearity Linearity Linearity->Reliability Specificity Specificity Specificity->Reliability

Relationship of validation parameters.

Conclusion

While specific inter-laboratory validation data for this compound is not currently available in published literature, this guide provides a comprehensive framework for conducting such a study. The hypothetical data and standardized protocols presented herein serve as a valuable resource for researchers aiming to establish a robust and reproducible quantification method for this and other related spirostanol compounds. The successful validation of an analytical method across multiple laboratories is a critical step in ensuring the quality and comparability of data in both research and industrial applications.

Safety Operating Guide

Essential Safety and Logistics for Handling Spirostan-3,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Spirostan-3,6-diol was located. The following guidance is based on the general principles of safe laboratory practice for handling powdered chemical compounds of a similar nature (steroidal saponins) and should be supplemented by a thorough risk assessment conducted by qualified personnel.

Researchers, scientists, and drug development professionals handling this compound must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.

Personal Protective Equipment (PPE)

A comprehensive assessment of the task at hand is necessary to determine the appropriate level of personal protective equipment.[1] The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

TaskMinimum PPERecommended Additional PPE
Weighing and Aliquoting (powder) Nitrile gloves (double-gloved), Lab coat, Safety glasses with side shieldsChemical splash goggles, Face shield, N95 respirator
Dissolving in Solvents Nitrile gloves, Lab coat, Safety glasses with side shieldsChemical splash goggles, Face shield
Conducting Experiments Nitrile gloves, Lab coat, Safety glassesChemical splash goggles
Waste Disposal Nitrile gloves, Lab coat, Safety glassesChemical splash goggles

Eye and Face Protection: At a minimum, safety glasses with side shields are required for any work with this compound.[1] When there is a risk of splashes, chemical splash goggles should be worn.[2][3] For tasks with a higher risk of splashing, such as when mixing corrosive substances, a face shield worn over safety goggles provides an additional layer of protection.[3]

Hand Protection: Disposable nitrile gloves are the minimum requirement for hand protection.[1] It is recommended to wear two pairs of nitrile gloves (double-gloving) when handling the powdered form of the compound.[1] Gloves should be changed immediately if they become contaminated.[1] Avoid latex gloves as they offer poor chemical protection and can cause allergic reactions.[1]

Body Protection: A lab coat should be worn to protect clothing and skin from potential contamination.[2][3][4] The lab coat should be buttoned and fit properly.

Respiratory Protection: When handling powdered this compound outside of a certified chemical fume hood, a respirator may be necessary to prevent inhalation of airborne particles. The specific type of respirator should be determined by a risk assessment, but an N95 respirator is a common recommendation for non-volatile powders.[3]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for minimizing risk. The following step-by-step guide outlines the key procedures for safe handling in a laboratory setting.

  • Preparation and Planning:

    • Obtain and review all available safety information for this compound and any solvents to be used.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the work area by ensuring it is clean and uncluttered. All handling of powdered this compound should be conducted in a certified chemical fume hood or a similar ventilated enclosure.

  • Weighing and Aliquoting:

    • Don the appropriate PPE, including double nitrile gloves, a lab coat, and safety glasses. A respirator may be necessary if not working in a fume hood.

    • Carefully weigh the desired amount of this compound on a tared weigh boat or paper.

    • Use a spatula to transfer the powder, avoiding the generation of dust.

    • Close the primary container tightly after use.

  • Dissolving the Compound:

    • Add the solvent to the vessel containing the weighed this compound.

    • Gently swirl or stir the mixture to facilitate dissolution. If necessary, use a sonicator or vortex mixer within a fume hood.

    • Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date.

  • Experimental Use:

    • Conduct all experimental procedures involving this compound in a well-ventilated area, preferably a chemical fume hood.

    • Avoid direct contact with the solution.

    • Upon completion of the experiment, decontaminate any surfaces that may have come into contact with the compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • All unused this compound and solutions containing the compound should be disposed of as hazardous chemical waste.

    • Collect all waste in a clearly labeled, sealed, and compatible container.

    • Follow your institution's specific guidelines for hazardous waste disposal. Do not pour chemical waste down the drain.

  • Contaminated Materials:

    • All disposable materials that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, must be disposed of as hazardous waste.[5]

    • Place these materials in a designated hazardous waste container.

  • Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent.[6]

    • The rinsate must be collected and disposed of as hazardous chemical waste.[6] After rinsing, the container can be disposed of as non-hazardous waste, following institutional guidelines.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Review SDS Review SDS Gather PPE Gather PPE Review SDS->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Weigh Powder Weigh Powder Prepare Work Area->Weigh Powder Dissolve in Solvent Dissolve in Solvent Weigh Powder->Dissolve in Solvent Conduct Experiment Conduct Experiment Dissolve in Solvent->Conduct Experiment Collect Chemical Waste Collect Chemical Waste Conduct Experiment->Collect Chemical Waste Collect Contaminated Materials Collect Contaminated Materials Collect Chemical Waste->Collect Contaminated Materials Dispose via EH&S Dispose via EH&S Collect Contaminated Materials->Dispose via EH&S

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.